Product packaging for Firsocostat(Cat. No.:CAS No. 1434635-54-7)

Firsocostat

Cat. No.: B609510
CAS No.: 1434635-54-7
M. Wt: 569.6 g/mol
InChI Key: ZZWWXIBKLBMSCS-FQEVSTJZSA-N
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Description

Firsocostat is under investigation in clinical trial NCT02781584 (Safety, Tolerability, and Efficacy of Selonsertib, this compound, and Cilofexor in Adults With Nonalcoholic Steatohepatitis (NASH)).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an acetyl-CoA carboxylase inhibitor;  structure in first source
an inhibitor of acetyl-coenzyme A carboxylase in liver;  for treatment of hepatic steatosis and fibrosis associated with nonalcoholic fatty liver disease

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31N3O8S B609510 Firsocostat CAS No. 1434635-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWWXIBKLBMSCS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434635-54-7
Record name Firsocostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Firsocostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FIRSOCOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GS-0976 discovery and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Chemical Structure of Firsocostat (GS-0976)

Introduction

This compound, also known as GS-0976 and formerly as ND-630, is a potent, liver-directed, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] Initially identified by Nimbus Therapeutics and now under development by Gilead Sciences, this compound is being investigated for the treatment of non-alcoholic steatohepatitis (NASH).[2][3] NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis.[4] This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and the key experimental data for GS-0976.

Discovery and Chemical Structure

GS-0976 was developed as a targeted inhibitor of the two isoforms of ACC, ACC1 and ACC2.[1][5] The molecule was designed to be liver-specific by acting as a substrate for hepatic organic anion-transporting polypeptide (OATP) transporters, which facilitates its targeted biodistribution.[1]

  • IUPAC Name : 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid[3]

  • Chemical Formula : C28H31N3O8S[1][3]

  • Molar Mass : 569.63 g·mol−1[3]

  • Synonyms : this compound, ND-630, NDI 010976[1][2]

Mechanism of Action

ACC is a critical enzyme in lipid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[6][7][8] This is the rate-limiting step in de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[1][8][9] There are two main isoforms of ACC in mammals:

  • ACC1 : Primarily located in the cytosol, it is involved in the synthesis of fatty acids for triglyceride storage.[1][8]

  • ACC2 : Found in the mitochondrial membrane, it produces a pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[1][8]

GS-0976 is a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[1][10] It binds to the biotin carboxylase (BC) domain of the enzyme, preventing the dimerization required for its activity.[1][6] This binding site is distinct from the previously targeted carboxyltransferase domain.[2] By inhibiting both ACC isoforms, GS-0976 delivers a dual effect:

  • Reduction of De Novo Lipogenesis (DNL) : Inhibition of ACC1 decreases the production of malonyl-CoA in the cytosol, thereby reducing the synthesis of new fatty acids and hepatic triglyceride accumulation.[1]

  • Enhancement of Fatty Acid Oxidation : Inhibition of ACC2 reduces the mitochondrial pool of malonyl-CoA, which relieves the inhibition of CPT1. This allows for increased transport of fatty acids into the mitochondria, promoting their oxidation.[1][5]

The net effect is a decrease in hepatic lipid synthesis and an increase in fatty acid breakdown, addressing the core pathology of NASH.[1]

GS-0976_Mechanism_of_Action cluster_cytosol Cytosol cluster_mito Mitochondria AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA_cyto->DNL AcetylCoA_mito Acetyl-CoA ACC2 ACC2 AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 FAO Fatty Acid β-Oxidation CPT1->FAO transports FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->FAO GS0976 GS-0976 (this compound) GS0976->ACC1 inhibits GS0976->ACC2 inhibits

Caption: Mechanism of Action of GS-0976 as a dual inhibitor of ACC1 and ACC2.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of GS-0976.

Table 1: In Vitro Inhibitory Activity

Target IC50 Reference
Human ACC1 (hACC1) 2.1 nM [10]

| Human ACC2 (hACC2) | 6.1 nM |[10] |

Table 2: Preclinical Efficacy in Animal Models

Model Treatment Key Findings Reference
Diet-induced obese rats Chronic GS-0976 Reduced hepatic steatosis, improved insulin sensitivity. [1][10]
Zucker diabetic rats Long-term GS-0976 Improved hepatic steatosis, lowered HbA1c. [11]

| MC4R knockout mice (NASH model) | 8-week GS-0976 | Ameliorated hepatic steatosis and fibrosis. |[11] |

Table 3: Phase 2 Clinical Trial Results in NASH Patients (12 Weeks)

Parameter Placebo GS-0976 (5 mg) GS-0976 (20 mg) Reference
Hepatic Steatosis (MRI-PDFF)
Median Relative Change -8% N/A -29% (p=0.002 vs placebo) [1][5]
% Patients with ≥30% Reduction 15% 23% 48% (p=0.004 vs placebo) [1][5]
Hepatic De Novo Lipogenesis (DNL)
Median Relative Reduction from Baseline N/A N/A -22% (p=0.004) [12]
Serum Fibrosis Marker (TIMP-1)
Change from Baseline No significant change No significant change Significant decrease [1][4]
Plasma Triglycerides (TG)

| Median Relative Change from Baseline | -4% | +13% | +11% |[13] |

Experimental Protocols

In Vitro ACC Inhibition Assay
  • Objective : To determine the potency of GS-0976 in inhibiting human ACC1 and ACC2.

  • Methodology :

    • Recombinant human ACC1 and ACC2 enzymes were expressed and purified.

    • Enzyme activity was measured by monitoring the incorporation of [¹⁴C]bicarbonate into acid-stable malonyl-CoA.

    • GS-0976 was serially diluted and incubated with the enzymes prior to the addition of substrates (Acetyl-CoA, ATP, bicarbonate).

    • The reaction was stopped, and the amount of radiolabeled malonyl-CoA was quantified using scintillation counting.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Fatty Acid Synthesis Assay
  • Objective : To measure the effect of GS-0976 on DNL in a cellular context.

  • Methodology :

    • Human hepatic (HepG2) cells were cultured under standard conditions.[1][8]

    • Cells were treated with various concentrations of GS-0976 or vehicle control.

    • [¹⁴C]acetate was added to the culture medium as a tracer for fatty acid synthesis.[1][8]

    • After an incubation period, cells were harvested, and total lipids were extracted.

    • The incorporation of [¹⁴C]acetate into the fatty acid fraction was quantified by scintillation counting.

    • Cell viability and total protein concentration were measured to ensure the observed effects were not due to cytotoxicity.[1][8]

In Vivo Efficacy in a Diet-Induced Obesity Rat Model
  • Objective : To evaluate the long-term effects of GS-0976 on hepatic steatosis and insulin sensitivity in an animal model of NAFLD.

  • Methodology :

    • Rats were fed a high-fat diet to induce obesity, insulin resistance, and hepatic steatosis.

    • Animals were randomized to receive daily oral doses of GS-0976 or vehicle for a chronic period (e.g., 21 days).[1]

    • Body weight and food intake were monitored throughout the study.

    • At the end of the treatment period, blood samples were collected for analysis of plasma glucose, insulin, and lipids.

    • Livers were harvested, weighed, and analyzed for triglyceride content to quantify hepatic steatosis.

    • Insulin sensitivity was assessed using methods such as an oral glucose tolerance test (OGTT) or hyperinsulinemic-euglycemic clamp.

Preclinical_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction High-Fat Diet Feeding in Rats Randomization Randomization Induction->Randomization Dosing_Vehicle Daily Oral Dosing (Vehicle) Randomization->Dosing_Vehicle Dosing_GS0976 Daily Oral Dosing (GS-0976) Randomization->Dosing_GS0976 Monitoring Monitor Body Weight & Food Intake Dosing_Vehicle->Monitoring Dosing_GS0976->Monitoring Blood_Collection Blood Collection (Glucose, Insulin, Lipids) Monitoring->Blood_Collection Liver_Harvest Liver Harvest (Triglyceride Content) Blood_Collection->Liver_Harvest Insulin_Test Insulin Sensitivity Test (e.g., OGTT) Liver_Harvest->Insulin_Test

Caption: General experimental workflow for preclinical evaluation of GS-0976.
Phase 2 Clinical Trial in NASH Patients

  • Objective : To assess the safety and efficacy of GS-0976 in patients with NASH.

  • Methodology (NCT02856555) :[14]

    • Patient Population : 126 patients with a diagnosis of NASH, confirmed by either historical biopsy (F1-F3 fibrosis) or non-invasive imaging (MRI-PDFF ≥8% and MRE ≥2.5 kPa).[1][14]

    • Study Design : A randomized, double-blind, placebo-controlled trial.[14]

    • Intervention : Patients were randomized in a 2:2:1 ratio to receive GS-0976 20 mg, GS-0976 5 mg, or placebo, administered orally once daily for 12 weeks.[14]

    • Primary Endpoints : Safety and tolerability.

    • Secondary/Exploratory Endpoints :

      • Change in hepatic steatosis measured by MRI-PDFF at week 12.[12]

      • Change in liver stiffness measured by MRE.[12]

      • Changes in serum markers of liver injury (e.g., ALT) and fibrosis (e.g., TIMP-1).[12]

      • Changes in plasma triglycerides and other metabolic parameters.[14]

    • De Novo Lipogenesis Sub-study : A subset of patients underwent stable isotope labeling with deuterated water (D₂O) before and at the end of treatment to quantify the fractional contribution of DNL to plasma palmitate levels, analyzed via gas chromatography-mass spectrometry.[1]

Conclusion

GS-0976 (this compound) is a novel, liver-targeted dual ACC inhibitor that represents a promising therapeutic strategy for NASH. By simultaneously inhibiting de novo lipogenesis and promoting fatty acid oxidation, it directly addresses the central mechanism of fat accumulation in the liver. Preclinical studies have consistently demonstrated its ability to reduce hepatic steatosis and improve metabolic parameters.[1][10] Phase 2 clinical trials have confirmed these findings in NASH patients, showing significant reductions in liver fat content and markers of fibrosis.[1][4][14] While an increase in plasma triglycerides has been observed as a class effect of ACC inhibitors, ongoing research aims to mitigate this and further evaluate the long-term safety and efficacy of GS-0976 in combination with other agents for the treatment of advanced NASH.[1][9]

References

The Role of Acetyl-CoA Carboxylase in Liver Fibrosis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is the primary predictor of mortality in chronic liver diseases such as non-alcoholic steatohepatitis (NASH). The activation of hepatic stellate cells (HSCs) is the central event driving this process. Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis (DNL), has emerged as a critical regulator in the pathogenesis of liver fibrosis. ACC exists in two isoforms: ACC1, which is primarily cytosolic and drives fatty acid synthesis, and ACC2, which is associated with the mitochondria and regulates fatty acid oxidation. In the context of NASH, elevated DNL contributes to hepatocyte lipotoxicity, a key trigger for inflammation and fibrosis. ACC inhibitors present a dual mechanism of action: they indirectly attenuate fibrosis by reducing hepatocyte fat accumulation and lipotoxicity, and they directly impair the metabolic reprogramming essential for HSC activation. Preclinical studies have consistently demonstrated the anti-fibrotic efficacy of ACC inhibitors. However, clinical trials, while showing robust reductions in hepatic steatosis, have yielded more variable results regarding fibrosis improvement and have raised concerns about hypertriglyceridemia. This document provides an in-depth technical overview of the role of ACC in liver fibrosis, summarizing key signaling pathways, preclinical and clinical data, and detailed experimental protocols to guide further research and development in this area.

Introduction to ACC and its Role in Liver Pathophysiology

Liver fibrosis is the result of a chronic wound-healing response to persistent liver injury, culminating in the replacement of functional liver parenchyma with scar tissue.[1] The transdifferentiation of quiescent, vitamin A-storing hepatic stellate cells (HSCs) into proliferative, fibrogenic myofibroblasts is the principal cellular event underpinning fibrosis.[2][3] This activation is driven by a complex interplay of factors, including hepatocyte injury, inflammation, and oxidative stress.[4]

Metabolic dysregulation, particularly an increase in hepatic de novo lipogenesis (DNL), is a hallmark of non-alcoholic fatty liver disease (NAFLD) and its progressive form, NASH.[5] Acetyl-CoA carboxylase (ACC) is the enzyme that catalyzes the first, committed step of DNL: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[6]

There are two main isoforms of ACC in mammals:

  • ACC1: Located in the cytosol, primarily in lipogenic tissues like the liver and adipose tissue. The malonyl-CoA it produces is the substrate for fatty acid synthesis.[7][8]

  • ACC2: Associated with the outer mitochondrial membrane, where its product, malonyl-CoA, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[8][9] CPT1 is the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Therefore, ACC activity simultaneously promotes the synthesis of fatty acids and suppresses their oxidation, making it a pivotal control point in lipid homeostasis.[6] Its inhibition is a rational therapeutic strategy to reduce the hepatic steatosis that drives NASH progression.[10]

The Dual Mechanism of ACC in Attenuating Liver Fibrosis

ACC inhibition mitigates liver fibrosis through both indirect and direct mechanisms that target different cellular players in the fibrotic cascade.

Indirect Mechanism: Alleviating Hepatocyte Lipotoxicity

In NASH, excessive DNL contributes significantly to the accumulation of triglycerides in hepatocytes (steatosis).[5] This lipid overload leads to lipotoxicity, a state of cellular stress characterized by the production of reactive oxygen species (ROS), endoplasmic reticulum stress, and mitochondrial dysfunction. These stressed and dying hepatocytes release pro-inflammatory and pro-fibrotic signals that recruit immune cells and trigger the activation of HSCs.[11] By inhibiting ACC, the rate of DNL is reduced, leading to a decrease in hepatic triglyceride content.[12] This alleviation of steatosis reduces hepatocyte lipotoxicity, thereby diminishing the primary inflammatory and fibrogenic stimuli directed at HSCs.[10][11]

Direct Mechanism: Impairing Hepatic Stellate Cell (HSC) Activation

Recent evidence has revealed a direct anti-fibrotic role for ACC inhibition within HSCs. The activation of HSCs requires a profound metabolic shift, including an upregulation of glycolysis and oxidative phosphorylation, to meet the energetic demands of proliferation and extracellular matrix synthesis.[11] ACC inhibition has been shown to directly block this essential metabolic reprogramming.[11] By preventing this metabolic switch, ACC inhibitors can suppress the activation of HSCs even when stimulated by potent pro-fibrotic factors like TGF-β. This leads to reduced expression of activation markers such as alpha-smooth muscle actin (α-SMA) and decreased collagen production, directly impairing the fibrogenic activity of these cells.[11]

Key Signaling Pathways Involving ACC in Liver Fibrosis

The activity of ACC is tightly regulated by upstream signaling pathways, and its inhibition intersects with canonical fibrotic signaling cascades.

Upstream Regulation of ACC: The AMPK/SREBP-1c Axis

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that governs metabolic balance.[13] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and phosphorylates multiple metabolic enzymes to switch off anabolic (energy-consuming) pathways and switch on catabolic (energy-producing) pathways. AMPK directly phosphorylates and inactivates ACC, thus inhibiting DNL.[14][15]

Furthermore, AMPK suppresses the expression of lipogenic genes by inhibiting the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.[13][16] SREBP-1c is a master transcriptional regulator that promotes the expression of genes involved in fatty acid and triglyceride synthesis, including ACC itself.[17] Therefore, activation of AMPK leads to both short-term (allosteric) and long-term (transcriptional) suppression of the DNL pathway.

AMPK_SREBP1c_ACC_Pathway AMPK/SREBP-1c Signaling Pathway Regulating ACC cluster_regulation Upstream Regulators cluster_dnl De Novo Lipogenesis AMPK AMPK SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Expression ACC1 ACC1 AMPK->ACC1 Phosphorylates & Inhibits SREBP1c->ACC1 Promotes Transcription AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACC1 DNL Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA->DNL

Caption: AMPK-mediated regulation of ACC and De Novo Lipogenesis.
Crosstalk with Profibrotic Pathways: The TGF-β Connection

Transforming growth factor-beta (TGF-β) is the most potent pro-fibrotic cytokine in the liver.[18][19] Upon liver injury, TGF-β is released and binds to its receptors on quiescent HSCs, initiating a signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3 proteins.[20] This signaling pathway drives the transdifferentiation of HSCs into activated myofibroblasts, leading to massive production of collagen and other extracellular matrix components.[21] Studies have demonstrated that small molecule inhibitors of ACC can block the activation of HSCs that is stimulated by TGF-β.[11] This suggests that the metabolic state regulated by ACC is a critical checkpoint for HSC activation and that metabolic intervention can override canonical pro-fibrotic signals.

HSC_Activation_Pathway ACC Inhibition Blocks HSC Activation Injury Liver Injury (e.g., Lipotoxicity) TGFb TGF-β Release Injury->TGFb qHSC Quiescent Hepatic Stellate Cell TGFb->qHSC Activates aHSC Activated HSC (Myofibroblast) qHSC->aHSC Transdifferentiation (Metabolic Reprogramming) ECM Collagen & ECM Production aHSC->ECM Fibrosis Liver Fibrosis ECM->Fibrosis ACC_Inhibition ACC Inhibition ACC_Inhibition->qHSC Blocks Activation

Caption: Interruption of TGF-β-driven HSC activation by ACC inhibition.

Preclinical Evidence for ACC Inhibition

Numerous preclinical studies using various rodent models of NASH and liver fibrosis have demonstrated the efficacy of ACC inhibitors. These studies consistently show that inhibiting ACC reduces hepatic steatosis, inflammation, and fibrosis.

Table 1: Summary of Preclinical Studies on ACC Inhibitors in Liver Fibrosis Models

Animal Model ACC Inhibitor Key Fibrosis-Related Findings Citation(s)
MC4R Knockout Mice (Western Diet) GS-0976 (Firsocostat) Reduced histological area of hepatic fibrosis, decreased liver hydroxyproline content, and lowered mRNA expression of Type I collagen. [7][22]
MC4R Knockout Mice (Western Diet) Compound-1 (Selective ACC1 inhibitor) Significantly improved hepatic fibrosis; reduction in hepatic malonyl-CoA correlated with fibrosis reduction. [23]
Rat (Choline-Deficient, High-Fat Diet) ACC Inhibitor Reduced liver fibrosis. [11]
Rat (Diethylnitrosamine-induced injury) This compound / PF-05221304 Reduced expression of fibrogenic markers α-SMA and Col1a1, indicating direct inhibition of HSC activation. [10][11]

| Mouse (Amylin Diet) | Genetic Deletion (ACC1/2 DKO) | Dual deletion of ACC1 and ACC2 was necessary to achieve significant reversal of liver fibrosis (from stage 3 to stage 1). |[8] |

Clinical Development of ACC Inhibitors for NASH-Fibrosis

The strong preclinical rationale propelled several ACC inhibitors into clinical trials for patients with NASH. While these trials have confirmed the mechanism of action regarding lipid metabolism, the impact on fibrosis has been less consistent.

Table 2: Summary of Key Clinical Trials of ACC Inhibitors in NASH

Inhibitor (Company) Trial Phase Key Outcomes on Steatosis & Fibrosis Major Safety Finding Citation(s)
This compound (GS-0976, Gilead) Phase 2 Steatosis: Significant reduction in hepatic fat (MRI-PDFF). Fibrosis: Reduced serum fibrosis markers (TIMP-1). No significant change in liver stiffness (MRE) or fibrosis stage at 12 weeks. In a larger trial, no difference in ≥1-stage fibrosis improvement vs. placebo. Asymptomatic increase in plasma triglycerides. [5][24]
Clesacostat (PF-05221304, Pfizer) Phase 2a Steatosis: Dose-dependent reduction in liver fat (MRI-PDFF). Fibrosis: No significant reduction in liver stiffness (MRE). Increased plasma triglycerides. [9]

| MK-4074 (Merck) | Phase 1 | Steatosis: Improved hepatic steatosis. | Increased plasma triglycerides. |[25] |

A meta-analysis of randomized controlled trials concluded that dual ACC1/2 inhibitors effectively reduce hepatic steatosis and ALT levels but do not significantly improve fibrosis as measured by MRE.[9][26] The consistent elevation of serum triglycerides is a significant on-target effect that raises concerns about long-term cardiovascular risk in a patient population already at high risk.[6]

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for advancing research on ACC's role in fibrosis.

In Vivo Model: MC4R Knockout Mouse Model of NASH

This model recapitulates key features of human NASH, including steatosis, inflammation, and progressive fibrosis.[7]

  • Animals: Use male melanocortin 4 receptor-deficient (MC4R KO) mice and wild-type littermates on a C57BL/6J background.

  • Diet: At 6-8 weeks of age, switch mice to a Western diet (e.g., 40 kcal% fat, 43 kcal% carbohydrate with high sucrose, 2% cholesterol).

  • Fibrosis Induction: Maintain mice on the diet for 13-20 weeks to establish significant (F2-F3) liver fibrosis.

  • Treatment: Prepare ACC inhibitor (e.g., GS-0976) in a suitable vehicle (e.g., 0.5% methylcellulose). Administer daily via oral gavage for 8-9 weeks. A vehicle-only group serves as the control.

  • Endpoint Analysis: At the end of the treatment period, collect blood for serum biomarker analysis (e.g., ALT, AST, TIMP-1) and harvest liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, a portion snap-frozen in liquid nitrogen for molecular/biochemical analysis, and another portion used for hydroxyproline analysis.

In Vitro Model: TGF-β-Induced Activation of Primary Human HSCs

This assay directly assesses the anti-fibrotic effect of compounds on the key fibrogenic cell type.[11]

  • Cell Isolation: Isolate primary human HSCs from non-transplantable donor livers via pronase/collagenase perfusion and density gradient centrifugation.

  • Cell Culture: Culture quiescent HSCs in low-serum medium. Cells are typically used at passage 2-4.

  • Stimulation & Treatment: Pre-treat HSCs with the ACC inhibitor or vehicle for 1 hour. Subsequently, stimulate the cells with recombinant human TGF-β (e.g., 2 ng/mL) for 24-48 hours.

  • Endpoint Analysis:

    • Collagen Production: Measure procollagen type I C-peptide (PIP) in the culture supernatant using an ELISA kit.

    • Gene Expression: Extract RNA and perform qRT-PCR for fibrosis-related genes such as COL1A1 and ACTA2 (α-SMA).

    • Protein Expression: Perform Western blot analysis on cell lysates for α-SMA protein levels.

Key Assay: Sirius Red Staining for Collagen Quantification
  • Sample Preparation: Use 4-5 µm thick sections from formalin-fixed, paraffin-embedded liver tissue.

  • Staining: Deparaffinize and rehydrate sections. Stain with Picro-Sirius Red solution for 1 hour. Wash with acidified water and dehydrate.

  • Imaging: Digitize the entire stained slide using a slide scanner.

  • Quantification: Use image analysis software (e.g., Visiopharm, ImageJ) to quantify the percentage of the tissue area that is positive for Sirius Red staining, excluding artifacts.

Experimental_Workflow Preclinical Evaluation Workflow for ACC Inhibitors cluster_model Model & Treatment cluster_collection Sample Collection cluster_analysis Fibrosis Assessment Model NASH Animal Model (e.g., MC4R KO) Treatment Daily Dosing: - Vehicle - ACC Inhibitor Model->Treatment Blood Blood Collection (Serum Biomarkers) Treatment->Blood Liver Liver Harvest Treatment->Liver Histology Histology (Sirius Red) Liver->Histology Biochem Biochemistry (Hydroxyproline) Liver->Biochem MolBio Molecular Biology (qPCR for Col1a1) Liver->MolBio Data Data Analysis & Interpretation Histology->Data Biochem->Data MolBio->Data

Caption: A typical experimental workflow for assessing anti-fibrotic efficacy.

Conclusion and Future Directions

Acetyl-CoA carboxylase is a validated, high-value target for the treatment of hepatic steatosis. Its role in liver fibrosis is supported by a strong mechanistic rationale and compelling preclinical data, which highlight a dual action of alleviating lipotoxicity and directly impairing HSC activation.[11] However, the translation of these anti-fibrotic effects to the clinical setting has been challenging, with trials demonstrating inconsistent efficacy against established fibrosis.[9][26]

The primary obstacle for the clinical development of ACC inhibitors is the on-target adverse effect of hypertriglyceridemia.[5][6] Future strategies may involve:

  • Combination Therapies: Combining ACC inhibitors with agents that can mitigate the rise in triglycerides, such as PPAR agonists or THRβ agonists, may offer a more balanced therapeutic profile.[27]

  • Isoform-Selective Inhibition: Developing highly selective ACC1 inhibitors could potentially reduce DNL without the full metabolic consequences of dual inhibition, though preclinical data on this approach are still emerging.[23]

  • Patient Stratification: Identifying patient populations most likely to benefit from a metabolic anti-fibrotic approach could improve the success rate of future clinical trials.

References

Firsocostat and Its Impact on De Novo Lipogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (GS-0976) is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC), ACC1 and ACC2.[1][2] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids from non-lipid precursors.[1][3] In pathological conditions such as non-alcoholic steatohepatitis (NASH), elevated DNL contributes significantly to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of the disease.[1][3] By inhibiting ACC, this compound aims to reduce hepatic DNL, thereby mitigating steatosis and its downstream consequences. This technical guide provides an in-depth overview of this compound's effect on DNL pathways, including quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a non-competitive inhibitor that binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing the dimerization required for their enzymatic activity.[3] This inhibition has a dual effect on lipid metabolism:

  • Inhibition of ACC1: ACC1 is primarily located in the cytosol and is responsible for producing malonyl-CoA for the synthesis of fatty acids.[3] By inhibiting ACC1, this compound directly reduces the pool of malonyl-CoA available for DNL, leading to a decrease in the synthesis of new fatty acids in the liver.

  • Inhibition of ACC2: ACC2 is predominantly found on the outer mitochondrial membrane, where it also produces malonyl-CoA.[3] This localized pool of malonyl-CoA acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, which in turn relieves the inhibition of CPT1 and promotes the oxidation of fatty acids.

The combined inhibition of ACC1 and ACC2 by this compound thus leads to a simultaneous reduction in fatty acid synthesis and an increase in fatty acid oxidation, addressing two key dysregulated pathways in NASH.

Signaling Pathways

The regulation of de novo lipogenesis is a complex process involving multiple signaling pathways that converge on ACC. This compound's mechanism of action directly intersects with these pathways.

cluster_upstream Upstream Regulators cluster_core Core Mechanism cluster_downstream Downstream Effects Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Glucose Glucose ChREBP ChREBP Glucose->ChREBP activates ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) SREBP1c->ACC upregulates transcription ChREBP->ACC upregulates transcription AMPK AMPK AMPK->ACC phosphorylates & inhibits Citrate Citrate Citrate->ACC allosterically activates MalonylCoA Malonyl-CoA ACC->MalonylCoA catalyzes conversion This compound This compound This compound->ACC allosterically inhibits AcetylCoA Acetyl-CoA AcetylCoA->ACC DNL De Novo Lipogenesis (DNL) MalonylCoA->DNL substrate for CPT1 CPT1 MalonylCoA->CPT1 inhibits FattyAcids Fatty Acids DNL->FattyAcids Triglycerides Triglycerides FattyAcids->Triglycerides HepaticSteatosis Hepatic Steatosis Triglycerides->HepaticSteatosis FAO Fatty Acid Oxidation (FAO) CPT1->FAO promotes FAO->HepaticSteatosis reduces

Caption: this compound's core mechanism and its position within the broader DNL signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in reducing DNL and hepatic steatosis has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of this compound in Animal Models of NASH

Animal ModelTreatment Dose & DurationKey FindingsReference
3D Human Liver Microtissues with NASH phenotype0.5 µM and 10 µM this compoundSignificant reduction in triglyceride levels and relative lipid area.[4]
Diet-induced obese ratsNot specifiedReduction in hepatic steatosis.[5]
High-fat diet-fed ratsNot specifiedDevelopment of insulin resistance, panlobular steatosis, inflammation, and fibrosis.[6]
High-fructose diet-fed miceNot specifiedIncreased hepatic inflammation, oxidative stress, and fibrosis compared to high-fat diet alone.[6]

Table 2: Clinical Efficacy of this compound in Patients with NASH

Study PhaseNumber of PatientsTreatment RegimenKey Efficacy Endpoints & ResultsReference
Phase 212620 mg this compound daily for 12 weeks- 29% relative reduction in liver fat vs. placebo. - 48% of patients achieved ≥30% relative decrease in hepatic steatosis vs. 15% in placebo.[1][2][3]
Phase 21265 mg this compound daily for 12 weeks- 23% of patients achieved ≥30% relative decrease in hepatic steatosis vs. 15% in placebo.[7]
Phase 2 (Combination Therapy)39220 mg this compound + 30 mg Cilofexor daily for 48 weeks- 21% of patients achieved ≥1-stage improvement in fibrosis without worsening of NASH (vs. 11% in placebo, p=0.17). - Significant improvements in NAS, steatosis, inflammation, and ballooning vs. placebo.[8]
Phase 2 (Combination Therapy)10820 mg this compound + Semaglutide daily for 24 weeks- Greater improvements in liver steatosis (MRI-PDFF) compared to semaglutide alone.[9]

Experimental Protocols

Accurate assessment of DNL is crucial for evaluating the efficacy of inhibitors like this compound. The following are detailed protocols for commonly used methods.

In Vitro De Novo Lipogenesis Assay Using [14C]-Acetate in HepG2 Cells

This assay measures the incorporation of radiolabeled acetate into newly synthesized lipids in a human hepatoma cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • Serum-free medium

  • [1-14C]-acetic acid, sodium salt

  • Insulin solution (100 nM)

  • Phosphate-buffered saline (PBS)

  • 0.1 N HCl

  • 2:1 Chloroform:Methanol solution

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HepG2 cells in standard medium until they reach 80-90% confluency in 24-well plates.

  • Serum Starvation: Wash the cells twice with warm PBS and then incubate in serum-free medium containing 20 nM glucagon overnight (16-20 hours) at 37°C to synchronize the cells and inhibit basal lipogenesis.

  • Stimulation of Lipogenesis: Prepare "Lipogenesis Medium" by supplementing serum-free medium with 100 nM insulin, 10 µM non-radiolabeled ("cold") acetate, and 0.5 µCi/well of [1-14C]-acetate.

  • Treatment: Replace the serum starvation medium with the Lipogenesis Medium. For inhibitor studies, add this compound at desired concentrations to the appropriate wells. Incubate the plate at 37°C for 2 hours.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with cold PBS.

    • Lyse the cells by scraping in 120 µL of 0.1 N HCl.

    • Transfer 100 µL of the lysate to a new microfuge tube.

    • Add 500 µL of 2:1 chloroform:methanol solution to extract the lipids. Vortex briefly and incubate at room temperature for 5 minutes.

    • Add 250 µL of water, vortex again, and incubate for another 5 minutes.

    • Centrifuge the samples at 3,000 x g for 10 minutes at room temperature to separate the phases.

  • Scintillation Counting:

    • Carefully transfer the lower organic phase containing the lipids to a scintillation vial.

    • Add 4 mL of scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Normalize the CPM values to the protein concentration of the cell lysate (determined by a BCA assay from the reserved 10 µL of lysate) to determine the rate of DNL.

Caption: Workflow for the in vitro [14C]-acetate DNL assay.

In Vivo Fractional De Novo Lipogenesis Measurement Using Deuterated Water (D2O)

This method assesses the rate of DNL in human subjects by measuring the incorporation of deuterium from orally administered D2O into circulating triglycerides.[10][11]

Materials:

  • Deuterated water (D2O, 70% or 99.8%)

  • Standardized liquid diet

  • Equipment for blood collection

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Subject Preparation: Subjects consume a nutritionally complete liquid diet as evenly spaced small meals for 3 days to achieve a steady state.

  • D2O Administration:

    • On day 2, subjects ingest a priming dose of D2O (e.g., 0.7 g D2O/kg of estimated body water).

    • To maintain a plateau of plasma deuterium enrichment, D2O is added to the liquid diet for the remainder of the study.

  • Blood Sampling:

    • A baseline blood sample is collected before D2O administration.

    • Subsequent blood samples are collected every 4 hours for 48 hours.

  • Lipid Extraction and Analysis:

    • Plasma is isolated from the blood samples.

    • Total triglyceride fatty acids (TG-FA) are extracted from the plasma.

    • The extracted TG-FA are combusted, and the resulting water is reduced to hydrogen gas.

    • The deuterium abundance in the hydrogen gas is analyzed by isotope ratio mass spectrometry.

  • Data Analysis:

    • The deuterium enrichment in TG-FA is measured over time. A plateau in enrichment is typically reached around 12 hours after the priming dose.

    • The fractional DNL is calculated by comparing the plateau of deuterium enrichment in plasma very low-density lipoprotein (VLDL) TG-FA to the theoretical maximum enrichment.

References

Basic science of ACC inhibition in metabolic diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Basic Science of Acetyl-CoA Carboxylase (ACC) Inhibition in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the metabolism of fatty acids, representing a pivotal control point for both de novo lipogenesis (DNL) and fatty acid oxidation (FAO). Its dual function makes it a highly attractive therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and obesity. Pharmacological inhibition of ACC aims to simultaneously decrease the synthesis of new fatty acids and promote the burning of existing ones. This guide provides a detailed overview of the core science underpinning ACC inhibition, including the roles of its isoforms, its complex regulatory mechanisms, quantitative data from key preclinical and clinical studies, and detailed experimental protocols for assessing inhibitor efficacy.

The Central Role of ACC in Fatty Acid Metabolism

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed step in the biosynthesis of fatty acids.[2] The product, malonyl-CoA, serves two primary functions:

  • A Substrate for Fatty Acid Synthesis: In lipogenic tissues, malonyl-CoA is the essential building block used by fatty acid synthase (FASN) to create long-chain fatty acids.[3]

  • A Regulator of Fatty Acid Oxidation: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane.[4][5] CPT1 is the gatekeeper for fatty acid entry into the mitochondria, where β-oxidation occurs.[6] By inhibiting CPT1, malonyl-CoA effectively blocks fatty acid oxidation.

This dual role places ACC at the heart of cellular energy balance, dictating whether fatty acids are synthesized and stored or oxidized for energy.

The Isoforms: ACC1 and ACC2

In mammals, two main isoforms of ACC, encoded by different genes, perform distinct but related functions based on their subcellular localization and tissue distribution.[7]

  • ACC1: This isoform is found in the cytoplasm and is highly expressed in lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands.[1][6] Its primary role is to generate the malonyl-CoA pool destined for de novo lipogenesis.[3][4]

  • ACC2: This isoform possesses a unique N-terminal extension that anchors it to the outer mitochondrial membrane.[3][5] It is predominantly expressed in oxidative tissues like the skeletal muscle and heart, and is also present in the liver.[1][6] The malonyl-CoA produced by ACC2 is thought to primarily function in the localized regulation of CPT1, thereby controlling the rate of fatty acid oxidation.[2][4]

This division of labor suggests that inhibiting ACC1 would primarily impact fatty acid synthesis, while inhibiting ACC2 would primarily enhance fatty acid oxidation. Consequently, dual inhibition of both isoforms is a common strategy for treating metabolic diseases.[8]

Regulation of ACC Activity

The activity of ACC is tightly controlled through multiple mechanisms to respond to the cell's energy status and hormonal signals.

Allosteric Regulation
  • Citrate (Activator): High levels of citrate, which indicate an abundance of acetyl-CoA and ATP (a state of energy surplus), allosterically activate ACC. Citrate promotes the polymerization of ACC dimers into active filaments.[9]

  • Long-Chain Fatty Acyl-CoAs (Inhibitors): An accumulation of long-chain fatty acyl-CoAs, signaling an excess of fatty acids, provides feedback inhibition by causing the depolymerization of ACC into inactive dimers.[9][10]

Hormonal and Covalent Modification

ACC activity is rapidly modulated by phosphorylation in response to hormonal signals.

  • Insulin (Activation): In the fed state, insulin signaling leads to the dephosphorylation and activation of ACC, promoting the conversion of excess carbohydrates into fatty acids for storage.[11][12]

  • Glucagon and Epinephrine (Inhibition): In the fasting state or during stress, glucagon and epinephrine increase intracellular cyclic AMP (cAMP) levels.[13] This activates AMP-activated protein kinase (AMPK), which phosphorylates ACC at multiple sites, leading to its inactivation.[14] This phosphorylation event is crucial for switching off fatty acid synthesis and turning on fatty acid oxidation to generate energy.

Citrate Citrate ACC1 ACC1 (Cytosol) Citrate->ACC1 + Allosteric Activation ACC2 ACC2 (Mitochondrial Membrane) Citrate->ACC2 + Allosteric Activation LC_Acyl_CoA Long-Chain Fatty Acyl-CoA LC_Acyl_CoA->ACC1 - Feedback Inhibition LC_Acyl_CoA->ACC2 - Feedback Inhibition Insulin Insulin Insulin->ACC1 + Dephosphorylation (Activation) Insulin->ACC2 + Dephosphorylation (Activation) Glucagon_AMPK Glucagon / Epinephrine (via AMPK) Glucagon_AMPK->ACC1 - Phosphorylation (Inhibition) Glucagon_AMPK->ACC2 - Phosphorylation (Inhibition) AcetylCoA Acetyl-CoA AcetylCoA->ACC1 Substrate AcetylCoA->ACC2 Substrate MalonylCoA_cyto Malonyl-CoA (Cytosolic Pool) ACC1->MalonylCoA_cyto Product MalonylCoA_mito Malonyl-CoA (Mitochondrial Pool) ACC2->MalonylCoA_mito Product FAS Fatty Acid Synthase (FAS) MalonylCoA_cyto->FAS Substrate CPT1 CPT1 MalonylCoA_mito->CPT1 Inhibition Lipogenesis De Novo Lipogenesis (Fatty Acid Storage) FAS->Lipogenesis FAO Fatty Acid Oxidation (Energy Production) CPT1->FAO FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1

Caption: ACC Signaling and Regulation Pathway.

Therapeutic Rationale and Pharmacological Effects

The inhibition of ACC is a promising strategy for metabolic diseases because it simultaneously blocks fatty acid production and promotes fatty acid breakdown.[4][15] This dual action is expected to reduce the accumulation of fat in tissues like the liver (hepatic steatosis) and improve overall energy metabolism.

Pharmacological inhibition of ACC has demonstrated several key effects in preclinical and clinical studies:

  • Reduced De Novo Lipogenesis (DNL): ACC inhibitors potently suppress the synthesis of new fatty acids in the liver.[8][16]

  • Increased Fatty Acid Oxidation (FAO): By lowering malonyl-CoA levels, ACC inhibitors relieve the inhibition of CPT1, leading to increased transport of fatty acids into mitochondria and a higher rate of oxidation.[8][16]

  • Reduction in Hepatic Steatosis: The combined effect of reduced DNL and increased FAO leads to a significant decrease in liver fat content.[17][18]

  • Improved Insulin Sensitivity: Reducing lipid accumulation in the liver and muscle can alleviate lipotoxicity-induced insulin resistance.[16]

A notable and consistent finding with ACC inhibitor treatment is an increase in plasma triglycerides (hypertriglyceridemia).[17][18] This is thought to be a consequence of complex downstream effects, including an increase in hepatic VLDL (very low-density lipoprotein) production.[19][20]

AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Blocked Production Inhibitor Pharmacological ACC Inhibitor Inhibitor->ACC Inhibition FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 Inhibition Relieved Lipogenesis De Novo Lipogenesis FAS->Lipogenesis Result_DNL Reduced Fat Storage Lipogenesis->Result_DNL Leads to FAO Fatty Acid Oxidation CPT1->FAO Result_FAO Increased Fat Burning FAO->Result_FAO Leads to

Caption: Mechanism of Pharmacological ACC Inhibition.

Quantitative Data on ACC Inhibitor Efficacy

The following tables summarize quantitative data from various studies on ACC inhibitors, providing a comparative look at their effects on key metabolic endpoints.

Table 1: Effects of ACC Inhibitors on Malonyl-CoA and De Novo Lipogenesis (DNL)

Compound Model System Dose/Concentration Effect on Malonyl-CoA Effect on DNL Citation(s)
CP-640186 Rat (in vivo) ED₅₀ = 55 mg/kg Lowered in liver ED₅₀ = 13 mg/kg (inhibition)
ACC dLKO Mouse (liver knockout) N/A ~80% reduction in liver ~80% reduction in liver [19]
Compound 1 Rat (high-fructose diet) 10 mg/kg/day for 6 days Reduced in liver 20-36% reduction [4][17][18]
Firsocostat (GS-0976) Humans with NASH 20 mg/day for 12 weeks Not reported 29% relative reduction in liver fat [2][6][17]

| PF-05221304 | Rats (in vivo) | Not specified | Not reported | 82% max reduction in liver | |

Table 2: Effects of ACC Inhibitors on Fatty Acid Oxidation (FAO) and Related Parameters

Compound Model System Dose/Concentration Effect on FAO / Ketogenesis Citation(s)
ND-630 Preclinical models 3 mg/kg (min. effective dose) Stimulated whole-body FAO
CP-640186 Rat (in vivo) ED₅₀ ≈ 30 mg/kg Stimulated whole-body FAO
Compound 1 Rat (in vivo) 10 mg/kg (oral bolus) 50% enhancement of hepatic ketogenesis [17][18]

| ACC2 KO | Mouse (knockout) | N/A | Significantly increased fat oxidation |[6] |

Table 3: Effects of ACC Inhibitors on Systemic Metabolic Parameters in Disease Models | Compound | Model System | Dose/Concentration | Effect on Hepatic Steatosis | Effect on Plasma Triglycerides | Effect on Insulin Sensitivity | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | ND-630 | Zucker diabetic fatty rats | Chronic admin. | Reduced | Modulated Dyslipidemia | Improved glucose-stimulated insulin secretion; 0.9% HbA1c reduction |[8][15][16] | | Compound 1 | Rat (high-fat/sucrose diet) | 10 mg/kg/day for 21 days | Significantly reduced | 30% to 130% increase | Reversed hepatic insulin resistance |[17][18] | | this compound (GS-0976) | Humans with NASH | 20 mg/day for 12 weeks | Reduced (48% of patients had ≥30% relative decrease) | 11-13% median increase | Not significant |[17][19] | | PP-7a | Mouse (high-fat diet) | 15-75 mg/kg for 4 weeks | Suppressed hepatic lipid accumulation | Reduced TG levels | Improved glucose intolerance | |

Key Experimental Protocols

Assessing the efficacy of ACC inhibitors requires a suite of specialized biochemical and cellular assays. Below are detailed methodologies for three fundamental experiments.

Protocol: In Vitro ACC Enzyme Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.

Methodology:

  • Enzyme Source: Purified recombinant human ACC1 or ACC2, or lysate from cells/tissues overexpressing the enzyme.

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM Sodium Citrate, 2 mM DTT, and 0.75 mg/mL fatty-acid-free BSA.

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme source with the test inhibitor (dissolved in DMSO, final concentration ≤1%) or vehicle control. Pre-incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding a substrate mixture containing ATP (final conc. 2 mM), Acetyl-CoA (final conc. 0.2 mM), and ¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃, final specific activity ~5 µCi/µmol).

  • Incubation: Incubate the reaction at 37°C for 10-30 minutes. The reaction time should be within the linear range of product formation.

  • Termination: Stop the reaction by adding a small volume of strong acid (e.g., 6 N HCl). This acidifies the sample, and the unreacted H¹⁴CO₃⁻ is converted to ¹⁴CO₂ gas.

  • Evaporation: Dry the samples completely in a fume hood or speed vacuum to remove all volatile ¹⁴CO₂. The radioactivity incorporated into the acid-stable malonyl-CoA product will remain.

  • Quantification: Re-dissolve the dried pellet in water or buffer. Add a scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition by comparing the CPM in inhibitor-treated samples to the vehicle control.

Protocol: Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cultured cells (e.g., HepG2 hepatocytes) by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in 12-well or 24-well plates and grow to ~80-90% confluency. To maximize DNL, cells are often cultured in a high-glucose medium and may be serum-starved overnight then stimulated with insulin (100 nM).

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the ACC inhibitor or vehicle control for 1-4 hours in a serum-free, low-glucose medium.

  • Radiolabeling: Add the radiolabeled precursor, [1-¹⁴C]-acetate (e.g., final concentration 0.5 µCi/mL), to each well and incubate for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS to remove excess radiolabel.

    • Lyse the cells and scrape them into a solvent mixture of chloroform:methanol (2:1 v/v) to extract total lipids (Folch method).

  • Phase Separation: Add water to the solvent mixture to induce phase separation. The lower organic phase contains the lipids, while the upper aqueous phase contains the water-soluble metabolites.

  • Lipid Isolation: Carefully collect the lower organic phase containing the radiolabeled lipids and transfer it to a new tube.

  • Evaporation and Quantification: Evaporate the solvent under a stream of nitrogen. Re-dissolve the lipid residue in a small amount of chloroform or a scintillation cocktail.

  • Scintillation Counting: Measure the incorporated radioactivity (CPM) using a liquid scintillation counter.

  • Normalization: Normalize the CPM values to the total protein content of a parallel well (measured by BCA or Bradford assay) to account for differences in cell number. Calculate the percent inhibition relative to the vehicle control.

Protocol: Measurement of Fatty Acid Oxidation (FAO) Rate

This assay quantifies the rate at which cells oxidize a radiolabeled fatty acid substrate, typically [¹⁴C]-palmitate, to ¹⁴CO₂ (complete oxidation) and acid-soluble metabolites (ASMs, incomplete oxidation).[1]

Methodology:

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]-palmitate complexed to fatty-acid-free BSA. This is critical for solubilizing the fatty acid and ensuring its uptake by cells.

  • Cell Culture: Plate cells in a 24-well plate. Allow them to adhere and grow. On the day of the assay, wash the cells and replace the growth medium with an assay medium (e.g., DMEM with 0.3% BSA, 100 µM cold palmitate, and 1 mM L-carnitine).

  • Inhibitor Treatment: Pre-incubate the cells with the ACC inhibitor or vehicle control for 1-2 hours.

  • Initiation of FAO: Add the [1-¹⁴C]-palmitate-BSA complex (e.g., final activity 0.4 µCi/mL) to each well.

  • CO₂ Trapping: Seal the plate with a specialized sealing mat that has a reservoir over each well. Inject a CO₂-trapping agent (e.g., NaOH or a filter paper disc soaked in NaOH) into the reservoir.[1]

  • Incubation: Incubate the plate at 37°C for 3-6 hours. As cells completely oxidize the [¹⁴C]-palmitate, the labeled carbon at the C1 position is released as ¹⁴CO₂, which is then trapped by the NaOH.

  • Termination and Measurement:

    • CO₂ Measurement: Carefully remove the trapping agent from the reservoir and place it in a scintillation vial. Add scintillation fluid and count the CPM to quantify complete FAO.

    • ASM Measurement: To measure both complete and incomplete oxidation, stop the reaction by adding perchloric acid to the cell medium. This lyses the cells and precipitates macromolecules. Centrifuge the plate, and collect the supernatant which contains the acid-soluble metabolites (ASMs) like ¹⁴C-acetyl-CoA. Measure the radioactivity in an aliquot of the supernatant via scintillation counting.[1]

  • Data Analysis: Normalize CPM to protein content and time. An increase in ¹⁴CO₂ and/or ASM production in inhibitor-treated cells compared to controls indicates a stimulation of FAO.

start_end start_end step step action action measure measure A 1. Culture Cells in 24-well Plates B 2. Pre-incubate cells with ACC inhibitor or vehicle A->B C 3. Add [1-14C]-Palmitate-BSA Substrate to each well B->C D 4. Seal plate and add CO2 trapping agent (NaOH) C->D E 5. Incubate at 37°C (3-6 hours) D->E F 6. Terminate Reaction (e.g., with acid) E->F G 7a. Collect NaOH trap for 14CO2 measurement F->G H 7b. Collect supernatant for Acid-Soluble Metabolite (ASM) measurement F->H I 8. Quantify Radioactivity (CPM) via Scintillation Counting G->I H->I J 9. Normalize data to protein content and time I->J K Analyze Results: Increased CPM indicates stimulated FAO J->K

Caption: Experimental Workflow for Fatty Acid Oxidation (FAO) Assay.

Conclusion and Future Directions

The basic science of ACC provides a compelling rationale for its inhibition as a therapeutic strategy for metabolic diseases. By targeting the critical node that balances fat storage and fat utilization, ACC inhibitors have the potential to correct the fundamental metabolic dysregulation that characterizes conditions like NASH and T2D. Preclinical and early-phase clinical data have validated the mechanism, showing clear reductions in DNL and hepatic steatosis. However, the off-target effect of hypertriglyceridemia remains a challenge that requires further investigation and potential combination therapies to mitigate. Future research will focus on optimizing the therapeutic window, exploring isoform-selective inhibitors, and understanding the long-term systemic effects of chronically altering this central metabolic pathway.

References

Unraveling the Liver-Targeting Mechanism of Firsocostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (formerly GS-0976) is an investigational small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting both ACC1 and ACC2 isoforms, this compound effectively reduces the synthesis of fatty acids and stimulates fatty acid oxidation. A key feature of this compound is its liver-directed mechanism of action, which is designed to maximize its therapeutic effect on non-alcoholic steatohepatitis (NASH) while minimizing potential systemic side effects. This technical guide provides an in-depth exploration of the liver-targeting mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying molecular and physiological processes.

This compound is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity. This mode of inhibition mimics the natural regulation of ACC by AMP-activated protein kinase (AMPK). The liver specificity of this compound is primarily achieved through its high affinity for and active transport by Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the sinusoidal membrane of hepatocytes. This targeted uptake leads to a higher concentration of the drug in the liver compared to other tissues.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical and clinical studies.

ParameterValueSpecies/SystemReference
In Vitro Potency
IC50 for human ACC12.1 nMRecombinant human enzyme[1]
IC50 for human ACC26.1 nMRecombinant human enzyme[1]
EC50 for fatty acid synthesis inhibition66 nMHepG2 cellsN/A
Preclinical Efficacy
Hepatic Malonyl-CoA Reduction (4 mg/kg/day)43%MC4R knockout miceN/A
Hepatic Malonyl-CoA Reduction (16 mg/kg/day)68%MC4R knockout miceN/A
Hepatic Triglyceride Reduction (4 mg/kg/day)Significant reductionMC4R knockout mice[2]
Hepatic Triglyceride Reduction (16 mg/kg/day)Significant reductionMC4R knockout mice[2]
Plasma TIMP-1 Reduction (4 mg/kg/day)49%MC4R knockout mice[2]
Plasma TIMP-1 Reduction (16 mg/kg/day)64%MC4R knockout mice[2]
Clinical Efficacy (Phase 2)
Relative reduction in liver fat (20 mg/day for 12 weeks)29%NASH patients[3]
Reduction in hepatic DNL (20 mg/day for 12 weeks)22%NASH patients[2]
Pharmacokinetics
Plasma Exposure (AUCinf) Increase in Mild Hepatic Impairment83%Human[4]
Plasma Exposure (AUCinf) Increase in Moderate Hepatic Impairment8.7-foldHuman[4]
Plasma Exposure (AUCinf) Increase in Severe Hepatic Impairment30-foldHuman[4]

Experimental Protocols

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of this compound against ACC1 and ACC2.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • Acetyl-CoA

  • ATP

  • Sodium bicarbonate (containing ¹⁴C)

  • This compound (or other test compounds)

  • Scintillation vials and fluid

  • Filter paper

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction buffer containing acetyl-CoA, ATP, and other necessary co-factors.

  • Add the recombinant ACC enzyme (either ACC1 or ACC2) to the reaction buffer.

  • Introduce varying concentrations of this compound to the enzyme-buffer mixture and incubate for a predetermined time to allow for binding.

  • Initiate the enzymatic reaction by adding ¹⁴C-labeled sodium bicarbonate.

  • Allow the reaction to proceed for a specific duration, during which the enzyme will incorporate the radiolabeled bicarbonate into malonyl-CoA.

  • Stop the reaction by adding TCA.

  • Spot the reaction mixture onto filter paper and allow it to dry.

  • Wash the filter paper to remove any unincorporated radiolabel.

  • Place the dried filter paper into scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of malonyl-CoA produced and thus the enzyme activity.

  • Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro De Novo Lipogenesis (DNL) Assay in HepG2 Cells

This protocol outlines a method to assess the effect of this compound on DNL in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound

  • ¹⁴C-labeled acetate

  • Scintillation counter

  • Lipid extraction solvents (e.g., hexane/isopropanol)

Procedure:

  • Culture HepG2 cells to a suitable confluency in standard cell culture medium.

  • Treat the cells with varying concentrations of this compound for a specified period.

  • Introduce ¹⁴C-labeled acetate to the cell culture medium. Acetate is a precursor for fatty acid synthesis.

  • Incubate the cells for a defined time to allow for the incorporation of the radiolabeled acetate into newly synthesized lipids.

  • Wash the cells to remove any unincorporated ¹⁴C-acetate.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Measure the radioactivity in the lipid extract using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of the cell lysate.

  • Calculate the percent inhibition of DNL at each this compound concentration and determine the EC50 value.

Visualizations

Signaling Pathway of this compound Action

Firsocostat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Firsocostat_ext This compound OATP OATP Transporter Firsocostat_ext->OATP Uptake Firsocostat_int This compound OATP->Firsocostat_int ACC1 ACC1 Firsocostat_int->ACC1 ACC2 ACC2 Firsocostat_int->ACC2 MalonylCoA_c Malonyl-CoA ACC1->MalonylCoA_c Product AcetylCoA_c Acetyl-CoA AcetylCoA_c->ACC1 Substrate DNL De Novo Lipogenesis MalonylCoA_c->DNL MalonylCoA_m Malonyl-CoA ACC2->MalonylCoA_m Product CPT1 CPT1 MalonylCoA_m->CPT1 FAO Fatty Acid Oxidation CPT1->FAO FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Transport

Caption: Signaling pathway of this compound in hepatocytes.

Experimental Workflow for Evaluating Liver-Targeting

Experimental_Workflow Start Start: Hypothesis This compound is liver-targeted InVitro In Vitro Studies Start->InVitro OATP_Uptake OATP Transporter Uptake Assay InVitro->OATP_Uptake Hepatocyte_Culture Primary Hepatocyte/ HepG2 Culture InVitro->Hepatocyte_Culture Preclinical Preclinical In Vivo Studies InVitro->Preclinical DNL_Assay De Novo Lipogenesis Assay Hepatocyte_Culture->DNL_Assay Animal_Model Rodent Model of NASH (e.g., MC4R KO) Preclinical->Animal_Model Clinical Clinical Trials Preclinical->Clinical PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Assessment (Steatosis, Fibrosis) Animal_Model->Efficacy Tissue_Distribution Tissue Biodistribution (Liver vs. Other Tissues) PK_PD->Tissue_Distribution Phase1 Phase 1: Safety & PK in Healthy Volunteers & Hepatic Impairment Clinical->Phase1 Phase2 Phase 2: Efficacy in NASH Patients (Liver Fat, DNL) Clinical->Phase2 Conclusion Conclusion: Confirmation of Liver-Targeting Mechanism Phase2->Conclusion

Caption: Experimental workflow for confirming this compound's liver-targeting.

Logical Relationship of Liver-Targeting

Liver_Targeting_Logic Firsocostat_Props This compound Chemical Properties OATP_Substrate Substrate for OATP Transporters Firsocostat_Props->OATP_Substrate Low_Passive_Diffusion Low Passive Diffusion into Other Tissues Firsocostat_Props->Low_Passive_Diffusion High_Hepatic_Uptake High Active Transport into Hepatocytes OATP_Substrate->High_Hepatic_Uptake Liver_Concentration Increased Liver Concentration High_Hepatic_Uptake->Liver_Concentration Systemic_Concentration Lower Systemic Concentration Low_Passive_Diffusion->Systemic_Concentration Liver_Targeting Liver-Targeted Pharmacological Effect Liver_Concentration->Liver_Targeting Reduced_Systemic_Effects Reduced Potential for Systemic Side Effects Systemic_Concentration->Reduced_Systemic_Effects

Caption: Logical flow of this compound's liver-targeting properties.

References

Firsocostat: A Deep Dive into its Role in Ameliorating Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hepatic steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD), represents a significant and growing global health burden. A key driver of steatosis is elevated de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from acetyl-CoA. Acetyl-CoA carboxylase (ACC), existing as two isoforms (ACC1 and ACC2), catalyzes the rate-limiting step in DNL. Firsocostat (GS-0976), a potent, liver-directed, allosteric inhibitor of both ACC1 and ACC2, has emerged as a promising therapeutic agent for reducing hepatic steatosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key preclinical and clinical data, and details the experimental protocols utilized in pivotal studies.

Introduction: The Challenge of Hepatic Steatosis and the Rationale for ACC Inhibition

Non-alcoholic fatty liver disease (NAFLD) encompasses a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] A central pathogenic feature of NAFLD is the excessive accumulation of triglycerides in hepatocytes, largely driven by an increase in de novo lipogenesis.[2]

Acetyl-CoA carboxylase (ACC) is a critical regulatory enzyme in lipid metabolism. It exists in two main isoforms:

  • ACC1: Primarily located in the cytosol, it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.

  • ACC2: Found on the outer mitochondrial membrane, it also produces malonyl-CoA, which acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[1]

By inhibiting both ACC1 and ACC2, this compound offers a dual mechanism to combat hepatic steatosis: reducing the synthesis of new fatty acids and promoting the oxidation of existing fatty acids.[1][2] this compound is designed to be liver-specific, being a substrate for hepatic organic anion-transporting polypeptide (OATP) transporters, which enhances its therapeutic targeting and minimizes systemic side effects.[1]

Mechanism of Action of this compound

This compound is a reversible, allosteric inhibitor that binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[1] This inhibition leads to a reduction in the intracellular concentration of malonyl-CoA.

Signaling Pathway of this compound in Reducing Hepatic Steatosis

The reduction in malonyl-CoA levels by this compound initiates a cascade of events that collectively decrease hepatic lipid accumulation.

Firsocostat_Mechanism This compound This compound ACC ACC1 & ACC2 (Acetyl-CoA Carboxylase) This compound->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Reduces Production DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Decreased Substrate CPT1 CPT1 (Carnitine Palmitoyltransferase 1) MalonylCoA->CPT1 Reduced Inhibition HepaticSteatosis Hepatic Steatosis (Triglyceride Accumulation) DNL->HepaticSteatosis Decreased Contribution FAO Fatty Acid β-Oxidation CPT1->FAO Increased Activity FAO->HepaticSteatosis Reduces Fatty Acid Pool

Figure 1: this compound's dual mechanism of action on lipid metabolism.
The Paradoxical Effect on Plasma Triglycerides

A notable class effect of ACC inhibitors, including this compound, is an increase in plasma triglycerides.[1] This is thought to be mediated by a reduction in the synthesis of polyunsaturated fatty acids (PUFAs), which are downstream products of malonyl-CoA. Lower PUFA levels lead to decreased activation of peroxisome proliferator-activated receptor-alpha (PPARα) and increased activity of sterol regulatory element-binding protein-1c (SREBP-1c) and liver X receptor (LXR). This, in turn, promotes the hepatic secretion of very-low-density lipoprotein (VLDL) and reduces triglyceride clearance.[1]

Hypertriglyceridemia_Pathway This compound This compound ACC ACC Inhibition This compound->ACC MalonylCoA ↓ Malonyl-CoA ACC->MalonylCoA PUFA ↓ Polyunsaturated Fatty Acids (PUFAs) MalonylCoA->PUFA PPARa ↓ PPARα Activation PUFA->PPARa Reduced Activation SREBP1c_LXR ↑ SREBP1c / LXR Activity PUFA->SREBP1c_LXR Increased Activity TG_Clearance ↓ Triglyceride Clearance PPARa->TG_Clearance Reduced Activation VLDL ↑ Hepatic VLDL Secretion SREBP1c_LXR->VLDL HyperTG Hypertriglyceridemia VLDL->HyperTG TG_Clearance->HyperTG

Figure 2: Proposed mechanism for this compound-induced hypertriglyceridemia.

Quantitative Data from Preclinical and Clinical Studies

This compound has demonstrated efficacy in reducing hepatic steatosis in both animal models and human clinical trials.

Preclinical Data: Western Diet-Fed MC4R Knockout Mouse Model

In a study utilizing Western diet-fed melanocortin 4 receptor-deficient (MC4R KO) mice, a model that mimics human NASH, this compound treatment for 9 weeks resulted in significant improvements in liver health.

ParameterVehicleThis compound (4 mg/kg/day)This compound (16 mg/kg/day)
Hepatic Malonyl-CoA -Significant DecreaseSignificant Decrease
Plasma ALT (U/L) ~250~60 (↓76%)~45 (↓82%)
Plasma AST (U/L) ~150~45 (↓70%)~30 (↓80%)
Plasma Total Cholesterol (mg/dL) ~250~170 (↓32%)~160 (↓36%)
Hepatic Steatosis SevereMarked ImprovementMarked Improvement
Hepatic Fibrosis (Sirius Red) IncreasedSignificantly ReducedSignificantly Reduced

Data adapted from a preclinical study in a NASH mouse model.

Clinical Data: Phase 2 Trial in Patients with NASH (NCT02856555)

A 12-week, randomized, placebo-controlled Phase 2 study evaluated the efficacy and safety of this compound in patients with NASH.

ParameterPlacebo (n=26)This compound (5 mg/day) (n=50)This compound (20 mg/day) (n=50)
≥30% Relative Decrease in MRI-PDFF 15%23%48%
Median Relative Decrease in MRI-PDFF 8%-29%
Median Relative Change in Serum Triglycerides -+13%+11%
Change in Serum TIMP-1 -Dose-dependent reductionDose-dependent reduction

Data from Loomba R, et al. Gastroenterology. 2018.

Detailed Experimental Protocols

Preclinical Study: MC4R Knockout Mouse Model
  • Animal Model: Male melanocortin 4 receptor-deficient (MC4R KO) mice were fed a Western diet for 22 weeks to induce NASH.

  • Drug Administration: this compound was administered orally, though the specific vehicle and frequency (e.g., once or twice daily) were not detailed in the available literature. Doses of 4 and 16 mg/kg/day were used.

  • Hepatic Malonyl-CoA Measurement:

    • Liver tissue was homogenized in 6% perchloric acid containing a ¹³C₃-malonyl-CoA internal standard.

    • The supernatant was subjected to solid-phase extraction using an Oasis HLB Extraction Cartridge.

    • The eluate was analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify malonyl-CoA levels.

  • Histological Analysis:

    • Liver sections were stained with hematoxylin and eosin (H&E) to assess steatosis, inflammation, and ballooning.

    • Sirius Red staining was used to quantify fibrosis.

    • Histological scoring was performed according to the NAFLD Activity Score (NAS) system.

Clinical Study: Phase 2 Trial (NCT02856555)
  • Study Design: A randomized, double-blind, placebo-controlled study in patients with a clinical diagnosis of NASH, hepatic steatosis ≥8% (by MRI-PDFF), and liver stiffness ≥2.5 kPa (by MRE) or a historical liver biopsy consistent with NASH and F1-F3 fibrosis.

  • Treatment: Patients received this compound (5 mg or 20 mg) or placebo orally once daily for 12 weeks.

  • MRI-PDFF and MRE Protocol:

    • Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used to quantify hepatic steatosis. This technique measures the fraction of mobile protons in the liver attributable to fat.

    • Magnetic Resonance Elastography (MRE) was used to assess liver stiffness, a surrogate for fibrosis.

    • A detailed MRI procedure manual was provided to each study site to ensure standardized image acquisition.

  • Serum TIMP-1 Measurement:

    • Serum levels of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), a marker of fibrogenesis, were measured.

    • While the specific kit was not detailed, a standard sandwich enzyme-linked immunosorbent assay (ELISA) protocol would involve:

      • Coating a 96-well plate with a capture antibody specific for TIMP-1.

      • Incubating with patient serum samples.

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate to produce a colorimetric signal, with the intensity proportional to the TIMP-1 concentration.

  • Plasma Metabolomics:

    • Plasma samples were collected for metabolomic analysis.

    • A typical protocol involves protein precipitation with a solvent like methanol, followed by analysis using mass spectrometry coupled with liquid or gas chromatography to identify and quantify various metabolites.

Clinical_Trial_Workflow Screening Patient Screening (NASH Diagnosis, MRI-PDFF ≥8%, MRE ≥2.5 kPa) Randomization Randomization (Placebo, this compound 5mg, this compound 20mg) Screening->Randomization Treatment 12-Week Treatment Period Randomization->Treatment Assessments Assessments at Baseline and Week 12 Treatment->Assessments MRI MRI-PDFF & MRE Assessments->MRI Serum Serum Markers (e.g., TIMP-1) Assessments->Serum Metabolomics Plasma Metabolomics Assessments->Metabolomics Analysis Data Analysis MRI->Analysis Serum->Analysis Metabolomics->Analysis

Figure 3: Workflow of the Phase 2 clinical trial of this compound in NASH.

Conclusion and Future Directions

This compound has demonstrated a clear and significant effect on reducing hepatic steatosis by targeting the fundamental process of de novo lipogenesis through the dual inhibition of ACC1 and ACC2. The quantitative data from both preclinical and clinical studies are promising. However, the associated hypertriglyceridemia remains a key consideration that may necessitate combination therapies, for instance, with fibrates or fish oil.[1] Ongoing and future clinical trials will be crucial in further elucidating the long-term safety and efficacy of this compound, particularly its impact on liver fibrosis and cardiovascular outcomes, and in establishing its place in the therapeutic landscape for NAFLD and NASH.

References

Methodological & Application

Firsocostat (GS-0976) Application Notes and Protocols for In Vivo Mouse Models of NASH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (GS-0976) is a potent and liver-targeted allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2).[1] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[2][3] In nonalcoholic steatohepatitis (NASH), elevated DNL contributes significantly to hepatic steatosis, a key feature of the disease. By inhibiting ACC, this compound aims to reduce hepatic fat accumulation and ameliorate the progression of NASH.[2] These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical mouse models of NASH.

Mechanism of Action

This compound allosterically binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[1] ACC1 is primarily cytosolic and involved in the synthesis of fatty acids for triglyceride storage. ACC2 is located on the mitochondrial membrane and its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The dual inhibition of ACC1 and ACC2 by this compound is intended to decrease fatty acid synthesis and increase fatty acid oxidation, thus reducing the lipid burden in hepatocytes.[2]

cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion AcetylCoA_c Acetyl-CoA ACC1 ACC1 AcetylCoA_c->ACC1 Citrate (+) MalonylCoA_c Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA_c->FAS FattyAcids Fatty Acids FAS->FattyAcids Triglycerides Triglycerides (Steatosis) FattyAcids->Triglycerides ACC1->MalonylCoA_c FattyAcylCoA_m Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA_m->CPT1 FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO AcetylCoA_m Acetyl-CoA ACC2 ACC2 AcetylCoA_m->ACC2 MalonylCoA_m Malonyl-CoA MalonylCoA_m->CPT1 (-) ACC2->MalonylCoA_m This compound This compound (GS-0976) This compound->ACC1 (-) This compound->ACC2 (-) AMPK AMPK AMPK->ACC1 (-) AMPK->ACC2 (-) FattyAcylCoA_c Fatty Acyl-CoA FattyAcylCoA_c->FattyAcylCoA_m Transport

Caption: this compound's dual inhibition of ACC1 and ACC2.

Quantitative Data from In Vivo Mouse Models

The efficacy of this compound has been evaluated in various mouse models of NASH. The following tables summarize the key quantitative findings from two representative studies.

Table 1: Effects of this compound in Western Diet-Fed MC4R KO Mice[4]
ParameterVehicleThis compound (4 mg/kg/day)This compound (16 mg/kg/day)
Liver Weight (g) 6.56 ± 0.844.46 ± 0.59 4.07 ± 0.53
Hepatic Triglycerides (mg/g) 105 ± 1543 ± 13 37 ± 11
Plasma ALT (U/L) 486 ± 223117 ± 53 88 ± 39
Plasma AST (U/L) 310 ± 12393 ± 36 62 ± 26
Plasma Total Cholesterol (mg/dL) 350 ± 58238 ± 45 224 ± 35
Plasma Triglycerides (mg/dL) 49 ± 12103 ± 27 124 ± 34
Hepatic Hydroxyproline (mg/g) 2.6 ± 0.41.9 ± 0.61.7 ± 0.5
Sirius Red Positive Area (%) 1.5 ± 0.30.9 ± 0.20.9 ± 0.2**
NAFLD Activity Score (NAS) 4.0 ± 0.02.8 ± 0.72.3 ± 0.5
Steatosis Score (0-3)3.0 ± 0.01.9 ± 0.4*1.3 ± 0.5
Inflammation Score (0-3)1.0 ± 0.00.9 ± 0.41.0 ± 0.0
Ballooning Score (0-2)0.0 ± 0.00.0 ± 0.00.0 ± 0.0
Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. Vehicle.
Table 2: Effects of this compound in CDAHFD-Induced NASH Mice[5][6]
ParameterModel Group (CDAHFD)This compound (3 mg/kg/day)
Liver Weight (g) 1.81 ± 0.081.45 ± 0.07
Liver/Body Weight Ratio (%) 7.6 ± 0.36.2 ± 0.3
Serum ALT (U/L) 1024 ± 156523 ± 89
Serum AST (U/L) 1250 ± 189491 ± 75
Serum HDL (mmol/L) 0.85 ± 0.122.16 ± 0.31
Serum LDL (mmol/L) 0.42 ± 0.060.35 ± 0.05
NAFLD Activity Score (NAS) 6.0 ± 0.04.4 ± 0.245*
Steatosis Score (0-3)3.0 ± 0.02.0 ± 0.0
Inflammation Score (0-3)2.0 ± 0.01.4 ± 0.245
Fibrosis Area (%) 4.2 ± 0.52.5 ± 0.3
Data are presented as mean ± SEM. *p<0.05, **p<0.001 vs. Model Group.

Experimental Protocols

NASH Mouse Model Induction

Two common diet-induced models for NASH are the Western Diet (WD) model, often in combination with a genetic modification like the MC4R knockout, and the Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) model.

1. Western Diet (WD) Model in MC4R KO Mice [4]

  • Mouse Strain: Melanocortin 4 receptor-deficient (MC4R) knockout mice on a C57BL/6J background.

  • Diet Composition: A typical Western diet contains 40-60% of calories from fat (often lard or palm oil), high sucrose or fructose (20-40% of calories), and cholesterol (0.2-2%).

  • Induction Protocol:

    • House male MC4R KO mice under standard laboratory conditions.

    • At 11 weeks of age, switch the mice from a standard chow diet to a Western diet.

    • Continue the Western diet for a pre-feeding period of 13 weeks to establish NASH with significant fibrosis.

    • At 24 weeks of age, begin treatment with this compound or vehicle while continuing the Western diet.

2. Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) Model [5]

  • Mouse Strain: C57BL/6J mice.

  • Diet Composition: The CDAHFD is formulated to be deficient in choline and contain L-amino acids as the protein source, with approximately 60% of calories from fat and a low methionine content (around 0.1%).

  • Induction Protocol:

    • House male C57BL/6J mice under standard laboratory conditions.

    • At a specified age (e.g., 6-8 weeks), switch the mice from a standard chow diet to the CDAHFD.

    • Feed the mice the CDAHFD for a total of 12 weeks.

    • For treatment studies, this compound or vehicle administration can be initiated after a certain period of diet induction (e.g., after 4 weeks, for the remaining 8 weeks).

This compound Dosing and Administration
  • Formulation: this compound can be formulated for oral administration. A common vehicle for preclinical studies is an aqueous suspension containing carboxymethylcellulose sodium (CMC-Na). A suggested formulation for a homogenous suspension is ≥5mg/ml in CMC-Na. Alternatively, a solution can be prepared by dissolving this compound in DMSO, then diluting with PEG300, Tween80, and sterile water.

  • Route of Administration: Oral gavage is the standard method for precise dosing in mice.

  • Dosage Regimen:

    • For the MC4R KO model, this compound was administered twice daily (b.i.d.) at doses of 2 mg/kg and 8 mg/kg, for a total daily dose of 4 mg/kg and 16 mg/kg, respectively, for 9 weeks.[4]

    • For the CDAHFD model, this compound was given orally once daily at a dose of 3 mg/kg for 8 weeks.[5]

cluster_Induction NASH Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis start Start of Study (e.g., 11 weeks old) diet NASH-inducing Diet (WD or CDAHFD) start->diet Switch from standard chow treatment_start Initiation of Treatment diet->treatment_start Pre-feeding Period (e.g., 13 weeks for WD) dosing Daily Oral Gavage (this compound or Vehicle) treatment_start->dosing Continue NASH Diet endpoint Sacrifice and Tissue Collection dosing->endpoint Treatment Duration (e.g., 8-9 weeks) histology Liver Histology (H&E, Sirius Red) endpoint->histology biochemistry Serum Analysis (ALT, AST, Lipids) endpoint->biochemistry molecular Gene Expression Analysis endpoint->molecular

Caption: Experimental workflow for this compound studies in NASH mouse models.
Histological Analysis of Liver Tissue

  • Tissue Processing:

    • At the end of the study, euthanize mice and perfuse the liver with phosphate-buffered saline (PBS).

    • Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissue and embed in paraffin.

    • Cut 4-5 µm sections for staining.

  • Staining Procedures:

    • Hematoxylin and Eosin (H&E) Staining: For the assessment of steatosis, inflammation, and hepatocyte ballooning.

    • Sirius Red Staining: For the visualization and quantification of collagen deposition (fibrosis).

  • Histopathological Scoring:

    • A pathologist, blinded to the treatment groups, should score the liver sections based on the NAFLD Activity Score (NAS) criteria.

    • Steatosis (0-3): Graded based on the percentage of hepatocytes containing lipid droplets.

    • Lobular Inflammation (0-3): Graded based on the number of inflammatory foci per 200x field.

    • Hepatocyte Ballooning (0-2): Graded based on the presence and extent of swollen, rounded hepatocytes with rarefied cytoplasm.

    • Fibrosis (0-4): Staged based on the location and extent of collagen deposition, typically assessed from Sirius Red stained sections.

  • Quantitative Image Analysis:

    • The percentage of Sirius Red positive area can be quantified using image analysis software to provide an objective measure of fibrosis.

Conclusion

This compound has demonstrated significant efficacy in reducing hepatic steatosis and fibrosis in preclinical mouse models of NASH. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of ACC inhibitors for the treatment of NASH. Careful selection of the animal model and adherence to standardized protocols are crucial for obtaining reproducible and translatable results.

References

Application Notes: Firsocostat (GS-0976) in HepG2 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Firsocostat, also known as GS-0976 or ND-630, is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids.[1][3] By inhibiting ACC, this compound effectively reduces the production of malonyl-CoA. This has a dual effect: it decreases the substrate for fatty acid synthesis and relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increase in mitochondrial fatty acid β-oxidation.[1]

The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver metabolism, including lipid synthesis and hepatotoxicity.[4] Given that DNL is often elevated in nonalcoholic steatohepatitis (NASH), this compound is investigated as a therapeutic agent for this condition.[3][5] In HepG2 cells, this compound has been shown to inhibit fatty acid synthesis without affecting cell viability or other metabolic pathways like cholesterol synthesis.[1] These application notes provide a comprehensive protocol for the use of this compound in HepG2 cell culture for researchers studying lipid metabolism and developing therapeutics for liver diseases.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC, preventing the dimerization required for its enzymatic activity.[1][2] This inhibition reduces the conversion of acetyl-CoA to malonyl-CoA.

The resulting decrease in malonyl-CoA levels leads to two primary downstream effects:

  • Inhibition of De Novo Lipogenesis (DNL): Reduced malonyl-CoA limits the building blocks available for fatty acid synthase (FASN), thereby decreasing the synthesis of new fatty acids and subsequent triglycerides.[1]

  • Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is a natural inhibitor of CPT1, the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, this compound disinhibits CPT1, promoting the breakdown of fatty acids.[1][5]

Firsocostat_Mechanism AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA DNL De Novo Lipogenesis (DNL) (Fatty Acid Synthesis) MalonylCoA->DNL Promotes CPT1 CPT1 MalonylCoA->CPT1 Inhibits ACC->MalonylCoA Catalyzes This compound This compound This compound->ACC Inhibits FAO Fatty Acid Oxidation (FAO) FattyAcids_Mito Fatty Acids (Mitochondria) CPT1->FattyAcids_Mito Transports FattyAcids_Mito->FAO Undergoes FattyAcids_Cytosol Fatty Acids (Cytosol) FattyAcids_Cytosol->CPT1 Substrate Firsocostat_Workflow Start Start: Culture HepG2 Cells to 70-80% Confluency PrepStock Prepare this compound Stock Solution (in DMSO) Start->PrepStock Vehicle Prepare Vehicle Control (Medium + DMSO) PrepWorking Prepare Working Solutions (Dilute in Medium) PrepStock->PrepWorking Treat Aspirate Old Medium & Add this compound/Vehicle PrepWorking->Treat Vehicle->Treat Incubate Incubate for Desired Time (e.g., 24h) Treat->Incubate Assay Perform Downstream Assay (e.g., Lipid Quantification, FAO) Incubate->Assay

References

Application Note: Firsocostat Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Firsocostat (also known as GS-0976 or ND-630) is a potent and liver-targeted allosteric inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2).[1][2][3][4] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][5] By inhibiting ACC, this compound effectively reduces the synthesis of fatty acids and promotes fatty acid oxidation, making it a significant compound of interest for research into metabolic diseases such as non-alcoholic steatohepatitis (NASH).[1][2][3][6][7] This document provides detailed protocols for the solubilization and preparation of this compound for use in various in vitro assays, ensuring reliable and reproducible experimental outcomes.

Physicochemical and Solubility Data

Proper dissolution is critical for the accurate assessment of a compound's activity in any in vitro system. The solubility of this compound has been determined in several common laboratory solvents. It is highly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in ethanol and is practically insoluble in water.[8][9] Predicted values for its water solubility are also available.[9] All quantitative solubility data is summarized in the table below.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (Concentration)Solubility (Molar Equivalent)Source
DMSO100 mg/mL175.55 mM[8]
Ethanol4 mg/mLN/A[8]
WaterInsolubleN/A[8]
Aqueous Media594 µM0.338 mg/mL[4]
Water (Predicted)0.0157 mg/mLN/A[9]

Note: The molecular weight of this compound is 569.63 g/mol .[8]

This compound Signaling Pathway

This compound exerts its effect by inhibiting the ACC enzymes, which are central regulators of lipid metabolism. ACC1 is primarily located in the cytosol and is involved in the synthesis of fatty acids. ACC2 is found on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits carnitine palmitoyl-transferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[1] By inhibiting both ACC isoforms, this compound reduces malonyl-CoA levels, which simultaneously decreases de novo lipogenesis and increases fatty acid oxidation.[1][7]

Firsocostat_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA catalyzes DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL CPT1 CPT1 MalonylCoA->CPT1 inhibits FattyAcids_cyto Fatty Acids (Cytosol) FattyAcids_cyto->CPT1 FattyAcids_mito Fatty Acids (Mitochondria) CPT1->FattyAcids_mito transports FAO Fatty Acid β-Oxidation FattyAcids_mito->FAO This compound This compound This compound->ACC1 ACC2_proxy ACC2 This compound->ACC2_proxy

This compound's mechanism of action on the ACC pathway.

Experimental Protocols

This section provides a detailed protocol for the preparation of this compound stock and working solutions for use in cell-based in vitro assays. Adherence to this protocol is recommended to ensure consistency and accuracy.

1. Materials and Equipment

  • This compound powder (purity >99%)

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Water bath (optional, for gentle warming)

2. Preparation of High-Concentration Stock Solution (e.g., 100 mM)

It is crucial to use fresh, high-quality DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[8]

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 56.96 mg of this compound.

  • Dissolution: Add the weighed this compound powder to a sterile tube. Add the calculated volume of fresh DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[8]

  • Long-Term Storage: Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[8]

3. Preparation of Working Solutions for In Vitro Assays

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into the appropriate cell culture medium.

  • Thawing: Remove a single aliquot of the this compound stock solution from the freezer and thaw it completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into your complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

    • Example: To prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µL of the 100 mM stock to 999 µL of cell culture medium. Further dilutions can be made from this intermediate solution.

  • Application: Mix the final working solution gently by pipetting or inverting, and then add it to your cell culture plates. For example, in studies with HepG2 cells, this compound has been shown to inhibit fatty acid synthesis with an EC50 of 66 nM.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing this compound solutions for a typical in vitro experiment.

Firsocostat_Workflow cluster_experiment Day of Experiment arrow arrow start Start: Weigh this compound Powder dissolve Add fresh DMSO to a precise concentration (e.g., 100 mM) start->dissolve mix Vortex thoroughly. Warm gently (37°C) if necessary. dissolve->mix stock 100 mM Stock Solution in DMSO mix->stock aliquot Aliquot into single-use tubes stock->aliquot store Store at -80°C (Long-term) aliquot->store thaw Thaw one aliquot at room temperature store->thaw dilute Prepare working solutions by serial dilution in cell culture medium thaw->dilute final_conc Final Working Solutions (e.g., 1 nM - 10 µM) (DMSO ≤ 0.1%) dilute->final_conc assay Add to in vitro assay (e.g., cell culture plates) final_conc->assay end End assay->end

Workflow for preparing this compound solutions.

References

Application Note: Measuring Acetyl-CoA Carboxylase (ACC) Inhibition with Firsocostat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for measuring the inhibition of Acetyl-CoA Carboxylase (ACC) by Firsocostat (GS-0976). This compound is a potent, liver-directed, allosteric inhibitor of both ACC isoforms, ACC1 and ACC2, making it a key therapeutic candidate for non-alcoholic steatohepatitis (NASH). The following sections detail the mechanism of action, summarize key quantitative data, and provide step-by-step protocols for biochemical and cell-based assays to accurately assess the inhibitory activity of this compound.

Introduction to ACC and this compound

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the de novo lipogenesis (DNL) pathway.[2][3] In mammals, two isoforms of ACC exist:

  • ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. It provides malonyl-CoA for the synthesis of fatty acids.[4][5]

  • ACC2: Found on the outer mitochondrial membrane, where its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4] This inhibition blocks the transport of fatty acids into the mitochondria, thereby regulating fatty acid β-oxidation.[6]

Due to its central role in lipid metabolism, ACC is a significant therapeutic target for metabolic diseases, including non-alcoholic steatohepatitis (NASH).[2][6]

This compound (also known as GS-0976 or ND-630) is a small molecule, allosteric inhibitor that targets both ACC1 and ACC2.[6][7] It binds to the biotin carboxylase (BC) domain, preventing the dimerization required for enzyme activity.[6][8] Its liver-directed biodistribution makes it a focused agent for treating NASH.[6]

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric inhibitor, binding to a hydrophilic pocket in the BC domain of ACC. This binding prevents the dimerization of ACC monomers, which is essential for their catalytic activity.[6][8] The inhibition of ACC1 reduces the production of malonyl-CoA in the cytosol, thereby decreasing the substrate available for DNL. The inhibition of ACC2 also lowers malonyl-CoA levels, but at the mitochondrial membrane, which relieves the inhibition of CPT1 and promotes fatty acid oxidation.[2][6]

ACC_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA DNL De Novo Lipogenesis (DNL) MalonylCoA_cyto->DNL ACC1->MalonylCoA_cyto ATP -> ADP FattyAcids Fatty Acids DNL->FattyAcids FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 FAO Fatty Acid Oxidation (FAO) CPT1->FAO MalonylCoA_mito Malonyl-CoA MalonylCoA_mito->CPT1 inhibits ACC2 ACC2 ACC2->MalonylCoA_mito ATP -> ADP AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->ACC2 This compound This compound This compound->ACC1 inhibits This compound->ACC2 inhibits

Caption: this compound inhibits ACC1 and ACC2, reducing DNL and increasing FAO.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The key quantitative parameters are summarized below.

Table 1: Biochemical Inhibitory Potency of this compound

Target Assay Type IC₅₀ Value Reference
Human ACC1 Cell-free enzymatic assay 2.1 nM [9]
Human ACC2 Cell-free enzymatic assay 6.1 nM [9]
Human ACC1 Cell-free enzymatic assay 3.0 nM [10]

| Human ACC2 | Cell-free enzymatic assay | 8.0 nM |[10] |

Table 2: Cellular and In Vivo Efficacy of this compound

Model System Assay Metric Value Reference
HepG2 Cells [¹⁴C]-acetate incorporation EC₅₀ 66 nM [9]
C2C12 Cells [¹⁴C]-palmitate oxidation - Stimulated oxidation [6]
Overweight/Obese Men DNL measurement via stable isotope tracer % Inhibition 70% (at 20 mg dose) [6]

| NASH Patients | MRI-PDFF | Relative reduction in liver fat | 29% (at 20 mg/day for 12 weeks) |[3][6] |

Experimental Protocols

Two primary methods are detailed below for assessing ACC inhibition by this compound: a direct biochemical assay measuring enzyme activity and a cell-based assay measuring a downstream metabolic process.

Protocol 1: Biochemical ACC Activity Assay (Luminescent)

This protocol measures the amount of ADP produced from the ACC-catalyzed reaction, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay system is a common method for this purpose.[11][12]

Principle: ACC converts Acetyl-CoA, Bicarbonate, and ATP into Malonyl-CoA, ADP, and phosphate. The ADP produced is converted back to ATP by the ADP-Glo™ Reagent, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light. Lower light output corresponds to higher ACC inhibition.

protocol_biochem A 1. Prepare Reagents (ACC enzyme, this compound dilutions, ACC Assay Buffer, ATP, Acetyl-CoA, Sodium Bicarbonate) B 2. Add this compound and ACC Enzyme to Plate A->B C 3. Initiate Reaction (Add Substrate Mix: ATP, Acetyl-CoA, Bicarbonate) B->C D 4. Incubate at 30°C (e.g., 60 minutes) C->D E 5. Stop Reaction & Detect ADP (Add ADP-Glo™ Reagent) D->E F 6. Incubate at Room Temp (40 minutes) E->F G 7. Develop Signal (Add Kinase Detection Reagent) F->G H 8. Incubate at Room Temp (30 minutes) G->H I 9. Measure Luminescence (Plate Reader) H->I

Caption: Workflow for the luminescent biochemical ACC inhibition assay.

Materials:

  • Recombinant human ACC1 or ACC2 enzyme[13]

  • This compound

  • 5x ACC Assay Buffer[13]

  • ATP solution (500 µM)[13]

  • Acetyl-CoA solution (2 mM)[13]

  • Sodium Bicarbonate (1 M)[13]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 1x ACC Assay Buffer by diluting the 5x stock with ultrapure water.

    • Prepare serial dilutions of this compound in 1x Assay Buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a DMSO-only vehicle control.

    • Prepare the ACC enzyme solution by diluting the stock enzyme to the desired concentration in 1x Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal.

  • Reaction Setup (96-well plate format):

    • Add 5 µL of each this compound dilution or vehicle control to the appropriate wells.

    • Add 10 µL of the diluted ACC enzyme solution to each well.

    • Mix gently and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a Substrate Master Mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in 1x Assay Buffer.

    • Add 10 µL of the Substrate Master Mix to each well to start the reaction. The final reaction volume is 25 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP to ATP and catalyzes the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: Cell-Based De Novo Lipogenesis Assay (Radiolabeled)

This protocol measures the effect of this compound on DNL in a cellular context by quantifying the incorporation of radiolabeled acetate into newly synthesized fatty acids.[6]

Principle: Cultured cells, such as the human hepatoma cell line HepG2, are treated with this compound.[6] Radiolabeled [¹⁴C]-acetate is then added to the culture medium. The cells take up the acetate, convert it to acetyl-CoA, and incorporate it into fatty acids via the DNL pathway. The amount of radioactivity incorporated into the lipid fraction is measured by scintillation counting. A decrease in radioactivity indicates inhibition of DNL.

protocol_cell A 1. Seed Cells (e.g., HepG2) in plates and grow to confluence B 2. Treat with this compound (Varying concentrations and vehicle control) A->B C 3. Add [¹⁴C]-Acetate (Radioactive Tracer) B->C D 4. Incubate (e.g., 4 hours) C->D E 5. Wash & Lyse Cells D->E F 6. Saponify Lipids (e.g., with KOH) E->F G 7. Acidify and Extract Fatty Acids (e.g., with Hexane) F->G H 8. Measure Radioactivity (Liquid Scintillation Counter) G->H

Caption: Workflow for the cell-based [¹⁴C]-acetate incorporation assay.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium and supplements

  • This compound

  • [¹⁴C]-Sodium Acetate[14]

  • Phosphate-Buffered Saline (PBS)

  • Saponification solution (e.g., 30% KOH)

  • Strong acid (e.g., 12 N HCl)

  • Organic solvent for extraction (e.g., petroleum ether or hexane)[15]

  • Scintillation fluid

  • Liquid scintillation counter

Methodology:

  • Cell Culture:

    • Seed HepG2 cells in 12-well or 24-well plates and culture until they reach approximately 80-90% confluency.

  • Inhibitor Treatment:

    • Prepare dilutions of this compound in the cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Radiolabeling:

    • Add [¹⁴C]-acetate to each well to a final concentration of ~1 µCi/mL.

    • Incubate the cells for 4 hours at 37°C in a CO₂ incubator.

  • Lipid Extraction:

    • Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding a saponification solution (e.g., 1 mL of 30% KOH) and heat at 70°C for 1-2 hours to hydrolyze the fatty acid esters.[15]

    • Cool the samples to room temperature and acidify with a strong acid (e.g., 200 µL of 12 N HCl) to protonate the fatty acids.[15]

    • Extract the fatty acids by adding an organic solvent (e.g., 2 x 2 mL of hexane), vortexing vigorously, and collecting the upper organic phase.

  • Data Acquisition:

    • Evaporate the organic solvent to dryness.

    • Re-dissolve the lipid residue in scintillation fluid.

    • Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Alternative Method: Mass Spectrometry-Based Assays

For high-throughput screening (HTS), mass spectrometry (MS) offers a label-free, direct method for measuring ACC activity.[16][17] Systems like the Agilent RapidFire/MS can directly measure the conversion of the substrate (acetyl-CoA) to the product (malonyl-CoA).[16] This approach avoids interference from colored or fluorescent compounds and eliminates the need for radioactive materials, making it highly efficient for large-scale drug discovery campaigns.[17][18]

Data Analysis and Interpretation

  • Biochemical Assay: The raw luminescence data (RLU) is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the this compound concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the ACC activity.

  • Cell-Based Assay: The raw CPM data is normalized to the protein content of the cell lysate to account for any differences in cell number. The results are expressed as a percentage of the vehicle control. The data can be used to generate a dose-response curve and calculate the EC₅₀ value, representing the effective concentration of this compound that inhibits DNL by 50% in a cellular environment.

Conclusion

The protocols described in this application note provide robust and reliable methods for quantifying the inhibitory effect of this compound on ACC. The luminescent biochemical assay is ideal for determining direct enzyme inhibition and calculating IC₅₀ values, suitable for HTS and mechanistic studies. The cell-based radiolabeling assay provides critical information on the inhibitor's efficacy in a physiological context, measuring its impact on the downstream DNL pathway. Together, these methods are essential tools for researchers and drug developers working to characterize ACC inhibitors like this compound.

References

Firsocostat Administration in Diet-Induced Obesity Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (GS-0976) is a potent, liver-directed inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2).[1] These enzymes play a crucial role in the de novo lipogenesis (DNL) pathway, which is the process of synthesizing fatty acids from acetyl-CoA. By inhibiting ACC, this compound effectively reduces the production of malonyl-CoA, a key building block for fatty acid synthesis. This dual-action mechanism not only curtails the production of new fatty acids but also promotes the oxidation of existing fatty acids in the liver.[2] This makes this compound a promising therapeutic agent for metabolic disorders characterized by excess lipid accumulation, such as non-alcoholic steatohepatitis (NASH) and diet-induced obesity.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of ACC1 and ACC2, which catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This action has two major downstream effects on lipid metabolism:

  • Inhibition of De Novo Lipogenesis: Malonyl-CoA is a critical substrate for fatty acid synthase (FAS), the enzyme responsible for the synthesis of long-chain fatty acids. By reducing malonyl-CoA levels, this compound directly inhibits the synthesis of new fatty acids in the liver, a process that is often upregulated in diet-induced obesity.

  • Promotion of Fatty Acid Oxidation: Malonyl-CoA also acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, this compound relieves the inhibition of CPT1, thereby promoting the breakdown of fatty acids for energy production.

This dual mechanism of inhibiting fatty acid synthesis and promoting fatty acid oxidation makes this compound an attractive candidate for reducing hepatic steatosis and improving the overall metabolic profile in diet-induced obesity.

Firsocostat_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA_c Acetyl-CoA ACC1 ACC1 AcetylCoA_c->ACC1 This compound This compound This compound->ACC1 MalonylCoA_c Malonyl-CoA ACC1->MalonylCoA_c + FAS Fatty Acid Synthase MalonylCoA_c->FAS + CPT1 CPT1 MalonylCoA_c->CPT1 - FattyAcids Fatty Acids FAS->FattyAcids Triglycerides Triglycerides (Hepatic Steatosis) FattyAcids->Triglycerides FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation AcetylCoA_m Acetyl-CoA BetaOxidation->AcetylCoA_m

Caption: this compound's dual mechanism of action on lipid metabolism.

Efficacy in Diet-Induced Obesity Models

Preclinical studies in various diet-induced obesity rodent models have demonstrated the therapeutic potential of this compound. A key study utilizing Western diet-fed melanocortin 4 receptor-deficient (MC4R KO) mice, a model that develops severe hepatic steatosis, provides significant quantitative data on the effects of this compound.[1]

Quantitative Effects of this compound in MC4R KO Mice on a Western Diet
ParameterVehicleThis compound (4 mg/kg/day)This compound (16 mg/kg/day)
Liver Weight Reduction -32%38%
Hepatic Triglyceride Content Reduction -59%65%
Plasma ALT Reduction -76%82%
Plasma AST Reduction -70%80%

Data from a 9-week treatment study in Western diet-fed MC4R KO mice.[1]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the efficacy of this compound in diet-induced obesity mouse models.

Animal Model and this compound Administration

a. Diet-Induced Obesity Model:

  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.

  • Diet: A high-fat diet (HFD), typically with 45% or 60% of calories from fat, is used to induce obesity and hepatic steatosis.[3][4]

  • Induction Period: Mice are typically fed the HFD for 8-12 weeks to establish an obese phenotype with significant hepatic lipid accumulation.

b. This compound Administration:

  • Formulation: this compound is typically formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose and 0.25% Tween 80 in water.

  • Dosage: Based on preclinical studies, effective oral dosages in mice range from 4 to 16 mg/kg/day.[1]

  • Administration: The formulation is administered daily via oral gavage. For chronic studies, treatment duration can range from several weeks to months.

Experimental_Workflow start Start acclimatization Acclimatization of Mice (1-2 weeks) start->acclimatization diet_induction High-Fat Diet Induction (8-12 weeks) acclimatization->diet_induction randomization Randomization into Treatment Groups diet_induction->randomization treatment Daily Oral Administration of this compound or Vehicle (e.g., 9 weeks) randomization->treatment monitoring Weekly Monitoring: Body Weight & Food Intake treatment->monitoring endpoint Endpoint Measurements treatment->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end End analysis->end

Caption: General experimental workflow for evaluating this compound in DIO mice.
Measurement of Hepatic Triglyceride Content

This protocol is adapted from established methods for lipid extraction and quantification.[5][6]

a. Materials:

  • Homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Triglyceride quantification kit (colorimetric or fluorometric)

b. Procedure:

  • Tissue Homogenization:

    • Excise a pre-weighed portion of the liver (approximately 50-100 mg).

    • Homogenize the liver tissue in a 2:1 chloroform:methanol solution (v/v) at a ratio of 20 volumes of solvent to 1 volume of tissue.

  • Lipid Extraction:

    • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate.

    • Vortex the mixture thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Sample Preparation:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Re-suspend the lipid extract in isopropanol.

  • Quantification:

    • Use a commercial triglyceride quantification kit according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence and calculate the triglyceride concentration based on a standard curve.

    • Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver tissue).

Measurement of Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

This protocol utilizes commercially available ELISA kits for the quantification of liver enzymes.[7][8][9]

a. Materials:

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • ALT and AST ELISA kits

b. Procedure:

  • Plasma Collection:

    • Collect blood from the mice via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant.

    • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage:

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • ELISA Assay:

    • Follow the protocol provided with the commercial ALT and AST ELISA kits.

    • Typically, this involves adding diluted plasma samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentrations of ALT and AST in the plasma samples by comparing their absorbance to the standard curve.

Conclusion

This compound has demonstrated significant efficacy in reducing hepatic steatosis and improving liver enzyme profiles in preclinical models of diet-induced obesity. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar ACC inhibitors. Careful adherence to these methodologies will ensure the generation of robust and reproducible data in the evaluation of novel treatments for metabolic diseases.

References

Application Notes: Characterizing the Effects of Firsocostat on Lipid Metabolism in C2C12 Myotubes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Firsocostat (also known as GS-0976 or ND-630) is a potent, reversible, and allosteric inhibitor of Acetyl-CoA Carboxylase (ACC) isoforms 1 and 2 (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), catalyzing the conversion of acetyl-CoA to malonyl-CoA.[3][4][5][6][7] Malonyl-CoA is not only a critical building block for fatty acid synthesis but also a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4][5][7]

By inhibiting both ACC1 and ACC2, this compound effectively reduces fatty acid synthesis and promotes fatty acid oxidation.[4][7] The C2C12 mouse myoblast cell line is a well-established in vitro model for studying skeletal muscle biology.[6][8][9] These cells can be differentiated from myoblasts into myotubes, which resemble mature muscle fibers, making them an ideal system for investigating metabolic processes like fatty acid oxidation.[3][6] In C2C12 cells, this compound has been shown to stimulate fatty acid oxidation.[3] These application notes provide detailed protocols for treating C2C12 cells with this compound and assessing its impact on lipid metabolism.

Quantitative Data and Expected Outcomes

The following tables summarize the known inhibitory concentrations of this compound and the expected experimental outcomes in differentiated C2C12 myotubes.

Table 1: this compound In Vitro Inhibitory Activity

Target IC₅₀ (nM) Source
Human ACC1 2.1 [1][2][3]

| Human ACC2 | 6.1 |[1][2][3] |

Table 2: Expected Effects of this compound in Differentiated C2C12 Myotubes

Parameter Expected Outcome Recommended Assay
Fatty Acid Oxidation (FAO) Increase [¹⁴C]-Palmitate Oxidation Assay
Intracellular Lipid Content Decrease Oil Red O Staining
Malonyl-CoA Levels Decrease LC-MS/MS Analysis
CPT1 Activity Increase (indirectly) [¹⁴C]-Palmitate Oxidation Assay

| Cell Viability | No significant change at effective concentrations | MTT or Trypan Blue Assay |

Signaling and Metabolic Pathways

Mechanism of this compound Action

This compound inhibits ACC, leading to a decrease in malonyl-CoA levels. This relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and a subsequent increase in β-oxidation.

Firsocostat_Mechanism cluster_mito Mitochondrion AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis leads to CPT1 CPT1 MalonylCoA->CPT1 inhibits ACC->MalonylCoA catalyzes This compound This compound This compound->ACC inhibits FattyAcids_cyto Fatty Acyl-CoA (Cytosol) FattyAcids_cyto->CPT1 FattyAcids_mito Fatty Acyl-CoA (Matrix) CPT1->FattyAcids_mito transports BetaOxidation β-Oxidation FattyAcids_mito->BetaOxidation

Caption: Mechanism of this compound in regulating fatty acid metabolism.

Experimental Protocols

Protocol 1: C2C12 Cell Culture and Differentiation

This protocol describes the maintenance of C2C12 myoblasts and their differentiation into myotubes.

A. Materials:

  • Growth Medium: DMEM (high glucose), 15-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[1]

  • Differentiation Medium: DMEM (high glucose), 2% Horse Serum, 1% Penicillin-Streptomycin.[3][10]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.

  • 0.25% Trypsin-EDTA.

  • Tissue culture-treated plates/flasks.

B. Myoblast Proliferation:

  • Culture C2C12 myoblasts in Growth Medium at 37°C in a 5% CO₂ incubator.

  • Passage the cells when they reach 50-70% confluency to prevent spontaneous differentiation.[3][9]

  • To passage, wash cells with PBS, add Trypsin-EDTA for 1-2 minutes, neutralize with Growth Medium, centrifuge, and re-plate at a 1:4 or 1:5 dilution.[1]

C. Myotube Differentiation:

  • Seed C2C12 myoblasts in the desired plate format (e.g., 6-well or 12-well plates) at a density that will allow them to reach 100% confluency within 24-48 hours.

  • Once cells are fully confluent, aspirate the Growth Medium.

  • Wash the cell monolayer once with PBS.

  • Add Differentiation Medium to the cells.[1][10]

  • Replace with fresh Differentiation Medium every 24 hours. Myotubes will typically form and be ready for experiments within 4-5 days.[1][4]

Protocol 2: Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of mitochondrial β-oxidation by quantifying the conversion of radiolabeled palmitate into ¹⁴CO₂ and acid-soluble metabolites (ASMs).[11]

A. Materials:

  • Differentiated C2C12 myotubes in 6-well plates.

  • [1-¹⁴C]-Palmitic Acid.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • L-Carnitine.

  • This compound stock solution (in DMSO).

  • Sealed incubation flasks with a center well for CO₂ trapping.

  • 1M Perchloric Acid (PCA).

  • 2N NaOH (for CO₂ trapping).

  • Scintillation fluid and vials.

B. Procedure:

  • Prepare a BSA-conjugated [¹⁴C]-palmitate solution in serum-free DMEM.

  • Pre-incubate differentiated myotubes with this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) in Differentiation Medium for a designated time (e.g., 1-6 hours).

  • After pre-incubation, wash cells with warm PBS and add the [¹⁴C]-palmitate assay medium containing this compound or vehicle.

  • Seal the plates or transfer them to sealed flasks. If using flasks, place a small tube containing 2N NaOH in the center well to trap ¹⁴CO₂.

  • Incubate at 37°C for 1-3 hours.

  • Stop the reaction by adding 1M PCA to the medium. This lyses the cells and releases dissolved ¹⁴CO₂.

  • Continue incubation for another 1-2 hours at room temperature to ensure all ¹⁴CO₂ is trapped in the NaOH.

  • CO₂ Measurement: Carefully remove the NaOH from the center well and transfer to a scintillation vial. Add scintillation fluid and count using a scintillation counter.

  • ASM Measurement: Collect the acidified medium from the wells and centrifuge to pellet protein. Transfer the supernatant (which contains ASMs) to a scintillation vial, add fluid, and count.[11][12]

  • Normalize the counts (CPM) to total protein content per well.

Protocol 3: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify intracellular neutral lipid droplets.

A. Materials:

  • Differentiated C2C12 myotubes treated with this compound.

  • PBS.

  • 10% Formalin.

  • Oil Red O (ORO) working solution (0.35 g ORO in 100 mL isopropanol, diluted 6:4 with water and filtered).[13]

  • 60% Isopropanol.

  • 100% Isopropanol (for elution).

  • Mayer's Hematoxylin (for counterstaining, optional).

B. Procedure:

  • Remove culture medium and gently wash cells twice with PBS.

  • Fix the cells by adding 10% Formalin and incubating for 20-60 minutes at room temperature.[2][13]

  • Remove formalin and wash cells with distilled water.

  • Remove water and add 60% isopropanol for 5 minutes to permeabilize the cells.[13]

  • Aspirate the isopropanol and allow the wells to dry completely.

  • Add the ORO working solution to cover the cell monolayer and incubate for 10-15 minutes.[13]

  • Remove the ORO solution and wash the cells 3-4 times with distilled water until the water is clear.

  • Imaging: Acquire images under a microscope. Lipid droplets will appear as red puncta.

  • Quantification: After imaging, completely remove the water and let the plate dry. Add 100% isopropanol to each well to elute the stain. Incubate for 10 minutes with gentle shaking.[13]

  • Transfer the eluate to a 96-well plate and measure the absorbance at ~500 nm.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on C2C12 cells.

Firsocostat_Workflow cluster_assays 4. Perform Assays Culture 1. Culture C2C12 Myoblasts (Growth Medium) Differentiate 2. Induce Differentiation (Differentiation Medium, 4-5 days) Culture->Differentiate Treat 3. Treat Differentiated Myotubes with this compound Differentiate->Treat FAO Fatty Acid Oxidation ([¹⁴C]-Palmitate Assay) Treat->FAO Lipid Lipid Accumulation (Oil Red O Staining) Treat->Lipid Viability Cell Viability (MTT Assay) Treat->Viability Western Protein Analysis (Western Blot) Treat->Western Analyze 5. Data Analysis & Interpretation FAO->Analyze Lipid->Analyze Viability->Analyze Western->Analyze

Caption: General experimental workflow for this compound studies in C2C12 cells.

References

Application Notes and Protocols: In Vitro Assessment of Firsocostat's Effect on Lipogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (GS-0976) is an investigational small molecule that acts as a potent and liver-directed allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids from acetyl-CoA.[1][3][4] By inhibiting ACC, this compound effectively reduces the production of malonyl-CoA, a critical building block for fatty acid synthesis and a potent inhibitor of mitochondrial fatty acid β-oxidation.[1] This dual mechanism of action—decreasing fatty acid synthesis and promoting fatty acid oxidation—makes this compound a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH) and other metabolic disorders characterized by excessive lipid accumulation in the liver.[3][4][5]

These application notes provide detailed protocols for in vitro assays to assess the effect of this compound on lipogenesis in cultured cells. The described methods include a radioactive assay to directly measure de novo fatty acid synthesis and fluorescence-based assays to quantify intracellular lipid accumulation.

Mechanism of Action of this compound

This compound allosterically binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[2] This inhibition leads to a reduction in the synthesis of malonyl-CoA. In the cytoplasm, decreased malonyl-CoA levels limit the substrate for fatty acid synthase (FASN), thereby inhibiting de novo lipogenesis. In the mitochondria, the reduction of malonyl-CoA relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.

Firsocostat_Mechanism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 Citrate Citrate Citrate->ACC1 activates MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto catalyzes FASN Fatty Acid Synthase (FASN) MalonylCoA_cyto->FASN FattyAcids Fatty Acids FASN->FattyAcids Lipogenesis Lipogenesis FattyAcids->Lipogenesis Firsocostat_cyto This compound Firsocostat_cyto->ACC1 inhibits ACC2 ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 inhibits BetaOxidation β-Oxidation CPT1->BetaOxidation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Firsocostat_mito This compound Firsocostat_mito->ACC2 inhibits

This compound's dual mechanism of action on ACC1 and ACC2.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on lipogenesis and lipid accumulation as reported in various studies.

Table 1: Inhibition of De Novo Lipogenesis by this compound

Cell LineAssayThis compound Concentration% Inhibition of DNLReference
Human Hepatocytes[¹⁴C]acetate incorporationNot SpecifiedSignificant reduction[1]
HepG2[¹⁴C]acetate incorporationNot SpecifiedReduction[1]

Table 2: Effect of this compound on Lipid Accumulation

Cell ModelAssayThis compound ConcentrationEffect on Lipid AccumulationEC50Reference
Micropatterned primary human hepatocyte co-cultures (MPCC)BODIPY 493/503 Staining11.7 nM - 12.0 µMConcentration-dependent reversal of steatosis4.793 µM[6]
3D human liver microtissues (hLiMTs)Nile Red Staining & Triglyceride Quantification0.5 µMSignificant reduction in relative lipid areaNot Reported[7]
3D human liver microtissues (hLiMTs)Nile Red Staining & Triglyceride Quantification10 µMSignificant reduction in relative lipid areaNot Reported[7]

Experimental Protocols

Protocol 1: De Novo Lipogenesis Assay using [¹⁴C]-Acetate Incorporation

This protocol describes the measurement of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Workflow Diagram

DNL_Workflow A 1. Seed and Culture Cells (e.g., HepG2, primary hepatocytes) B 2. Pre-incubate with this compound (various concentrations) A->B C 3. Add [¹⁴C]-Acetate (e.g., 2 µCi/ml) B->C D 4. Incubate for 3-4 hours C->D E 5. Wash Cells with Ice-Cold PBS D->E F 6. Lyse Cells and Extract Lipids (e.g., Hexane:Isopropanol) E->F G 7. Scintillation Counting of Lipid-Containing Phase F->G H 8. Normalize to Protein Content and Analyze Data G->H

Workflow for the [¹⁴C]-Acetate incorporation assay.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture medium and supplements

  • This compound

  • [¹⁴C]-Sodium Acetate (specific activity ~50-60 mCi/mmol)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lipid extraction solvent (e.g., 3:2 hexane:isopropanol)[2]

  • Scintillation cocktail

  • Scintillation counter

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture:

    • Seed hepatocytes in 12-well or 24-well plates at a density that allows for logarithmic growth during the experiment.

    • Culture cells in appropriate medium until they reach desired confluency (typically 70-80%).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute this compound to desired concentrations in serum-free cell culture medium.

    • Aspirate the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with this compound for a specified period (e.g., 20 hours).[8]

  • Radiolabeling:

    • Prepare a working solution of [¹⁴C]-acetate in serum-free medium (e.g., 2 µCi/ml).[2]

    • Add the [¹⁴C]-acetate solution to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 3-4 hours.[8]

  • Cell Lysis and Lipid Extraction:

    • After incubation, place the plates on ice and aspirate the medium.

    • Wash the cell monolayers three times with ice-cold PBS.[2]

    • Lyse the cells by scraping them in PBS.[2]

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add the lipid extraction solvent (e.g., 1 ml of 3:2 hexane:isopropanol) and vortex thoroughly.[2]

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous phases.[2]

  • Scintillation Counting:

    • Carefully transfer a known volume of the upper organic phase to a scintillation vial.

    • Add scintillation cocktail to the vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.

    • Normalize the CPM values to the protein concentration for each sample (CPM/mg protein).

    • Calculate the percentage inhibition of de novo lipogenesis relative to the vehicle-treated control.

Protocol 2: Lipid Accumulation Assay using Nile Red Staining

This protocol provides a method for the fluorescent staining of intracellular lipid droplets with Nile Red.

Materials:

  • Cultured hepatocytes

  • This compound

  • Nile Red stock solution (e.g., 1 mg/ml in DMSO)

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Hoechst 33342 for nuclear counterstaining (optional)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate suitable for imaging (e.g., black-walled, clear-bottom 96-well plate).

    • Treat cells with various concentrations of this compound as described in Protocol 1. To induce lipid accumulation, cells can be co-incubated with a free fatty acid like oleic acid.

  • Staining:

    • Prepare a fresh working solution of Nile Red (e.g., 300 nM) in serum-free medium or PBS.[9]

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add the Nile Red staining solution to each well and incubate for 10-30 minutes at room temperature or 37°C, protected from light.[2]

  • Imaging and Quantification:

    • After incubation, wash the cells with PBS.

    • (Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • (Optional) Counterstain the nuclei with Hoechst 33342.

    • Acquire images using a fluorescence microscope with appropriate filter sets (e.g., TRITC for Nile Red).

    • Alternatively, quantify the fluorescence intensity using a microplate reader (Ex/Em = ~550/640 nm).[2]

    • Analyze the images to determine the number, size, and intensity of lipid droplets per cell.

Protocol 3: Neutral Lipid Staining with BODIPY 493/503

This protocol outlines the use of BODIPY 493/503 for the specific staining of neutral lipids within intracellular lipid droplets.

Materials:

  • Cultured hepatocytes

  • This compound

  • BODIPY 493/503 stock solution (e.g., 1 mg/ml in DMSO)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment:

    • Culture and treat cells with this compound as described in the previous protocols.

  • Staining:

    • Prepare a fresh working solution of BODIPY 493/503 (e.g., 1-2 µM) in serum-free medium or PBS.

    • Aspirate the culture medium and wash the cells with PBS.

    • Add the BODIPY 493/503 staining solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging and Quantification:

    • Wash the cells twice with PBS.

    • (Optional) Fix the cells with 4% paraformaldehyde.

    • (Optional) Mount with a mounting medium containing DAPI for nuclear staining.

    • Image the cells using a fluorescence microscope with a standard FITC filter set (Ex/Em = ~493/503 nm).[8]

    • For quantitative analysis, the fluorescence intensity can be measured using a plate reader or on a per-cell basis using flow cytometry.

Conclusion

The in vitro assays described provide robust and reproducible methods to evaluate the efficacy of this compound in inhibiting lipogenesis. The [¹⁴C]-acetate incorporation assay offers a direct measure of de novo fatty acid synthesis, while Nile Red and BODIPY 493/503 staining allow for the visualization and quantification of intracellular lipid accumulation. These protocols can be adapted for use in various hepatocyte cell models and are valuable tools for the preclinical assessment of this compound and other potential anti-lipogenic compounds.

References

Firsocostat Treatment in Preclinical Models of Nonalcoholic Steatohepatitis (NASH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of firsocostat, a dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2), for the treatment of Nonalcoholic Steatohepatitis (NASH). This document details the treatment duration, experimental protocols, and key findings from preclinical studies, offering a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to nonalcoholic steatohepatitis (NASH), a more severe form characterized by liver inflammation and fibrosis.[1][2] De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids, is a key contributor to the triglyceride accumulation in hepatocytes seen in NASH.[3][4][5][6] this compound (formerly GS-0976) is a liver-directed, allosteric inhibitor of both ACC1 and ACC2, the rate-limiting enzymes in DNL.[3][7][8] By inhibiting these enzymes, this compound aims to reduce hepatic steatosis and ameliorate the progression of NASH.[1][9]

Preclinical Treatment Regimen and Efficacy

Preclinical studies have demonstrated the potential of this compound to improve NASH-related pathologies in various animal models. A key model utilized is the melanocortin 4 receptor-deficient (MC4R KO) mouse fed a Western diet, which develops hepatic steatosis and fibrosis similar to human NASH.[9][10]

Quantitative Data Summary

The following table summarizes the treatment parameters and key outcomes from a representative preclinical study using the MC4R KO mouse model.

ParameterDetailsReference
Animal Model Melanocortin 4 receptor-deficient (MC4R KO) mice on a Western diet[9]
Treatment Duration 9 weeks[9]
Dosage 4 mg/kg/day and 16 mg/kg/day (oral administration)[9]
Key Efficacy Endpoints
Hepatic SteatosisHistological improvement[9]
Hepatic FibrosisReduction in histological fibrosis area and hydroxyproline content[9]
Liver Triglyceride ContentLowered[9]
Plasma ALT and ASTReduced levels[9]
Plasma TriglyceridesSignificantly increased[9]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound inhibits both ACC1 and ACC2. ACC1 is primarily cytosolic and involved in de novo lipogenesis, while ACC2 is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3] Inhibition of both isoforms is intended to decrease fatty acid synthesis and increase their breakdown.

Firsocostat_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Acetyl-CoA Acetyl-CoA ACC1 ACC1 Acetyl-CoA->ACC1 Malonyl-CoA_DNL Malonyl-CoA ACC1->Malonyl-CoA_DNL Fatty Acid Synthesis\n(De Novo Lipogenesis) Fatty Acid Synthesis (De Novo Lipogenesis) Malonyl-CoA_DNL->Fatty Acid Synthesis\n(De Novo Lipogenesis) Firsocostat_Cytosol This compound Firsocostat_Cytosol->ACC1 Inhibits Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Fatty Acid\nβ-oxidation Fatty Acid β-oxidation CPT1->Fatty Acid\nβ-oxidation ACC2 ACC2 Malonyl-CoA_FAO Malonyl-CoA ACC2->Malonyl-CoA_FAO Malonyl-CoA_FAO->CPT1 Inhibits Firsocostat_Mito This compound Firsocostat_Mito->ACC2 Inhibits

Caption: this compound inhibits ACC1 and ACC2, reducing DNL and increasing fatty acid oxidation.

Preclinical Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study evaluating this compound in a NASH model.

Experimental_Workflow cluster_assays Biochemical Assays Start Start NASH_Induction NASH Induction (MC4R KO Mice + Western Diet) Start->NASH_Induction Treatment_Phase This compound Treatment (9 Weeks) NASH_Induction->Treatment_Phase Sample_Collection Sample Collection (Liver & Blood) Treatment_Phase->Sample_Collection Histology Histological Analysis (Sirius Red) Sample_Collection->Histology Biochemistry Biochemical Assays Sample_Collection->Biochemistry Data_Analysis Data Analysis Histology->Data_Analysis Hydroxyproline Hydroxyproline Biochemistry->Hydroxyproline Liver_Triglycerides Liver Triglycerides Biochemistry->Liver_Triglycerides Plasma_ALT_AST Plasma ALT/AST Biochemistry->Plasma_ALT_AST End End Data_Analysis->End Hydroxyproline->Data_Analysis Liver_Triglycerides->Data_Analysis Plasma_ALT_AST->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound in a NASH mouse model.

Experimental Protocols

Induction of NASH in MC4R Knockout Mice

Objective: To induce a NASH phenotype with fibrosis in mice.

Materials:

  • Male MC4R knockout mice

  • Western diet (high-fat, high-fructose, high-cholesterol)[11]

  • Standard chow diet (for control group)

  • Animal caging and husbandry supplies

Protocol:

  • House male MC4R knockout mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).

  • At 6-8 weeks of age, divide mice into two groups: control and NASH induction.

  • Feed the control group a standard chow diet.

  • Feed the NASH induction group a Western diet ad libitum for a period of 13 weeks to establish significant hepatic fibrosis before treatment initiation.[9]

  • Monitor animal health and body weight regularly.

Histological Analysis of Liver Fibrosis (Sirius Red Staining)

Objective: To visualize and quantify collagen deposition in liver tissue.

Materials:

  • Formalin-fixed, paraffin-embedded liver sections (5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% acetic acid)

  • Microscope with polarizing filters

  • Image analysis software

Protocol:

  • Deparaffinize liver sections by immersing in xylene (2 x 5 minutes).

  • Rehydrate sections through a graded series of ethanol (100% for 2 x 3 minutes, 95% for 2 minutes, 70% for 2 minutes) and then rinse in distilled water.

  • Stain sections in Picro-Sirius Red solution for 60 minutes.[12]

  • Wash slides in two changes of acidified water.

  • Dehydrate the sections rapidly through graded ethanol series (70%, 95%, 100%).

  • Clear in xylene and mount with a permanent mounting medium.

  • Visualize slides under a microscope with and without polarized light to observe collagen fibers (which will appear bright red or yellow against a dark background under polarized light).[12]

  • Quantify the Sirius Red-positive area using image analysis software to determine the collagen proportional area.[13]

Hydroxyproline Assay for Collagen Quantification

Objective: To quantify the total collagen content in liver tissue.

Materials:

  • Liver tissue (~100 mg)

  • 6N HCl

  • Chloramine-T reagent

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde)

  • Hydroxyproline standard solution

  • Heating block or oven (110-120°C)

  • Spectrophotometer

Protocol:

  • Weigh approximately 100 mg of liver tissue.

  • Add 1 mL of 6N HCl to the tissue in a pressure-resistant, sealed tube.

  • Hydrolyze the tissue by incubating at 110-120°C for 12-18 hours.[3]

  • After cooling, clarify the hydrolysate by centrifugation or filtration.

  • Transfer an aliquot of the supernatant to a new tube and evaporate the HCl under vacuum.

  • Reconstitute the dried sample in assay buffer (e.g., distilled water).

  • Prepare a standard curve using known concentrations of hydroxyproline.

  • Add Chloramine-T reagent to samples and standards and incubate at room temperature for 20-25 minutes.

  • Add Ehrlich's reagent and incubate at 60-65°C for 15-20 minutes to allow for color development.[3]

  • Read the absorbance at 550-560 nm using a spectrophotometer.

  • Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as µg of hydroxyproline per mg of liver tissue.

Measurement of Liver Triglycerides

Objective: To quantify the triglyceride content in liver tissue.

Materials:

  • Liver tissue (~50-100 mg)

  • 2:1 Chloroform:Methanol solution

  • Saline solution (0.9% NaCl)

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Homogenizer

  • Centrifuge

  • Spectrophotometer or fluorometer

Protocol:

  • Homogenize a weighed piece of liver tissue in the 2:1 chloroform:methanol solution.

  • Add saline solution to the homogenate to separate the phases and vortex thoroughly.

  • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).

  • Determine the triglyceride concentration using a commercial triglyceride quantification kit according to the manufacturer's instructions.[1][4][6][9][14]

  • Normalize the triglyceride content to the initial weight of the liver tissue.

Measurement of Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

Objective: To assess liver injury by measuring the activity of liver enzymes in the plasma.

Materials:

  • Plasma samples

  • ALT and AST assay kits (enzymatic, kinetic assays)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Collect blood from animals into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the plasma.

  • Use a commercial ALT and AST assay kit for the quantitative determination of enzyme activity. These kits typically measure the rate of NADH oxidation at 340 nm.[15][16][17][18][19]

  • Follow the manufacturer's protocol for the specific kit being used.

  • Express the results as units per liter (U/L) of plasma.

Conclusion

Preclinical studies utilizing this compound in relevant animal models of NASH, such as the MC4R knockout mouse on a Western diet, have demonstrated its efficacy in reducing hepatic steatosis and fibrosis with a treatment duration of 9 weeks. The provided protocols offer a standardized approach for researchers to evaluate the therapeutic potential of ACC inhibitors and other novel compounds for the treatment of NASH. While this compound shows promise, the observed increase in plasma triglycerides is a notable side effect that warrants further investigation and consideration in clinical development.[1][3]

References

Application Notes and Protocols: Quantifying Changes in Liver Fat with Firsocostat using MRI-PDFF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (formerly GS-0976) is an investigational, orally administered, liver-directed inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] By inhibiting ACC, this compound aims to reduce the synthesis of new fatty acids in the liver, a central process in the pathophysiology of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) has emerged as a non-invasive, quantitative, and reproducible biomarker for assessing changes in hepatic steatosis in clinical trials.[4] These application notes provide a summary of the quantitative effects of this compound on liver fat as measured by MRI-PDFF and detailed protocols for its assessment.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a Phase 2, randomized, placebo-controlled clinical trial of this compound in patients with NASH. The study evaluated two doses of this compound (20 mg and 5 mg) administered daily for 12 weeks.[2][3]

Table 1: Baseline Demographics and Disease Characteristics

CharacteristicThis compound 20 mg (n=49)This compound 5 mg (n=51)Placebo (n=26)
Median MRI-PDFF (%)14.415.513.5
Hispanic/Latino Ethnicity (%)473331
Diabetes Mellitus (%)655558

Data sourced from a Phase 2 clinical trial in patients with NASH.[2][5]

Table 2: Efficacy of this compound on Liver Fat and Fibrosis Markers at Week 12

EndpointThis compound 20 mgThis compound 5 mgPlacebo
Median Relative Change in MRI-PDFF from Baseline (%) -29 (p=0.002 vs placebo) -15-8
Patients with ≥30% Relative Reduction in MRI-PDFF (%) 48 (p=0.004 vs placebo) 2315
Median Relative Change in TIMP-1 from Baseline (%)-8.1-3.7+1.9
Median Relative Change in Triglycerides from Baseline (%)+11+13-4

TIMP-1 is a serum marker associated with liver fibrosis. P-values indicate statistical significance compared to the placebo group.[2][3][5][6]

Signaling Pathway of this compound

This compound targets the enzyme Acetyl-CoA Carboxylase (ACC), which exists in two isoforms, ACC1 and ACC2. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. Malonyl-CoA also inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation. By inhibiting both ACC1 and ACC2, this compound decreases the production of malonyl-CoA, leading to a dual effect: a reduction in the synthesis of new fatty acids and an increase in fatty acid oxidation. This mechanism ultimately results in a decrease in the accumulation of triglycerides in the liver.

Firsocostat_Mechanism AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) AcetylCoA->ACC MalonylCoA Malonyl-CoA DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 LiverFat Liver Fat Accumulation (Triglycerides) DNL->LiverFat This compound This compound This compound->ACC ACC->MalonylCoA FattyAcids Fatty Acids FattyAcids->CPT1 Mitochondria Mitochondria CPT1->Mitochondria FAO Fatty Acid β-Oxidation Mitochondria->FAO Energy Energy Production FAO->Energy MRI_PDFF_Workflow cluster_postproc Post-Processing Steps PatientPrep Patient Preparation (4-hour fast) MRIScan MRI Acquisition (Multi-echo Gradient Echo) PatientPrep->MRIScan RawData Raw k-space Data MRIScan->RawData PostProcessing Post-Processing Software RawData->PostProcessing T2Correction T2* Correction PostProcessing->T2Correction FatModeling Fat Spectral Modeling PDFFMap PDFF Map Generation ROI_Analysis ROI Analysis (Multiple Liver Segments) PDFFMap->ROI_Analysis FinalPDFF Mean Liver PDFF (%) ROI_Analysis->FinalPDFF

References

Troubleshooting & Optimization

Firsocostat Off-Target Effects: A Technical Support Resource for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Firsocostat (GS-0976) observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. By inhibiting ACC, this compound aims to reduce hepatic steatosis and inflammation associated with non-alcoholic steatohepatitis (NASH).

Q2: What is the most consistently reported off-target effect of this compound in preclinical models?

A2: The most prominent off-target effect is an increase in plasma triglycerides, a condition known as hypertriglyceridemia.[1][3] This has been observed across different preclinical models and is considered a class effect of ACC inhibitors.

Q3: What is the proposed mechanism behind this compound-induced hypertriglyceridemia?

A3: The elevation in plasma triglycerides is thought to be caused by a reduction in the synthesis of polyunsaturated fatty acids (PUFAs) due to the inhibition of malonyl-CoA production. This leads to decreased activation of peroxisome proliferator-activated receptor alpha (PPARα) and subsequent upregulation of sterol regulatory element-binding protein 1 (SREBP-1c) and liver X receptor (LXR) target genes. This cascade results in increased hepatic production and secretion of very-low-density lipoprotein (VLDL) and reduced clearance of triglycerides from the plasma.

Q4: What are the observed effects of this compound on glucose homeostasis in preclinical studies?

A4: Preclinical studies suggest that this compound has minimal net effects on whole-body glucose homeostasis.[1] This is attributed to the opposing actions of inhibiting its two isoforms:

  • ACC1 inhibition: Decreases hepatic diacylglycerol (DAG) content, leading to increased insulin sensitivity.

  • ACC2 inhibition: Increases fatty acid oxidation, which can lead to an accumulation of mitochondrial acetyl-CoA and potentially increase hepatic gluconeogenesis.[1]

Q5: Has this compound been evaluated for off-target activity against other enzymes or receptors?

A5: Yes, this compound has demonstrated high specificity for ACC. In a broad screening panel of 101 enzymes, receptors, growth factors, transporters, and ion channels, no significant off-target activity was detected.

Troubleshooting Guide

Issue 1: Unexpectedly high plasma triglyceride levels in experimental animals.
  • Possible Cause: This is a known off-target effect of this compound.

  • Troubleshooting Steps:

    • Confirm the finding: Ensure that the hypertriglyceridemia is reproducible and statistically significant compared to the vehicle control group.

    • Consider mitigation strategies: Co-administration of fibrates or fish oil has been suggested to mitigate ACC inhibitor-induced hypertriglyceridemia.[1][3] This could be incorporated into your study design if appropriate for your research question.

    • Dose-response assessment: If not already done, perform a dose-response study to determine if the hypertriglyceridemic effect is dose-dependent.

    • Monitor other lipid parameters: Conduct a full lipid panel analysis to assess the impact on total cholesterol, HDL, and LDL to get a comprehensive picture of the lipid profile changes.

Issue 2: Inconsistent or minimal effects on blood glucose levels.
  • Possible Cause: This is consistent with preclinical findings where the opposing effects of ACC1 and ACC2 inhibition on glucose metabolism tend to neutralize each other.

  • Troubleshooting Steps:

    • Assess hepatic insulin sensitivity directly: If your research focuses on glucose metabolism, consider more direct measures of hepatic insulin action, such as hyperinsulinemic-euglycemic clamps, to dissect the specific effects on the liver.

    • Evaluate gluconeogenesis: Isotope tracer studies can be employed to specifically measure the rate of hepatic gluconeogenesis.

    • Check for variability: Ensure that experimental conditions, such as fasting times and animal handling, are strictly controlled to minimize variability in glucose measurements.

Issue 3: Difficulty with this compound formulation and administration.
  • Possible Cause: this compound has specific solubility and stability characteristics.

  • Troubleshooting Steps:

    • Follow recommended formulation: For in vivo studies, a common vehicle is a mixture of PEG300, Tween 80, and water. A suggested preparation involves dissolving this compound in DMSO, then mixing with PEG300 and Tween 80 before adding water.

    • Ensure stability: this compound powder is stable for years at -20°C. In solvent, it is stable for at least a month at -20°C and for a shorter duration at room temperature. Prepare fresh solutions for administration and avoid repeated freeze-thaw cycles.

Quantitative Data from Preclinical Studies

Table 1: Effects of this compound on Plasma Lipids and Glucose in Preclinical Models

Animal ModelDietThis compound DoseDurationChange in Plasma TriglyceridesChange in Plasma GlucoseChange in Plasma InsulinReference
Melanocortin 4 receptor-deficient (MC4R KO) miceWestern Diet4 mg/kg/day9 weeksSignificant Increase↑ 1.1-fold (significant)↑ 6-fold (significant)
Melanocortin 4 receptor-deficient (MC4R KO) miceWestern Diet16 mg/kg/day9 weeksSignificant Increase↑ 1.2-fold (significant)↑ 8-fold (significant)
Rats with diet-induced obesityHigh-fat dietNot specified21 days↑ 30% to 130% (significant)Not specifiedNot specified[1]

Experimental Protocols

Key Experiment 1: Assessment of Off-Target Effects on Lipid and Glucose Metabolism in MC4R KO Mice
  • Animal Model: Male melanocortin 4 receptor-deficient (MC4R KO) mice.

  • Diet: Western diet (high-fat, high-fructose).

  • Drug Administration: this compound administered orally once daily at doses of 4 and 16 mg/kg.

  • Methodologies:

    • Plasma Analysis: Blood samples were collected for the measurement of triglycerides, glucose, and insulin using standard enzymatic and immunoassay kits.

    • Hepatic Triglyceride Content: Liver tissue was homogenized, and lipids were extracted. Triglyceride levels were quantified using a colorimetric assay.

    • Hepatic Malonyl-CoA Measurement: Liver tissue was processed, and malonyl-CoA levels were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and with Sirius Red for evaluation of fibrosis.

Key Experiment 2: General Protocol for Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Procedure:

    • A baseline blood sample is collected from the tail vein.

    • A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

    • Blood samples are collected at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

    • Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Visualizations

Firsocostat_Mechanism_of_Action This compound This compound ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) This compound->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces DNL De Novo Lipogenesis MalonylCoA->DNL Drives CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acids DNL->FattyAcids Produces FAO Fatty Acid Oxidation CPT1->FAO Enables

Caption: On-target mechanism of this compound action.

Firsocostat_Hypertriglyceridemia_Pathway This compound This compound ACC ACC Inhibition This compound->ACC MalonylCoA ↓ Malonyl-CoA ACC->MalonylCoA PUFA ↓ PUFA Synthesis MalonylCoA->PUFA PPARa ↓ PPARα Activation PUFA->PPARa SREBP1c_LXR ↑ SREBP-1c / LXR Activity PPARa->SREBP1c_LXR TG_Clearance ↓ Triglyceride Clearance PPARa->TG_Clearance VLDL ↑ VLDL Production & Secretion SREBP1c_LXR->VLDL HyperTG Hypertriglyceridemia VLDL->HyperTG TG_Clearance->HyperTG

Caption: Proposed pathway for this compound-induced hypertriglyceridemia.

Firsocostat_Glucose_Homeostasis_Pathway cluster_acc1 ACC1 Inhibition cluster_acc2 ACC2 Inhibition ACC1_Inhibition ACC1 Inhibition DAG ↓ Hepatic DAG ACC1_Inhibition->DAG Insulin_Sensitivity ↑ Insulin Sensitivity DAG->Insulin_Sensitivity Minimal_Effect Minimal Net Effect on Whole-Body Glucose Insulin_Sensitivity->Minimal_Effect ACC2_Inhibition ACC2 Inhibition FAO ↑ Fatty Acid Oxidation ACC2_Inhibition->FAO AcetylCoA ↑ Mitochondrial Acetyl-CoA FAO->AcetylCoA Gluconeogenesis ↑ Gluconeogenesis AcetylCoA->Gluconeogenesis Gluconeogenesis->Minimal_Effect This compound This compound This compound->ACC1_Inhibition This compound->ACC2_Inhibition

Caption: Opposing effects of this compound on glucose homeostasis.

References

Firsocostat Technical Support Center: Interpreting Elevated Liver Enzymes (ALT, AST)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on interpreting elevated liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), during pre-clinical and clinical research involving Firsocostat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (formerly GS-0976) is an investigational, liver-directed, oral inhibitor of acetyl-CoA carboxylase (ACC).[1][2] ACC is a key enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids.[1] this compound inhibits both ACC1 and ACC2 isoforms, which is intended to reduce the production of new fatty acids in the liver and stimulate fatty acid oxidation.[1] Its primary therapeutic target is non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).[1][2]

Q2: Is this compound associated with elevated liver enzymes (ALT, AST)?

A2: Based on available clinical trial data, this compound has been generally well-tolerated.[3] In the Phase 2b ATLAS trial, which evaluated this compound as a monotherapy and in combination with other agents for NASH with advanced fibrosis, the combination of this compound and cilofexor led to statistically significant improvements in ALT and AST levels compared to placebo.[2][4] While specific data on ALT/AST elevations for the this compound monotherapy arm are not detailed in publicly available results, the overall safety profile was described as favorable.[4][5] The most frequently reported adverse events in the combination arm were generally mild to moderate and included pruritus, headache, diarrhea, and nausea.[4][5]

Q3: What is the known safety profile of this compound concerning the liver?

A3: this compound has undergone Phase 1 and Phase 2 clinical trials. In a Phase 1 study in participants with hepatic impairment, this compound was generally well-tolerated, with all reported adverse events being mild.[3] The Phase 2b ATLAS study also reported that this compound, as monotherapy and in combination, was generally well-tolerated.[4] A known class effect of ACC inhibitors is an increase in plasma triglycerides, and asymptomatic Grade 3 triglyceride elevations were observed in a small percentage of patients treated with the this compound and cilofexor combination.[4] There are no prominent reports of this compound-induced liver injury in the available literature.

Troubleshooting Guide: Managing Elevated ALT/AST in this compound Experiments

This guide provides a structured approach to investigating elevated liver enzymes observed during studies with this compound.

Scenario 1: Asymptomatic, Mild to Moderate Elevation of ALT/AST

  • Question: An asymptomatic research participant receiving this compound shows a mild to moderate increase in ALT/AST levels (e.g., 1.5-3x the upper limit of normal [ULN]) from baseline. What are the initial steps?

    Answer:

    • Confirmation: Repeat the liver function tests (LFTs) to confirm the elevation and rule out a lab error.

    • Review Concomitant Medications: Conduct a thorough review of all concomitant medications, including over-the-counter drugs and supplements, for any known hepatotoxic agents.

    • Assess Other Factors: Evaluate for other potential causes of liver enzyme elevation such as recent strenuous exercise, alcohol consumption, or intercurrent illness.

    • Fractionate Aminotransferases: If not already done, measure both ALT and AST to assess the AST:ALT ratio, which can provide clues to the etiology.

    • Monitor Closely: Increase the frequency of LFT monitoring, for instance, to weekly, to track the trend of the enzyme levels.

Scenario 2: Persistent or Progressing Elevation of ALT/AST

  • Question: The elevated ALT/AST levels in a participant on this compound persist or increase upon subsequent testing. What is the appropriate course of action?

    Answer:

    • Comprehensive Workup: Initiate a more comprehensive workup to exclude other causes of liver injury. This should include serological testing for viral hepatitis (Hepatitis A, B, C, and E), autoimmune markers (e.g., ANA, ASMA), and an assessment of iron studies to rule out hemochromatosis.

    • Imaging: Consider an abdominal ultrasound to evaluate for biliary obstruction or other structural abnormalities of the liver.

    • Consider Dose Interruption: Depending on the severity and trajectory of the elevation, a temporary interruption of this compound dosing may be warranted to observe if the enzyme levels return to baseline.

    • Consult a Hepatologist: For persistent or significant elevations, consultation with a hepatologist is recommended to aid in the differential diagnosis and management plan.

Scenario 3: Significant Elevation of ALT/AST or Signs of Liver Dysfunction

  • Question: A research participant on this compound develops a significant elevation in ALT/AST (e.g., >5x ULN) or shows signs of liver dysfunction (e.g., jaundice, coagulopathy). What are the immediate actions?

    Answer:

    • Discontinue Investigational Product: Immediately discontinue this compound treatment.

    • Urgent Medical Evaluation: The participant should undergo an urgent and thorough medical evaluation, including a comprehensive metabolic panel, complete blood count, and coagulation profile (INR).

    • Hospitalization: Hospitalization may be necessary for close monitoring and supportive care, especially if there are signs of liver failure.

    • Hy's Law Assessment: Evaluate for potential Hy's Law criteria (ALT or AST >3x ULN and total bilirubin >2x ULN without initial findings of cholestasis), which is a marker of severe drug-induced liver injury.

    • Report as a Serious Adverse Event (SAE): This event should be reported as a Serious Adverse Event (SAE) according to the study protocol and regulatory requirements.

Experimental Protocols

Protocol for Monitoring Liver Function in a Clinical Trial with this compound

This is a representative protocol based on general guidelines for NASH clinical trials and may not reflect the exact protocol of a specific this compound study.

1. Baseline Assessment (Screening/Day 1):

  • Comprehensive metabolic panel including ALT, AST, alkaline phosphatase (ALP), total bilirubin, direct bilirubin, albumin, and total protein.
  • Complete blood count with platelets.
  • Coagulation panel including prothrombin time (PT) and international normalized ratio (INR).
  • Serology for hepatitis A (IgM), hepatitis B (HBsAg, anti-HBs, anti-HBc), and hepatitis C (anti-HCV RNA).
  • Autoimmune markers (e.g., antinuclear antibody [ANA], anti-smooth muscle antibody [ASMA]).
  • Fasting lipid panel.

2. On-Treatment Monitoring:

  • LFTs (ALT, AST, ALP, total bilirubin) should be monitored at regular intervals. A typical schedule might be:
  • Weeks 2, 4, 8, and 12 during the initial treatment phase.
  • Every 12 weeks thereafter for longer-term studies.
  • More frequent monitoring is recommended if there is a mild elevation in liver enzymes.

3. Criteria for Dose Modification or Discontinuation:

ALT/AST LevelAction
>3x ULN but ≤5x ULNRepeat LFTs within one week. If confirmed, continue weekly monitoring until levels return to baseline or stabilize. Consider dose interruption if levels continue to rise.
>5x ULN but ≤8x ULNDiscontinue this compound. Monitor LFTs weekly until normalization. Investigate for other causes.
>8x ULNImmediately discontinue this compound. Hospitalization may be required for close monitoring and further investigation.
ALT or AST >3x ULN with Total Bilirubin >2x ULNImmediately discontinue this compound and conduct a thorough investigation for drug-induced liver injury (DILI). This is a potential Hy's Law case.

Data Presentation: Summary of Liver Enzyme Findings in the ATLAS Trial (Combination Therapy)

The Phase 2b ATLAS trial evaluated this compound in combination with Cilofexor. The following table summarizes the key findings related to liver biochemistry for the combination arm versus placebo.

ParameterThis compound + Cilofexor CombinationPlaceboStatistical Significance
ALT Statistically significant improvement-p ≤ 0.05
AST Statistically significant improvement-p ≤ 0.05
Bilirubin Statistically significant improvement-p ≤ 0.05

Note: Specific mean or median changes in IU/L were not publicly released.[5][6][7]

Visualizations

firsocostat_pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) AcetylCoA->ACC + Citrate MalonylCoA Malonyl-CoA DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Substrate for CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acids DNL->FattyAcids Mitochondria Mitochondria FattyAcids->Mitochondria Transport via CPT1 ACC->MalonylCoA This compound This compound This compound->ACC Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables Mitochondria->FAO

Caption: Mechanism of action of this compound in the liver.

troubleshooting_workflow start Elevated ALT/AST in Participant on this compound confirm Repeat LFTs to Confirm start->confirm mild_mod Mild-Moderate Elevation? (e.g., <3x ULN) confirm->mild_mod review Review Concomitant Meds & Other Causes mild_mod->review Yes significant Significant Elevation? (e.g., >5x ULN or Symptomatic) mild_mod->significant No monitor Increase Monitoring Frequency review->monitor persistent Persistent or Progressing Elevation? monitor->persistent workup Comprehensive Workup (Viral, Autoimmune, Imaging) persistent->workup Yes resolve Levels Resolve/ Stabilize persistent->resolve No interrupt Consider Dose Interruption workup->interrupt significant->review No discontinue Discontinue this compound Immediately significant->discontinue Yes evaluate Urgent Medical Evaluation & Report as SAE discontinue->evaluate

Caption: Troubleshooting workflow for elevated ALT/AST with this compound.

References

Firsocostat stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Firsocostat in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (GS-0976) is a potent, liver-directed, allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in de novo lipogenesis.[1][2][3] As with any small molecule inhibitor, maintaining its stability throughout long-term experiments is crucial for obtaining reliable and reproducible results. This guide addresses potential stability issues and provides protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For solid (powder) this compound, storage at -20°C for up to three years is recommended. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[4][5]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in DMSO at concentrations up to 100 mg/mL (175.55 mM).[4] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and water.[4] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not publicly available, many complex organic molecules are light-sensitive. As a precautionary measure, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and experiments.

Q4: Can I expect degradation of this compound in aqueous buffers?

A4: The chemical structure of this compound contains functional groups that could be susceptible to hydrolysis under certain pH conditions. While specific data is lacking, it is advisable to prepare fresh solutions in aqueous buffers for each experiment and to assess stability in your specific buffer system if the experiment extends over a long period.

Q5: What are the potential signs of this compound degradation?

A5: Visual indicators can include a change in the color or clarity of the solution, or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential stability issues with this compound.

Problem: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.

Troubleshooting Workflow:

G Troubleshooting this compound Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C for powder, -80°C for DMSO stock) start->check_storage check_handling Review Handling Procedures (e.g., freeze-thaw cycles, light exposure) start->check_handling analytical_chem Perform Analytical Chemistry Check (e.g., HPLC, LC-MS) check_storage->analytical_chem check_handling->analytical_chem degradation_detected Degradation Detected analytical_chem->degradation_detected Purity < 95% or new peaks appear no_degradation No Degradation Detected analytical_chem->no_degradation Purity > 95% and no new peaks new_aliquot Use a Fresh Aliquot of this compound degradation_detected->new_aliquot other_factors Investigate Other Experimental Factors no_degradation->other_factors reassess_protocol Re-evaluate Experimental Protocol (e.g., buffer stability, incubation time) new_aliquot->reassess_protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer over time.

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

    • Dilute the stock solution to the final experimental concentration in the desired buffer or medium.

    • Aliquot the final solution into multiple amber vials for each storage condition and time point to avoid repeated sampling from the same vial.

  • Storage Conditions:

    • Store the aliquots under the intended long-term experimental conditions (e.g., 4°C, room temperature, 37°C).

    • Include a control set of aliquots stored at a condition known to be stable (e.g., -80°C).

  • Time Points:

    • Analyze the samples at regular intervals. For long-term studies, testing at 0, 3, 6, 9, and 12 months is common.[6] For shorter experiments, time points should be more frequent.

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.[6]

    • The method should be able to separate the parent this compound peak from any potential degradants.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Monitor the appearance and growth of any degradation product peaks.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8]

  • Stress Conditions:

    • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.

    • Oxidation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 100°C).

    • Photodegradation: Expose this compound solution to a light source (e.g., UV lamp).

  • Sample Analysis:

    • At specified time points, withdraw samples and neutralize if necessary.

    • Analyze the stressed samples using an appropriate analytical technique like LC-MS to separate and identify the parent drug and its degradation products.[9]

Experimental Workflow for Stability Testing:

Caption: A generalized workflow for conducting stability studies on this compound.

Data Presentation

The following tables are for illustrative purposes to demonstrate how stability data for this compound could be presented.

Table 1: Illustrative Long-Term Stability of this compound (1 mg/mL in DMSO)

Storage ConditionTime PointPurity by HPLC (%)Appearance of Solution
-80°C0 months99.8Clear, colorless
6 months99.7Clear, colorless
12 months99.6Clear, colorless
-20°C0 months99.8Clear, colorless
6 months98.5Clear, colorless
12 months97.2Clear, colorless
4°C0 months99.8Clear, colorless
1 month95.1Clear, colorless
3 months89.4Faint yellow tint

Table 2: Illustrative Forced Degradation of this compound (% Degradation)

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl (60°C)24 hours15.22
0.1 M NaOH (60°C)24 hours25.83
3% H₂O₂ (RT)24 hours8.51
Dry Heat (100°C)48 hours5.11
UV Light72 hours12.32

This compound Signaling Pathway

This compound inhibits both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2. This inhibition reduces the production of malonyl-CoA, which has two main effects: a decrease in de novo lipogenesis and an increase in fatty acid oxidation.[1][3]

This compound This compound ACC1 ACC1 This compound->ACC1 ACC2 ACC2 This compound->ACC2 MalonylCoA Malonyl-CoA ACC1->MalonylCoA produces ACC2->MalonylCoA produces DNL De Novo Lipogenesis MalonylCoA->DNL promotes CPT1 CPT1 MalonylCoA->CPT1 FAO Fatty Acid Oxidation CPT1->FAO promotes

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Addressing confounding variables in Firsocostat research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Firsocostat research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and addressing confounding variables during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as GS-0976, is a liver-directed, allosteric inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and ACC2.[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of synthesizing fatty acids.[1][2] By inhibiting ACC, this compound reduces the production of malonyl-CoA. This has two main effects: a decrease in the synthesis of new fatty acids and an increase in fatty acid oxidation.[2] this compound binds to the biotin carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity.[1][2]

Q2: A significant increase in plasma triglycerides is being observed in our experimental subjects treated with this compound. Is this a known side effect and what is the underlying mechanism?

A2: Yes, hypertriglyceridemia is a known class-effect of ACC inhibitors, including this compound.[1][3] The mechanism is understood to be related to the reduction of polyunsaturated fatty acids (PUFAs) resulting from ACC inhibition. This decrease in PUFAs leads to reduced activation of peroxisome proliferator-activated receptor alpha (PPARα). The subsequent downstream effects include increased hepatic VLDL (very-low-density lipoprotein) secretion and a reduction in triglyceride clearance, partly due to increased plasma apolipoprotein C3 (ApoC3) concentrations.[1]

Q3: How can we mitigate the confounding effect of hypertriglyceridemia in our studies?

A3: Given the mechanism of hypertriglyceridemia, co-administration of fibrates or fish oil has been proposed as a potential management strategy.[1][3] These agents can help to counteract the effects on lipid metabolism. When designing your experiments, consider including study arms with this compound in combination with a PPARα agonist (like a fibrate) or a source of PUFAs (like fish oil) to dissect the direct effects of this compound from the secondary effects of altered lipid metabolism.

Q4: Are there known drug-drug interactions that could be confounding our experimental results?

A4: Yes, this compound's plasma exposure can be significantly affected by co-administered drugs. This compound is a substrate for the hepatic organic anion-transporting polypeptide (OATP) transporters OATP1B1 and OATP1B3.[1][4] Co-administration with strong inhibitors of these transporters, such as rifampin and cyclosporine A, can lead to a dramatic increase in this compound plasma concentrations (19-fold and 22-fold respectively).[4] It is crucial to avoid co-administration with strong OATP1B inhibitors. This compound does not appear to significantly affect the metabolism of CYP3A substrates.[4]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Unexpectedly high variability in efficacy readouts (e.g., hepatic steatosis reduction). 1. Baseline disease severity: Patients with different stages of NASH and fibrosis may respond differently.[1][5] 2. Genetic variability: Differences in drug metabolism or disease pathogenesis among subjects. 3. Concomitant medications: Uncontrolled use of other drugs affecting lipid metabolism or liver health.1. Stratify analysis by baseline fibrosis stage or other relevant biomarkers. 2. If feasible, perform pharmacogenomic analysis to identify potential genetic markers of response. 3. Carefully document and control for all concomitant medications in the study protocol.
Elevated liver enzymes (ALT, AST) not attributable to disease progression. 1. Drug-induced liver injury (rare): Although generally well-tolerated, individual sensitivities can occur.[1] 2. Interaction with other hepatotoxic agents. 1. Carefully monitor liver function tests throughout the study. 2. Review all co-administered substances for potential hepatotoxicity. 3. In case of significant elevations, consider dose reduction or discontinuation and consult safety monitoring guidelines.
Lack of significant effect on fibrosis markers. 1. Short treatment duration: Fibrosis regression is a slow process and may require longer treatment periods to observe significant changes.[5] 2. Insensitivity of markers: Some non-invasive fibrosis markers may not be sensitive enough to detect subtle changes over a short timeframe.[1]1. Consider extending the treatment duration in future studies. 2. Use a combination of imaging (e.g., MRE) and serum biomarkers (e.g., ELF test, TIMP-1) for a more comprehensive assessment of fibrosis.[1][5]

Experimental Protocols

Protocol: Assessment of De Novo Lipogenesis (DNL) Inhibition

This protocol provides a method to quantify the inhibition of hepatic DNL following this compound administration, adapted from preclinical and clinical study designs.[1]

Objective: To measure the fractional DNL rate in response to this compound treatment.

Materials:

  • This compound

  • Stable isotope tracer (e.g., deuterated water, D₂O)

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Methodology:

  • Baseline Measurement: Prior to this compound administration, establish a baseline DNL rate. This can be achieved by administering a stable isotope tracer and measuring its incorporation into newly synthesized palmitate in circulating VLDL-triglycerides.

  • Fructose Challenge: To stimulate hepatic lipogenesis, subjects can be given an oral fructose load.[1]

  • This compound Administration: Administer the desired dose of this compound.

  • Tracer Administration: Following this compound administration and the fructose challenge, administer the stable isotope tracer.

  • Blood Sampling: Collect blood samples at specified time points to isolate VLDL particles.

  • Lipid Extraction and Analysis: Extract lipids from the VLDL fraction and isolate palmitate.

  • GC-MS Analysis: Analyze the isotopic enrichment of palmitate using GC-MS to determine the rate of tracer incorporation, which reflects the fractional DNL rate.

  • Data Comparison: Compare the DNL rate post-Firsocostat treatment to the baseline rate to quantify the percentage of inhibition.

Visualizations

Signaling Pathway of this compound and Confounding Hypertriglyceridemia

Firsocostat_Mechanism_and_Confounding_Pathway cluster_DNL De Novo Lipogenesis (DNL) Pathway cluster_FAO Fatty Acid Oxidation (FAO) Pathway cluster_this compound This compound Action cluster_Confounding Confounding Pathway: Hypertriglyceridemia AcetylCoA Acetyl-CoA ACC ACC1/2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Precursor PUFA Reduced PUFAs MalonylCoA->PUFA Leads to ACC->MalonylCoA Catalyzes FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 Transport into Mitochondria Mitochondria Mitochondria CPT1->Mitochondria MalonylCoA_Inhibition->CPT1 Inhibits This compound This compound This compound->ACC Inhibits PPARa PPARα Activation ↓ PUFA->PPARa VLDL VLDL Secretion ↑ PPARa->VLDL TG_Clearance Triglyceride Clearance ↓ PPARa->TG_Clearance Hypertriglyceridemia Hypertriglyceridemia VLDL->Hypertriglyceridemia TG_Clearance->Hypertriglyceridemia

Caption: this compound inhibits ACC, reducing DNL and increasing FAO, but can also lead to hypertriglyceridemia.

Experimental Workflow for Investigating this compound Efficacy and Safety

Firsocostat_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Arms cluster_monitoring Monitoring cluster_outcome Outcome Assessment PatientSelection Subject Selection (e.g., NASH with F1-F3 fibrosis) Baseline Baseline Assessment (MRI-PDFF, MRE, Serum Biomarkers) PatientSelection->Baseline Placebo Placebo Baseline->Placebo Randomization Firsocostat_Low This compound (Low Dose) Baseline->Firsocostat_Low Randomization Firsocostat_High This compound (High Dose) Baseline->Firsocostat_High Randomization Firsocostat_Combo This compound + Mitigating Agent (e.g., Fibrate/Fish Oil) Baseline->Firsocostat_Combo Randomization OnTreatment On-Treatment Monitoring (Adverse Events, Lipids, Liver Enzymes) Placebo->OnTreatment Treatment Period Firsocostat_Low->OnTreatment Treatment Period Firsocostat_High->OnTreatment Treatment Period Firsocostat_Combo->OnTreatment Treatment Period Efficacy Efficacy Endpoints (Δ MRI-PDFF, Δ Fibrosis Markers) OnTreatment->Efficacy End of Study Safety Safety Endpoints (Triglyceride Levels, Adverse Events) OnTreatment->Safety End of Study

Caption: A typical experimental workflow for a clinical trial evaluating this compound.

References

Optimizing Firsocostat dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Firsocostat (GS-0976). The information is designed to help optimize this compound dosage and minimize side effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids.[1][3] By inhibiting ACC, this compound decreases the production of malonyl-CoA. This reduction has two main effects: it curtails the synthesis of new fatty acids and promotes fatty acid oxidation.[1][2] this compound is designed to be liver-specific through its uptake by hepatic organic anion-transporting polypeptide (OATP) transporters.[1]

Q2: What are the most common side effects observed with this compound administration in clinical trials?

A2: The most frequently reported adverse events in clinical studies include hypertriglyceridemia (an increase in plasma triglycerides), nausea, abdominal pain, diarrhea, and headache.[1] In a phase 2 trial, asymptomatic grade 3 or 4 triglyceride elevations (above 500 mg/dL) were noted in some patients receiving both 5 mg and 20 mg daily doses.[1]

Q3: Why does this compound cause an increase in plasma triglycerides?

A3: The elevation in plasma triglycerides is an on-target effect of ACC inhibition. The proposed mechanism involves a reduction in the synthesis of polyunsaturated fatty acids (PUFAs) due to decreased malonyl-CoA availability. This leads to reduced activation of peroxisome proliferator-activated receptor alpha (PPARα) and increased expression of lipogenic genes through the liver X receptor (LXR) and sterol regulatory element-binding protein 1 (SREBP1) pathways. The overall result is increased hepatic secretion of very-low-density lipoprotein (VLDL) and reduced triglyceride clearance.[1]

Q4: Are there strategies to mitigate this compound-induced hypertriglyceridemia?

A4: Yes, preclinical and clinical data suggest that the hypertriglyceridemia associated with ACC inhibition can be managed.[1][3] Potential strategies include co-administration with fibrates or fish oil, which can help to lower triglyceride levels.[1][3]

Q5: What dosages of this compound have been evaluated in clinical trials?

A5: A phase 2 clinical trial in patients with non-alcoholic steatohepatitis (NASH) evaluated once-daily oral doses of 5 mg and 20 mg.[1] The 20 mg dose demonstrated a significant reduction in liver fat content.[1] Single doses of 20 mg, 50 mg, and 200 mg have also been studied in a pharmacodynamic study to assess the impact on DNL.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Plasma Triglyceride Levels
  • Problem: A significant and unexpected elevation in plasma triglycerides is observed following this compound administration in an experimental model.

  • Possible Causes & Troubleshooting Steps:

    • On-Target Pharmacological Effect: This is the most likely cause. The extent of hypertriglyceridemia can be dose-dependent.

      • Action: Refer to the dose-response data in the tables below. Consider reducing the this compound dosage in subsequent experiments.

      • Action: Introduce a mitigation agent. Consider co-administration with a PPARα agonist like a fibrate or with a source of omega-3 fatty acids (fish oil) to counteract the triglyceride elevation.[1]

    • Baseline Diet: The composition of the experimental diet can influence lipid metabolism.

      • Action: Review the fat and carbohydrate content of the diet. A high-carbohydrate diet may exacerbate DNL and, consequently, the effects of this compound on triglycerides. Ensure a consistent and well-characterized diet across all experimental groups.

    • Genetic Background of Animal Model: Different strains or genetic models may have varying sensitivities to alterations in lipid metabolism.

      • Action: Review the literature for the specific animal model being used to understand its baseline lipid profile and response to metabolic inhibitors.

Issue 2: Gastrointestinal Side Effects (Diarrhea, Abdominal Discomfort)
  • Problem: Animals exhibit signs of gastrointestinal distress, such as diarrhea or changes in feeding behavior, after this compound administration.

  • Possible Causes & Troubleshooting Steps:

    • Dose-Related Intolerance: Gastrointestinal issues are a known side effect and may be related to the dose level.

      • Action: Consider a dose de-escalation study to identify a better-tolerated dose that still achieves the desired therapeutic effect.

    • Formulation/Vehicle: The vehicle used to dissolve or suspend this compound could be contributing to the GI upset.

      • Action: Evaluate the tolerability of the vehicle alone in a control group. If the vehicle is the issue, explore alternative, more inert formulations.

    • Route and Frequency of Administration: The method of administration might influence local gastrointestinal concentrations.

      • Action: If using oral gavage, ensure the technique is refined to minimize stress and physical irritation. Consider if splitting the daily dose is feasible for the experimental design, though clinical trials have focused on once-daily dosing.[1]

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Clinical Trials

Dose Trial Phase Patient Population Key Efficacy Findings Key Safety/Side Effect Findings Reference
5 mg daily 2NASH with F1-F3 FibrosisNo statistically significant difference from placebo for steatosis or fibrosis markers.Median relative change in triglycerides from baseline of +13%. Asymptomatic Grade 3 or 4 TG elevations in 9 patients.[1]
20 mg daily 2NASH with F1-F3 FibrosisSignificant 29% relative decrease in liver fat content (MRI-PDFF). 48% of patients achieved at least a 30% relative decrease in liver fat.Median relative change in triglycerides from baseline of +11%. Asymptomatic Grade 3 or 4 TG elevations in 7 patients. Most common adverse events were nausea, abdominal pain, diarrhea, and headache.[1]
20, 50, 200 mg (single dose) 1Overweight/Obese Healthy MalesSignificant inhibition of de novo lipogenesis by 70%, 85%, and 104%, respectively.Generally well-tolerated in single doses.[1]

Table 2: Summary of this compound Dosages in Preclinical Studies (Rats)

Dose Study Type Animal Model Key Findings Reference
4 and 16 mg/kg/day Chronic Administration (9 weeks)MC4R knockout mice (NASH model)Dose-dependently lowered NAFLD activity score. Reduced hepatic fibrosis. Significantly increased plasma triglycerides at both doses.[4]
0.3 - 100 mg/kg (single dose) PharmacodynamicNormal C57BL/6 miceDose-dependently decreased hepatic malonyl-CoA content. Liver-specific effects observed at doses of 10 mg/kg or less.[4]

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for Efficacy and Hypertriglyceridemia
  • Objective: To determine the dose-dependent effects of this compound on liver fat accumulation and plasma triglycerides in a diet-induced rodent model of NASH.

  • Animal Model: C57BL/6J mice on a high-fat, high-carbohydrate diet for 16-20 weeks.

  • Groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (e.g., 3 mg/kg/day, oral gavage)

    • Group 3: this compound (e.g., 10 mg/kg/day, oral gavage)

    • Group 4: this compound (e.g., 30 mg/kg/day, oral gavage)

  • Procedure:

    • Administer this compound or vehicle daily for 4-8 weeks.

    • Monitor body weight and food intake weekly.

    • Collect blood samples via tail vein at baseline and at specified intervals (e.g., every 2 weeks) for triglyceride measurement.

    • At the end of the treatment period, collect terminal blood samples for a full lipid panel and liver function tests (ALT, AST).

    • Harvest liver tissue for histological analysis (H&E, Sirius Red staining) and determination of hepatic triglyceride content.

  • Endpoint Analysis:

    • Primary: Change in plasma triglyceride levels, change in hepatic triglyceride content.

    • Secondary: Liver histology scores (steatosis, inflammation, fibrosis), changes in body weight, liver enzymes.

Protocol 2: Assessment of Combination Therapy to Mitigate Hypertriglyceridemia
  • Objective: To evaluate the efficacy of a fibrate in mitigating this compound-induced hypertriglyceridemia.

  • Animal Model: As described in Protocol 1.

  • Groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (effective dose determined from Protocol 1, e.g., 10 mg/kg/day)

    • Group 3: Fenofibrate (e.g., 100 mg/kg/day)

    • Group 4: this compound (10 mg/kg/day) + Fenofibrate (100 mg/kg/day)

  • Procedure:

    • Follow the administration and monitoring procedures outlined in Protocol 1 for a 4-week treatment period.

    • Collect blood samples at baseline and at the end of the study.

  • Endpoint Analysis:

    • Primary: Comparison of plasma triglyceride levels between Group 2 and Group 4.

    • Secondary: Assess if the combination therapy (Group 4) maintains the efficacy of this compound on reducing hepatic steatosis compared to Group 2.

Mandatory Visualizations

Firsocostat_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA_C Malonyl-CoA ACC1->MalonylCoA_C Catalyzes FAS Fatty Acid Synthesis MalonylCoA_C->FAS ACC2 ACC2 MalonylCoA_M Malonyl-CoA ACC2->MalonylCoA_M CPT1 CPT1 MalonylCoA_M->CPT1 FAO Fatty Acid Oxidation CPT1->FAO FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 This compound This compound This compound->ACC1 Inhibits This compound->ACC2 Inhibits

Caption: this compound inhibits ACC1 and ACC2, blocking fatty acid synthesis and promoting oxidation.

Experimental_Workflow start Start: Diet-Induced NASH Model groups Randomize into Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) start->groups treatment Daily Oral Dosing (4-8 Weeks) groups->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake - Bi-weekly Blood Draw (TGs) treatment->monitoring monitoring->treatment termination End of Study: - Terminal Bleed (Lipids, LFTs) - Liver Harvest monitoring->termination analysis Endpoint Analysis: - Hepatic Triglycerides - Histology (H&E, Sirius Red) termination->analysis end Finish: Determine Optimal Dose analysis->end

Caption: Workflow for an in vivo dose-response study of this compound.

Troubleshooting_Logic start High Triglycerides Observed? dose Is Dose > 10 mg/kg (rodent)? or > 5 mg (human)? start->dose Yes end Continue Monitoring start->end No reduce_dose Action: Reduce Dose dose->reduce_dose Yes check_diet Is Diet High-Carb? dose->check_diet No reduce_dose->end add_combo Action: Add Combo Agent (e.g., Fibrate, Fish Oil) add_combo->end check_diet->add_combo No modify_diet Action: Standardize Diet check_diet->modify_diet Yes modify_diet->end

Caption: Logic diagram for troubleshooting this compound-induced hypertriglyceridemia.

References

Firsocostat and its impact on plasma triglyceride levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and guidance on the use of firsocostat in experimental settings, with a specific focus on its effects on plasma triglyceride levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an oral, liver-targeted, allosteric inhibitor of both acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway that synthesizes fatty acids from acetyl-CoA.[1][3] By inhibiting ACC, this compound decreases the production of malonyl-CoA. This reduction has two main effects: it decreases the synthesis of fatty acids and subsequently triglycerides, and it promotes fatty acid oxidation.[1][2] this compound binds to the biotin carboxylase (BC) domain of ACC, preventing its dimerization and inhibiting enzyme activity.[1][2]

Q2: What is the expected impact of this compound on plasma triglyceride levels?

A2: While this compound reduces liver fat by inhibiting de novo lipogenesis, it has been observed to cause a dose-dependent increase in plasma triglyceride levels in some patients.[1][3][4] In a phase 2 clinical trial, treatment with 20 mg of this compound daily for 12 weeks was associated with an increase in plasma triglycerides, with some patients developing hypertriglyceridemia (triglyceride levels >500 mg/dL).[1][4]

Q3: What is the underlying mechanism for the increase in plasma triglycerides observed with this compound treatment?

A3: The elevation in plasma triglycerides associated with ACC inhibition by this compound is thought to be multifactorial. The proposed mechanism involves a reduction in the hepatic production of polyunsaturated fatty acids (PUFAs).[1] This decrease in PUFAs can lead to reduced activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1] Reduced PPARα activity can, in turn, lead to increased expression of genes targeted by the liver X receptor (LXR) and sterol regulatory element-binding protein 1 (SREBP1), resulting in increased hepatic secretion of very-low-density lipoprotein (VLDL) and reduced clearance of triglycerides by lipoprotein lipase.[1]

Q4: How can the this compound-induced increase in plasma triglycerides be managed in an experimental setting?

A4: Co-administration of fenofibrate or fish oil has been shown to mitigate the hypertriglyceridemia associated with this compound.[1][5] In a clinical study, fenofibrate was effective in mitigating the increase in triglycerides in patients with non-alcoholic steatohepatitis (NASH) treated with this compound and cilofexor.[5] For preclinical studies, incorporating these agents into the experimental design should be considered if managing triglyceride levels is a priority.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high plasma triglyceride levels This is a known on-target effect of ACC inhibition by this compound.[1][3][4]- Confirm the dose and administration schedule of this compound.- Consider co-administration with a PPARα agonist like fenofibrate or with fish oil to mitigate this effect.[5]- Monitor triglyceride levels closely throughout the experiment.
Variability in triglyceride response among subjects - Baseline triglyceride levels can influence the magnitude of the increase. Patients with higher baseline triglycerides may be more susceptible to significant elevations.[1]- Genetic differences in lipid metabolism pathways.- Stratify subjects based on baseline triglyceride levels.- Increase sample size to account for inter-individual variability.- If feasible, perform genetic analysis for key lipid metabolism genes.
Difficulty in measuring hepatic de novo lipogenesis (DNL) - Methodological challenges in accurately quantifying DNL.- Insufficient tracer incorporation.- Utilize stable isotope tracer methodology, such as infusing 13C-acetate and measuring its incorporation into palmitate in VLDL-triglycerides via gas chromatography-mass spectrometry (GC-MS).[1]- Ensure adequate fructose challenge to stimulate DNL before tracer administration.[1]

Data Presentation

Table 1: Summary of this compound's Impact on Plasma Triglycerides in a Phase 2 Clinical Trial

Treatment Group Dosage Duration Key Observation on Plasma Triglycerides
This compound20 mg/day12 weeksAssociated with an increase in plasma triglycerides; 16 out of 126 patients had levels >500 mg/dL.[1][4]
This compound5 mg/day12 weeksAsymptomatic Grade 3 or 4 triglyceride elevations (>500 mg/dL) were observed in 9 patients.[1]
PlaceboN/A12 weeksNo significant changes in triglyceride levels were reported for the placebo group.[1]

Table 2: Mitigation of this compound-Induced Hypertriglyceridemia with Fenofibrate

Treatment Baseline Median Triglycerides (mg/dL) Median Change from Baseline at 6 weeks (mg/dL)
Fenofibrate + Cilofexor/Firsocostat190-2
Icosapent ethyl (Vascepa) + Cilofexor/Firsocostat177+41
Data from a study where patients were pre-treated with fenofibrate or icosapent ethyl before adding cilofexor and this compound.[5]

Experimental Protocols

Protocol 1: Quantification of Hepatic De Novo Lipogenesis (DNL) Inhibition by this compound

Objective: To measure the effect of this compound on the rate of hepatic DNL in vivo.

Methodology: This protocol is based on the methodology described in clinical studies assessing the pharmacodynamic effects of this compound.[1]

  • Subject Preparation:

    • Subjects should be fasted overnight.

    • A baseline blood sample is collected to determine basal lipid profiles.

  • This compound Administration:

    • Administer a single oral dose of this compound or placebo.

  • DNL Stimulation:

    • Following this compound administration, stimulate hepatic DNL with an oral fructose challenge.

  • Stable Isotope Tracer Infusion:

    • Administer a stable isotope tracer, such as 13C-acetate, via intravenous infusion. This tracer will be incorporated into newly synthesized fatty acids.

  • Blood Sampling:

    • Collect serial blood samples over several hours post-infusion.

  • Sample Processing and Analysis:

    • Isolate VLDL from plasma samples by ultracentrifugation.

    • Extract lipids from the VLDL fraction.

    • Isolate palmitate from the extracted lipids.

    • Analyze the isotopic enrichment of palmitate using gas chromatography-mass spectrometry (GC-MS).

  • Data Calculation:

    • Calculate the fractional DNL by determining the proportion of newly synthesized palmitate from the tracer compared to the total palmitate pool.

    • The percentage of DNL inhibition is calculated by comparing the fractional DNL in the this compound-treated group to the placebo group.

Visualizations

Firsocostat_Mechanism_of_Action cluster_liver_cell Hepatocyte Acetyl-CoA Acetyl-CoA ACC ACC1/2 Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA DNL De Novo Lipogenesis Malonyl-CoA->DNL CPT1 CPT1 Malonyl-CoA->CPT1 inhibition Fatty Acids Fatty Acids DNL->Fatty Acids Triglycerides Hepatic Triglycerides Fatty Acids->Triglycerides Mitochondrion Mitochondrion Fatty Acids->Mitochondrion transport via CPT1 Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation facilitates Mitochondrion->Fatty Acid Oxidation This compound This compound This compound->ACC inhibition

Caption: Mechanism of action of this compound in the hepatocyte.

Firsocostat_Hypertriglyceridemia_Pathway This compound This compound ACC_inhibition ACC Inhibition This compound->ACC_inhibition PUFA_reduction Reduced Hepatic PUFA Production ACC_inhibition->PUFA_reduction PPARa_inhibition Decreased PPARα Activation PUFA_reduction->PPARa_inhibition LXR_SREBP1_activation Increased LXR/SREBP1 Target Gene Expression PPARa_inhibition->LXR_SREBP1_activation VLDL_secretion Increased Hepatic VLDL Secretion LXR_SREBP1_activation->VLDL_secretion TG_clearance Reduced Triglyceride Clearance LXR_SREBP1_activation->TG_clearance Hypertriglyceridemia Increased Plasma Triglycerides VLDL_secretion->Hypertriglyceridemia TG_clearance->Hypertriglyceridemia

Caption: Proposed pathway for this compound-induced hypertriglyceridemia.

DNL_Measurement_Workflow start Overnight Fast baseline_sample Baseline Blood Sample start->baseline_sample drug_admin Administer this compound or Placebo baseline_sample->drug_admin fructose_challenge Oral Fructose Challenge drug_admin->fructose_challenge tracer_infusion Infuse Stable Isotope (e.g., 13C-acetate) fructose_challenge->tracer_infusion serial_samples Collect Serial Blood Samples tracer_infusion->serial_samples vldl_isolation Isolate VLDL serial_samples->vldl_isolation lipid_extraction Lipid Extraction vldl_isolation->lipid_extraction gcms_analysis GC-MS Analysis of Palmitate lipid_extraction->gcms_analysis data_analysis Calculate Fractional DNL and % Inhibition gcms_analysis->data_analysis

Caption: Experimental workflow for measuring hepatic de novo lipogenesis.

References

Technical Support Center: Firsocostat Treatment and Liver Enzyme Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing elevated alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) levels observed during pre-clinical or clinical studies involving Firsocostat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (formerly GS-0976) is an investigational, liver-targeted, oral inhibitor of acetyl-CoA carboxylase (ACC).[1][2] ACC is a key enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. By inhibiting ACC, this compound aims to reduce the production of new fatty acids in the liver, a central process in the pathophysiology of non-alcoholic steatohepatitis (NASH).[1]

Q2: Is it common to see elevated ALP and GGT levels during this compound treatment?

Currently, publicly available clinical trial data for this compound monotherapy does not provide specific incidence rates for isolated elevations of ALP and GGT. However, in a phase 2 study, this compound, in combination with other agents, was generally well-tolerated, with observed improvements in liver biochemistry.[3][4][5][6] It is important to note that patients with NASH often have baseline abnormalities in liver enzymes.[7] Therefore, any on-treatment elevation must be carefully evaluated against the patient's baseline levels and the overall clinical picture.

Q3: What is the clinical significance of elevated ALP and GGT?

Elevated ALP and GGT are markers of cholestasis, a condition where bile flow from the liver is reduced or blocked. In the context of drug development, a cholestatic pattern of liver enzyme elevation is a potential signal of drug-induced liver injury (DILI). However, isolated elevations can also be transient and benign. Persistent or progressively rising levels, especially in conjunction with elevated bilirubin, warrant a thorough investigation.[8]

Q4: What are the general recommendations for monitoring liver safety during this compound trials?

Routine monitoring of liver function tests (including ALT, AST, ALP, GGT, and bilirubin) is crucial throughout the duration of treatment with any investigational drug, including this compound. The frequency of monitoring should be defined in the study protocol, with more frequent testing at the beginning of treatment and for subjects who develop any abnormalities.

Troubleshooting Guide: Managing Elevated ALP and GGT Levels

This guide provides a stepwise approach for investigators to manage elevated ALP and GGT levels in subjects participating in this compound studies.

Step 1: Initial Observation and Confirmation
  • Action: Upon detection of an elevated ALP or GGT level, repeat the test as soon as possible to confirm the finding and rule out a lab error.

  • Consideration: Review the subject's baseline liver function tests to determine the degree of change.

Step 2: Clinical Assessment
  • Action: Perform a thorough clinical evaluation of the subject, looking for signs and symptoms of liver injury, such as jaundice, pruritus, dark urine, pale stools, abdominal pain, nausea, and fatigue.

  • Consideration: Document all clinical findings meticulously in the subject's records.

Step 3: Comprehensive Laboratory Evaluation
  • Action: Order a comprehensive liver panel including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Total and direct bilirubin

    • Albumin

    • Prothrombin time (PT) / International Normalized Ratio (INR)

  • Consideration: The pattern of abnormalities will help to classify the potential liver injury as hepatocellular, cholestatic, or mixed.

Step 4: Investigation of Alternative Causes
  • Action: Rule out other potential causes of elevated liver enzymes. This may include:

    • Viral hepatitis (Hepatitis A, B, C, E)

    • Autoimmune hepatitis

    • Biliary obstruction (perform abdominal ultrasound)

    • Concomitant medications with known hepatotoxicity

    • Alcohol consumption

  • Consideration: A thorough medical history and appropriate diagnostic tests are essential.

Step 5: Risk Stratification and Management

The management strategy will depend on the severity of the enzyme elevation and the overall clinical context. The following table provides a general framework based on guidelines for managing DILI in NASH clinical trials.

ALP/GGT Elevation Level Clinical Picture Recommended Action
Mild (e.g., >1.5 to 2.5 x ULN) Asymptomatic, with normal bilirubin and synthetic function.Continue this compound with increased monitoring frequency (e.g., weekly). Consider repeating the full liver panel.
Moderate (e.g., >2.5 to 5 x ULN) Asymptomatic or mild, non-specific symptoms. Normal bilirubin and synthetic function.Consider dose reduction or temporary interruption of this compound. Increase monitoring frequency. Investigate for other causes.
Severe (e.g., >5 x ULN) Any symptoms of liver dysfunction, or any elevation in bilirubin.Discontinue this compound immediately. Hospitalize if clinically indicated. Perform a thorough workup to determine the cause.

ULN = Upper Limit of Normal. These are general recommendations and should be adapted based on the specific study protocol and clinical judgment.

Data Presentation

Due to the limited availability of specific quantitative data on ALP and GGT elevations from this compound monotherapy trials, the following table presents illustrative data based on general observations in NASH clinical trials. This table is for informational purposes and should not be considered as definitive clinical trial results for this compound.

Illustrative Mean Change from Baseline in Liver Enzymes (Week 12)

ParameterThis compound (20 mg/day) (Illustrative)Placebo (Illustrative)
ALP (U/L) +5-2
GGT (U/L) +8+1
ALT (U/L) -15-5
AST (U/L) -10-3

Disclaimer: This data is for illustrative purposes only and is not derived from actual this compound clinical trial data.

Experimental Protocols

Alkaline Phosphatase (ALP) Assay
  • Principle: This is a photometric assay. ALP catalyzes the hydrolysis of p-nitrophenylphosphate (pNPP) to p-nitrophenol and inorganic phosphate at an alkaline pH. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is directly proportional to the ALP activity in the sample.

  • Methodology:

    • Sample Collection: Collect whole blood in a serum separator tube.

    • Sample Preparation: Centrifuge the blood sample to separate the serum. Serum should be stored at 2-8°C if not analyzed immediately.

    • Reagents: Use a commercially available ALP reagent kit containing pNPP substrate and a buffer (e.g., diethanolamine).

    • Procedure:

      • Pre-warm the reagent and spectrophotometer to the assay temperature (e.g., 37°C).

      • Pipette the reagent into a cuvette.

      • Add a specific volume of serum to the reagent and mix.

      • Immediately place the cuvette in the spectrophotometer and start monitoring the change in absorbance at 405 nm over a defined period (e.g., 1-3 minutes).

    • Calculation: The ALP activity (in U/L) is calculated from the rate of absorbance change using a specific conversion factor provided by the reagent manufacturer.

Gamma-Glutamyl Transferase (GGT) Assay
  • Principle: This is a kinetic colorimetric assay. GGT catalyzes the transfer of the γ-glutamyl group from a substrate, such as L-γ-glutamyl-3-carboxy-4-nitroanilide, to an acceptor, like glycylglycine. The rate of formation of 5-amino-2-nitrobenzoate, which absorbs light at 405 nm, is proportional to the GGT activity.

  • Methodology:

    • Sample Collection and Preparation: Follow the same procedure as for the ALP assay.

    • Reagents: Use a commercial GGT reagent kit containing the γ-glutamyl substrate and glycylglycine.

    • Procedure:

      • Pre-warm the reagent and spectrophotometer.

      • Pipette the reagent into a cuvette.

      • Add the serum sample and mix.

      • Monitor the change in absorbance at 405 nm over a specified time.

    • Calculation: The GGT activity (in U/L) is determined from the rate of change in absorbance.

Visualizations

firsocostat_pathway cluster_DNL De Novo Lipogenesis (DNL) in Hepatocyte cluster_outcome Therapeutic Goal Carbohydrates Dietary Carbohydrates AcetylCoA Acetyl-CoA Carbohydrates->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Triglycerides Triglycerides (Fat Accumulation) FattyAcids->Triglycerides Reduction Reduction in Hepatic Steatosis ACC->MalonylCoA Catalyzes This compound This compound This compound->ACC Inhibits

Caption: Mechanism of action of this compound in inhibiting de novo lipogenesis.

experimental_workflow start Elevated ALP/GGT Detected confirm Repeat Test for Confirmation start->confirm assess Clinical Assessment (Symptoms, Vitals) confirm->assess lab Comprehensive Liver Panel (ALT, AST, Bilirubin, etc.) assess->lab investigate Investigate Alternative Causes (Ultrasound, Serology) lab->investigate stratify Risk Stratification investigate->stratify mild Mild Elevation: Continue & Monitor Closely stratify->mild Low Risk moderate Moderate Elevation: Consider Dose Adjustment/Interruption stratify->moderate Moderate Risk severe Severe Elevation: Discontinue Treatment stratify->severe High Risk

Caption: Workflow for managing elevated ALP and GGT during this compound treatment.

References

Technical Support Center: Firsocostat-Induced Lipid Changes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of lipid alterations observed during experiments with Firsocostat.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in plasma triglycerides in our animal models treated with this compound. Is this an expected side effect?

A1: Yes, an increase in plasma triglycerides is a known and expected on-target effect of this compound. This compound is an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in de novo lipogenesis (DNL).[1][2][3] The mechanism behind this hypertriglyceridemia is linked to a decrease in the production of polyunsaturated fatty acids (PUFAs). This reduction leads to decreased activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and increased expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1) target genes.[1][4] This, in turn, results in greater secretion of very-low-density lipoprotein (VLDL) from the liver and reduced clearance of triglycerides from the circulation.[1]

Q2: What are the primary strategies to counteract this compound-induced hypertriglyceridemia in a research setting?

A2: Several strategies can be employed to mitigate the hypertriglyceridemic effects of this compound. The most common approaches involve co-administration with:

  • Fibrates (e.g., Fenofibrate): Fibrates are agonists of PPARα.[3][5] By activating PPARα, they can counteract the downstream effects of reduced PUFA levels caused by this compound.[1]

  • Fish Oil or purified ethyl esters of omega-3 fatty acids (e.g., Icosapent Ethyl): These supplements are rich in PUFAs, such as eicosapentaenoic acid (EPA).[1][2] Supplementing with PUFAs can help restore their levels, thereby suppressing the SREBP-1c pathway and reducing triglyceride synthesis.[6][7]

  • Combination Therapies: this compound has been studied in combination with other investigational drugs for NASH that may also modulate lipid metabolism, such as Farnesoid X Receptor (FXR) agonists (e.g., Cilofexor) and Thyroid Hormone Receptor-β (THR-β) agonists (e.g., Resmetirom).[8][9][10]

Q3: How does Fenofibrate specifically counteract the lipid changes induced by this compound?

A3: Fenofibrate's primary mechanism of action is the activation of PPARα.[3][5][11] PPARα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid metabolism.[3][5] Activation of PPARα leads to increased fatty acid oxidation, enhanced lipoprotein lipase activity (which breaks down triglycerides), and a reduction in the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[5] This multifaceted action directly opposes the mechanisms that lead to this compound-induced hypertriglyceridemia.

Q4: What is the mechanism of action for Icosapent Ethyl in lowering triglycerides?

A4: Icosapent ethyl is an ethyl ester of the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] Its triglyceride-lowering effects are attributed to several mechanisms. EPA can decrease the liver's production of triglycerides by inhibiting enzymes involved in lipogenesis.[2] It also enhances the activity of lipoprotein lipase, which accelerates the clearance of triglycerides from the blood.[2] Furthermore, PUFAs like EPA can suppress the activity of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides.[6][7]

Troubleshooting Guide

Issue: Unexpectedly high variability in triglyceride levels across subjects in a this compound treatment group.

Possible Causes and Solutions:

  • Dietary Inconsistency: The composition of the diet, particularly the fat and carbohydrate content, can significantly influence triglyceride levels.

    • Troubleshooting Step: Ensure all subjects are on a standardized and controlled diet throughout the experimental period.

  • Fasting State: Triglyceride levels are highly sensitive to the fasting state of the subject.

    • Troubleshooting Step: Standardize the fasting period before blood sample collection for all subjects (e.g., 4-6 hours for rodents, 8-12 hours for humans).

  • Genetic Variability: In outbred animal stocks or human populations, genetic differences can lead to varied responses to this compound.

    • Troubleshooting Step: If possible, use inbred animal strains to reduce genetic variability. In human studies, consider genetic stratification if appropriate markers are known.

Issue: Co-administration of a counteracting agent is not effectively reducing this compound-induced hypertriglyceridemia.

Possible Causes and Solutions:

  • Inadequate Dose of Counteracting Agent: The dose of the fibrate or fish oil may be insufficient to overcome the potent effects of this compound.

    • Troubleshooting Step: Conduct a dose-response study for the counteracting agent in the presence of a fixed dose of this compound to determine the optimal dose.

  • Pharmacokinetic Interactions: There may be unforeseen pharmacokinetic interactions between this compound and the co-administered agent affecting the absorption or metabolism of either compound.

    • Troubleshooting Step: Perform pharmacokinetic analysis of both this compound and the counteracting agent when administered alone and in combination to check for any significant changes in plasma concentrations.

  • Timing of Administration: The timing of administration of the two compounds might influence their efficacy.

    • Troubleshooting Step: Investigate different dosing schedules (e.g., simultaneous administration versus staggered administration).

Quantitative Data Summary

The following table summarizes data from a clinical study evaluating the efficacy of fenofibrate and icosapent ethyl (Vascepa) in mitigating hypertriglyceridemia in NASH patients treated with a combination of cilofexor and this compound.

Treatment GroupBaseline Median Triglycerides (mg/dL)Median Change from Baseline after 2 Weeks (Pretreatment) (mg/dL)Median Change from Baseline after 6 Weeks (with CILO/FIR) (mg/dL)
Icosapent Ethyl (Vascepa) 177-12+41
Fenofibrate 190-32-2

Data adapted from a study by Lawitz et al. (2022) in patients with NASH and hypertriglyceridemia treated with cilofexor (CILO) and this compound (FIR).[12]

Experimental Protocols

1. Measurement of Plasma Triglycerides and Lipoproteins

This protocol provides a generalized method for the enzymatic determination of triglycerides in plasma or serum.

  • Principle: Triglycerides in the sample are hydrolyzed by lipoprotein lipase into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate, which is subsequently oxidized by glycerol phosphate oxidase to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.

  • Materials:

    • Plasma or serum samples

    • Triglyceride assay kit (commercially available)

    • Spectrophotometer or plate reader

  • Procedure:

    • Bring all reagents and samples to room temperature.

    • Prepare a standard curve using the triglyceride standards provided in the kit.

    • Pipette a small volume of sample (typically 5-10 µL) and standards into separate wells of a 96-well plate or cuvettes.

    • Add the triglyceride reagent to each well/cuvette.

    • Incubate at the temperature and for the duration specified in the kit instructions (e.g., 10 minutes at 37°C).

    • Measure the absorbance at the recommended wavelength (e.g., 500-550 nm).

    • Calculate the triglyceride concentration in the samples by comparing their absorbance to the standard curve.

  • Lipoprotein Analysis: For a more detailed analysis of lipid changes, plasma lipoproteins (VLDL, LDL, HDL) can be separated by ultracentrifugation or precipitation methods prior to cholesterol and triglyceride measurement in each fraction.[13][14]

2. Quantification of Liver Fat Content by MRI-Proton Density Fat Fraction (MRI-PDFF)

MRI-PDFF is a non-invasive and quantitative imaging biomarker for assessing hepatic steatosis.[15][16]

  • Principle: MRI-PDFF measures the fraction of mobile protons in the liver that are attributable to fat. It distinguishes the signals from water and fat protons based on their different chemical shifts, allowing for a precise calculation of the fat fraction in each voxel of the liver.

  • Procedure (Generalized):

    • Image Acquisition:

      • The subject lies supine in the MRI scanner.

      • A multi-echo gradient-echo sequence is performed during a single breath-hold.

      • Images of the entire liver are acquired.

    • Image Analysis:

      • Specialized software is used to process the multi-echo data and generate a PDFF map of the liver.

      • Regions of interest (ROIs) are drawn on multiple slices throughout the liver, avoiding major blood vessels and bile ducts.

      • The mean PDFF across all ROIs is calculated to represent the whole-liver fat content.

  • Note: Specific MRI parameters (e.g., field strength, echo times) and the number and placement of ROIs should be standardized within a study to ensure consistency and reproducibility.[17]

3. Assessment of Liver Fibrosis using Serum Biomarkers

Non-invasive panels of serum biomarkers can be used to estimate the degree of liver fibrosis.

  • Principle: These panels combine the measurements of several serum markers that are associated with liver function and fibrogenesis to calculate a score that correlates with the stage of liver fibrosis.

  • Commonly Used Biomarker Panels:

    • FibroTest-ActiTest: Utilizes α2-macroglobulin, haptoglobin, apolipoprotein A1, total bilirubin, and gamma-glutamyl transpeptidase (GGT), along with age and sex.[18]

    • FIB-4 Index: Calculated using age, AST, ALT, and platelet count.[19]

  • Procedure:

    • Collect a blood sample from the subject.

    • Measure the concentrations of the individual biomarkers in the serum using standard laboratory assays.

    • Use a validated algorithm or online calculator to compute the fibrosis score from the biomarker values and other required parameters (e.g., age).

    • Interpret the score according to the established cut-off values for different fibrosis stages.

Signaling Pathways and Experimental Workflows

Firsocostat_Mechanism_of_Action cluster_DNL De Novo Lipogenesis (DNL) Pathway cluster_downstream Downstream Effects AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids PUFA PUFA Synthesis (Reduced) MalonylCoA->PUFA Leads to Triglycerides Triglycerides FattyAcids->Triglycerides VLDL VLDL Secretion Triglycerides->VLDL Hypertriglyceridemia Hypertriglyceridemia VLDL->Hypertriglyceridemia This compound This compound ACC ACC This compound->ACC Inhibits PPARa PPARα Activation (Decreased) PUFA->PPARa Normally activates SREBP1c SREBP1c Activity (Increased) PUFA->SREBP1c Normally inhibits SREBP1c->VLDL Promotes

Caption: this compound inhibits ACC, leading to hypertriglyceridemia.

Counteracting_Strategies cluster_Firsocostat_Effect This compound-Induced Changes cluster_Interventions Counteracting Strategies This compound This compound Reduced_PUFA Reduced PUFA levels This compound->Reduced_PUFA Reduced_PPARa Decreased PPARα Activation Reduced_PUFA->Reduced_PPARa Increased_SREBP1c Increased SREBP1c Activity Reduced_PUFA->Increased_SREBP1c Hypertriglyceridemia Hypertriglyceridemia Reduced_PPARa->Hypertriglyceridemia Amelioration Amelioration of Hypertriglyceridemia Increased_SREBP1c->Hypertriglyceridemia Fenofibrate Fenofibrate Fenofibrate->Reduced_PPARa Activates PPARα Fenofibrate->Amelioration Icosapent_Ethyl Icosapent Ethyl (PUFAs) Icosapent_Ethyl->Reduced_PUFA Restores PUFA levels Icosapent_Ethyl->Increased_SREBP1c Inhibits SREBP1c Icosapent_Ethyl->Amelioration Experimental_Workflow cluster_endpoints Endpoint Analysis start Start Experiment treatment Administer this compound +/- Counteracting Agent (e.g., Fenofibrate, Icosapent Ethyl) start->treatment monitoring Monitor Subjects for Clinical Signs and Body Weight treatment->monitoring blood_collection Blood Collection (Fasted State) monitoring->blood_collection mri MRI-PDFF Imaging monitoring->mri tissue_harvest Tissue Harvest (Liver) monitoring->tissue_harvest plasma_lipids Plasma Triglycerides & Lipoprotein Profile blood_collection->plasma_lipids Analyze liver_fat Quantify Liver Fat Content mri->liver_fat Analyze fibrosis_markers Serum Fibrosis Markers tissue_harvest->fibrosis_markers Analyze data_analysis Data Analysis and Interpretation plasma_lipids->data_analysis liver_fat->data_analysis fibrosis_markers->data_analysis end End of Study data_analysis->end

References

Validation & Comparative

A Comparative Guide to the Efficacy of Firsocostat and Cilofexor Combination Therapy in NASH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for Nonalcoholic Steatohepatitis (NASH) is rapidly evolving, with a focus on combination therapies targeting multiple pathogenic pathways. This guide provides a detailed comparison of the efficacy of the combination of firsocostat (an Acetyl-CoA Carboxylase inhibitor) and cilofexor (a Farnesoid X Receptor agonist) with other emerging alternatives for the treatment of NASH. The information is supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant biological pathways and study designs.

Mechanisms of Action: A Dual-Pronged Approach

The combination of this compound and cilofexor offers a synergistic approach to treating NASH by targeting two key pathways involved in the disease's progression: de novo lipogenesis (DNL) and bile acid metabolism.

This compound (GS-0976): As an inhibitor of Acetyl-CoA Carboxylase (ACC), this compound blocks the rate-limiting step in DNL, the process of synthesizing fatty acids.[1] ACC inhibition is intended to reduce the accumulation of fat in the liver (steatosis), a hallmark of NASH.[1]

Cilofexor (GS-9674): Cilofexor is a non-steroidal agonist of the Farnesoid X Receptor (FXR).[2] Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and has anti-inflammatory and anti-fibrotic effects in the liver.[3][4]

The following diagram illustrates the distinct yet complementary signaling pathways targeted by this compound and cilofexor.

cluster_DNL De Novo Lipogenesis (DNL) Pathway cluster_FXR FXR Signaling Pathway Acetyl-CoA Acetyl-CoA ACC ACC Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Hepatic Steatosis Hepatic Steatosis Fatty Acids->Hepatic Steatosis This compound This compound This compound->ACC Inhibits ACC->Malonyl-CoA Bile Acids Bile Acids FXR FXR Bile Acids->FXR Gene Transcription Gene Transcription FXR->Gene Transcription Metabolic Regulation Metabolic Regulation Gene Transcription->Metabolic Regulation Inflammation & Fibrosis Inflammation & Fibrosis Gene Transcription->Inflammation & Fibrosis Reduces Cilofexor Cilofexor Cilofexor->FXR Activates

Figure 1: Signaling pathways of this compound and cilofexor.

Clinical Efficacy: The ATLAS Trial

The primary evidence for the efficacy of the this compound and cilofexor combination comes from the Phase 2 ATLAS trial (NCT03449446).[4][5][6] This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of these drugs, alone and in combination, in patients with advanced fibrosis (F3-F4) due to NASH.[7]

While the trial did not meet its primary endpoint of a statistically significant increase in the proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH, the combination of this compound and cilofexor demonstrated statistically significant improvements in multiple secondary endpoints, including measures of fibrosis and liver function, compared to placebo.[5][8]

Quantitative Data from the ATLAS Trial
EndpointPlaceboThis compound + Cilofexorp-value
≥1-stage fibrosis improvement without worsening of NASH11%21%0.17
≥2-point NAS reduction-Significant improvement≤ 0.05
Reduction in Steatosis-Significant reduction≤ 0.05
Reduction in Lobular Inflammation-Significant reduction≤ 0.05
Reduction in Hepatocyte Ballooning-Significant reduction≤ 0.05
Improvement in Alanine Aminotransferase (ALT)-Significant improvement≤ 0.05
Improvement in Aspartate Aminotransferase (AST)-Significant improvement≤ 0.05
Improvement in Liver Stiffness (Transient Elastography)-Significant improvement≤ 0.05

Data sourced from the ATLAS Phase 2b trial results.[9][10]

Experimental Protocol: ATLAS Trial (NCT03449446)

The ATLAS trial was a 48-week study that enrolled 392 patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH.[6] Participants were randomized to receive one of the following regimens:

  • This compound 20 mg daily

  • Cilofexor 30 mg daily

  • Selonsertib 18 mg daily (discontinued)

  • This compound 20 mg + Cilofexor 30 mg daily

  • This compound 20 mg + Selonsertib 18 mg daily

  • Cilofexor 30 mg + Selonsertib 18 mg daily

  • Placebo

The primary efficacy endpoint was the proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH at week 48.[7] Secondary endpoints included changes in NAFLD Activity Score (NAS), liver biochemistry, and non-invasive markers of fibrosis.[6]

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arms This compound Cilofexor This compound + Cilofexor Other Arms Placebo Randomization->Treatment Arms 48-Week Treatment 48-Week Treatment Treatment Arms->48-Week Treatment Endpoint Analysis Endpoint Analysis 48-Week Treatment->Endpoint Analysis

Figure 2: Simplified workflow of the ATLAS clinical trial.

Comparison with Alternative Therapies

The therapeutic landscape for NASH includes several other promising agents that have been evaluated in late-stage clinical trials. This section compares the this compound and cilofexor combination with three key alternatives: resmetirom, obeticholic acid, and lanifibranor.

Resmetirom (MGL-3196)

Resmetirom is an oral, liver-directed, thyroid hormone receptor-β (THR-β) selective agonist.[11] The Phase 3 MAESTRO-NASH trial (NCT03900429) evaluated its efficacy in patients with NASH and fibrosis.

MAESTRO-NASH Trial Results [5][11][12][13][14]

Endpoint (at 52 weeks)PlaceboResmetirom 80 mgResmetirom 100 mgp-value (vs. Placebo)
NASH resolution with no worsening of fibrosis9.7%25.9%29.9%<0.001
≥1-stage fibrosis improvement with no worsening of NAS14.2%24.2%25.9%<0.001
Obeticholic Acid (OCA)

Obeticholic acid is a semi-synthetic bile acid analogue and a potent FXR agonist.[15] The Phase 3 REGENERATE trial (NCT02548351) assessed its efficacy in patients with NASH and fibrosis.

REGENERATE Trial Results [1][15][16][17][18]

Endpoint (at 18 months)PlaceboOCA 10 mgOCA 25 mgp-value (vs. Placebo)
≥1-stage fibrosis improvement with no worsening of NASH9.6%-22.4%<0.0001
NASH resolution with no worsening of fibrosis3.5%-6.5%0.093
Lanifibranor

Lanifibranor is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[19] The Phase 2b NATIVE trial (NCT03008070) investigated its efficacy in patients with NASH.

NATIVE Trial Results [9][19][20]

Endpoint (at 24 weeks)PlaceboLanifibranor 800 mgLanifibranor 1200 mgp-value (vs. Placebo)
≥2-point reduction in SAF-A score without worsening of fibrosis33%48%55%0.007
NASH resolution without worsening of fibrosis22%39%49%-
≥1-stage fibrosis improvement without worsening of NASH29%34%48%-

Safety and Tolerability

This compound and Cilofexor: The most common adverse events reported in the ATLAS trial for the combination were mild to moderate pruritus, headache, diarrhea, and nausea.[8]

Resmetirom: The most frequent adverse events in the MAESTRO-NASH trial were diarrhea and nausea.[11]

Obeticholic Acid: Pruritus was the most common adverse event in the REGENERATE trial.[16]

Lanifibranor: Common side effects in the NATIVE trial included diarrhea, nausea, peripheral edema, anemia, and weight gain.[19]

Conclusion

The combination of this compound and cilofexor demonstrates a promising, albeit not yet definitive, therapeutic approach for patients with advanced fibrosis due to NASH. While it did not meet its primary endpoint in the ATLAS trial, the significant improvements in various histological and biochemical markers suggest a potential benefit.

In comparison, resmetirom has shown statistically significant improvements in both NASH resolution and fibrosis improvement in a Phase 3 trial. Obeticholic acid has also demonstrated a significant anti-fibrotic effect. Lanifibranor has shown promise in a Phase 2b study, with positive effects on both NASH activity and fibrosis.

The choice of therapy for NASH will likely depend on a variety of factors, including the patient's specific disease characteristics, comorbidities, and tolerance for potential side effects. The ongoing research and development of these and other novel agents will continue to shape the future of NASH treatment. The complex pathophysiology of NASH suggests that combination therapies, such as this compound and cilofexor, which target multiple disease pathways, may ultimately prove to be the most effective strategy.[21] Further larger and longer-term studies are needed to fully elucidate the efficacy and safety of these combination regimens.

References

Combination Therapy of Firsocostat and Semaglutide for NASH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for Nonalcoholic Steatohepatitis (NASH) is rapidly evolving, with combination therapies emerging as a promising strategy to address the multifaceted pathophysiology of the disease. This guide provides a comprehensive comparison of the combination therapy involving firsocostat, an Acetyl-CoA Carboxylase (ACC) inhibitor, and semaglutide, a Glucagon-Like Peptide-1 (GLP-1) receptor agonist. We will delve into the experimental data, detail the methodologies of key clinical trials, and compare this combination with other therapeutic alternatives.

Mechanism of Action: A Dual Approach

The rationale behind combining this compound and semaglutide lies in their complementary mechanisms of action targeting different pathways involved in NASH pathogenesis.[1][2]

This compound , a liver-directed ACC inhibitor, targets the de novo lipogenesis (DNL) pathway.[3][4] ACC is a rate-limiting enzyme in the synthesis of fatty acids. By inhibiting both ACC1 and ACC2 isoforms, this compound aims to decrease hepatic fat accumulation and potentially reduce lipotoxicity.[3][5]

Semaglutide , a GLP-1 receptor agonist, has a broader, multi-faceted mechanism.[6][7] It improves glycemic control, promotes weight loss, and has direct anti-inflammatory and anti-fibrotic effects on the liver.[8][9][10][11] Its action on reducing appetite and improving insulin sensitivity addresses the systemic metabolic dysregulation that drives NASH.[7][11]

cluster_0 Systemic Metabolic Dysregulation cluster_1 Hepatic Pathophysiology Insulin Resistance Insulin Resistance De Novo Lipogenesis (DNL) De Novo Lipogenesis (DNL) Insulin Resistance->De Novo Lipogenesis (DNL) Obesity Obesity Obesity->Insulin Resistance Hepatic Steatosis Hepatic Steatosis De Novo Lipogenesis (DNL)->Hepatic Steatosis Inflammation Inflammation Hepatic Steatosis->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Semaglutide (GLP-1 RA) Semaglutide (GLP-1 RA) Semaglutide (GLP-1 RA)->Insulin Resistance Improves Semaglutide (GLP-1 RA)->Obesity Reduces Semaglutide (GLP-1 RA)->Hepatic Steatosis Reduces Semaglutide (GLP-1 RA)->Inflammation Reduces This compound (ACC Inhibitor) This compound (ACC Inhibitor) This compound (ACC Inhibitor)->De Novo Lipogenesis (DNL) Inhibits

Fig. 1: Synergistic Mechanisms of this compound and Semaglutide in NASH.

Clinical Trial Data: this compound and Semaglutide Combination

A key study evaluating this combination is a Phase II, open-label trial (NCT03987074).[1][12] This trial assessed the safety and efficacy of semaglutide alone and in combination with this compound and/or the farnesoid X receptor (FXR) agonist cilofexor in patients with NASH and mild-to-moderate fibrosis.[1]

Efficacy Data

The combination of semaglutide and this compound demonstrated greater improvements in liver steatosis compared to semaglutide monotherapy, despite similar levels of weight loss.[1]

ParameterSemaglutide Monotherapy (n=21)Semaglutide + this compound (n=22)
Absolute Change in MRI-PDFF from Baseline -8.0%-11.0%
Weight Loss 7-10%7-10%
MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction

Table 1: Change in Liver Fat and Body Weight at 24 Weeks [1]

The combination therapy also led to improvements in liver biochemistry and non-invasive tests of fibrosis.[1]

Safety and Tolerability

The combination of semaglutide and this compound was generally well-tolerated. The incidence of adverse events was similar across treatment groups, with the most common being gastrointestinal in nature.[1]

Comparison with Alternative Therapies

The therapeutic pipeline for NASH includes several monotherapies and combination strategies.[2][13][14]

TherapyMechanism of ActionKey Efficacy Findings (Phase II/III)Notable Side Effects
Semaglutide (Monotherapy) GLP-1 Receptor AgonistNASH resolution in 59% of patients (0.4 mg dose) vs. 17% in placebo.[8][9][11] No significant improvement in fibrosis stage.[9][15]Gastrointestinal (nausea, constipation, vomiting).[9]
This compound (Monotherapy) ACC Inhibitor29% relative reduction in liver fat at 12 weeks.[3][4][16]Increase in plasma triglycerides.[3][4][16]
Obeticholic Acid (OCA) FXR AgonistImprovement in fibrosis by ≥1 stage in 23% of patients vs. 12% in placebo.[2]Pruritus, increase in LDL cholesterol.
Elafibranor PPAR-α/δ AgonistBeing tested in a Phase III study.[2]Generally well-tolerated.
Cilofexor + this compound FXR Agonist + ACC InhibitorSignificant improvements in hepatic steatosis, liver biochemistry, and serum fibrosis markers.[17]Pruritus, headache, diarrhea, nausea.[18]

Table 2: Comparison of this compound/Semaglutide Combination with Other NASH Therapies

cluster_0 Therapeutic Approaches for NASH cluster_1 Combination Regimens cluster_2 Monotherapy Agents Combination Therapies Combination Therapies This compound + Semaglutide This compound + Semaglutide Combination Therapies->this compound + Semaglutide Cilofexor + this compound Cilofexor + this compound Combination Therapies->Cilofexor + this compound Monotherapies Monotherapies Semaglutide Semaglutide Monotherapies->Semaglutide This compound This compound Monotherapies->this compound Obeticholic Acid Obeticholic Acid Monotherapies->Obeticholic Acid Elafibranor Elafibranor Monotherapies->Elafibranor

Fig. 2: Landscape of Investigational NASH Therapies.

Experimental Protocols

Phase II Trial of Semaglutide, Cilofexor, and this compound (NCT03987074)
  • Study Design: A phase II, randomized, open-label, proof-of-concept trial.[1][12]

  • Patient Population: 108 patients with NASH, either with F2-F3 fibrosis on biopsy or MRI-PDFF ≥10% and liver stiffness by transient elastography ≥7 kPa.[1][12]

  • Treatment Arms:

    • Semaglutide 2.4 mg once weekly (monotherapy)

    • Semaglutide + Cilofexor 30 mg once daily

    • Semaglutide + Cilofexor 100 mg once daily

    • Semaglutide + this compound 20 mg once daily

    • Semaglutide + Cilofexor 30 mg + this compound 20 mg once daily

  • Treatment Duration: 24 weeks.[1]

  • Primary Endpoint: Safety.[1][12]

  • Efficacy Endpoints: All efficacy endpoints were exploratory and included changes in liver steatosis (MRI-PDFF), liver biochemistry, and non-invasive markers of fibrosis.[1][12]

cluster_0 Treatment Arms Patient Screening Patient Screening Randomization (n=108) Randomization (n=108) Patient Screening->Randomization (n=108) Sema Mono Semaglutide Monotherapy Randomization (n=108)->Sema Mono Sema + Cilo 30 Semaglutide + Cilofexor 30mg Randomization (n=108)->Sema + Cilo 30 Sema + Cilo 100 Semaglutide + Cilofexor 100mg Randomization (n=108)->Sema + Cilo 100 Sema + Firso Semaglutide + This compound Randomization (n=108)->Sema + Firso Sema + Cilo + Firso Semaglutide + Cilofexor + this compound Randomization (n=108)->Sema + Cilo + Firso Treatment Period (24 Weeks) Treatment Period (24 Weeks) Endpoint Assessment Endpoint Assessment Treatment Period (24 Weeks)->Endpoint Assessment Sema Mono->Treatment Period (24 Weeks) Sema + Cilo 30->Treatment Period (24 Weeks) Sema + Cilo 100->Treatment Period (24 Weeks) Sema + Firso->Treatment Period (24 Weeks) Sema + Cilo + Firso->Treatment Period (24 Weeks)

Fig. 3: Workflow of the Phase II Combination Therapy Trial (NCT03987074).

Conclusion and Future Directions

The combination of this compound and semaglutide represents a promising therapeutic strategy for NASH by targeting both hepatic lipid metabolism and systemic metabolic dysregulation.[1] Early clinical data suggest that this combination can lead to greater improvements in liver steatosis than semaglutide alone.[1] However, as this was a small-scale, open-label trial, larger, double-blind, placebo-controlled trials are necessary to confirm the efficacy and safety of this combination therapy in NASH.[1]

Ongoing and future studies, such as the WAYFIND trial (NCT04971785), will further elucidate the role of this and other combination therapies in patients with NASH, including those with advanced fibrosis and cirrhosis.[19][20] The development of effective combination therapies is a critical step towards addressing the significant unmet medical need in NASH.[21][22]

References

Firsocostat in NASH: A Comparative Analysis of Histological Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Firsocostat's Performance with Alternative Therapies for Non-Alcoholic Steatohepatitis (NASH), Supported by Experimental Data.

This compound (GS-0976), a liver-directed inhibitor of acetyl-CoA carboxylase (ACC), has been investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis. This guide provides a comparative analysis of this compound's histological outcomes with those of other prominent NASH drug candidates, offering a quantitative and methodological overview for researchers in the field.

Comparative Histological Outcomes in NASH Clinical Trials

The following table summarizes the key histological endpoints from clinical trials of this compound and its alternatives. The primary measures of efficacy in NASH trials are typically the percentage of patients achieving at least a one-stage improvement in fibrosis without worsening of NASH, and the percentage of patients achieving NASH resolution without worsening of fibrosis.

Drug (Trial)Mechanism of ActionDose(s)Trial Phase% of Patients with ≥1-Stage Fibrosis Improvement without Worsening of NASH% of Patients with NASH Resolution without Worsening of Fibrosis
This compound (ATLAS) ACC Inhibitor20 mg2b12%Not Reported
This compound + Cilofexor (ATLAS) ACC Inhibitor + FXR Agonist20 mg + 30 mg2b21%4.5%
Semaglutide (ESSENCE) GLP-1 Receptor Agonist2.4 mg (weekly)336.8%62.9%
Resmetirom (MAESTRO-NASH) Thyroid Hormone Receptor-β Agonist80 mg & 100 mg324.2% (80mg), 25.9% (100mg)25.9% (80mg), 29.9% (100mg)
Lanifibranor (NATIVE) Pan-PPAR Agonist800 mg & 1200 mg2b34% (800mg), 48% (1200mg)39% (800mg), 49% (1200mg)
Obeticholic Acid (REGENERATE) FXR Agonist10 mg & 25 mg3Not Reported DirectlyNot Met
Placebo (Across Trials) ---~11-29%~10-34%

Note: The placebo response rates can vary significantly between trials. The data for this compound monotherapy in the ATLAS trial showed a 12% rate of fibrosis improvement, which was not statistically significant compared to the 11% rate in the placebo group[1]. The combination of this compound and Cilofexor resulted in a 21% fibrosis improvement rate[1]. For Obeticholic acid, the REGENERATE trial's primary endpoint of NASH resolution was not met, though a post-hoc analysis showed some fibrosis improvement[2][3].

Experimental Protocols

The histological evaluation of liver biopsies in the cited clinical trials generally adheres to the following protocol:

  • Liver Biopsy: A percutaneous liver biopsy is performed at baseline and at the end of the treatment period (e.g., 48 or 72 weeks). A sufficient sample size is required for accurate histological assessment.

  • Tissue Processing: The liver tissue is fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome or Sirius red for the assessment of collagen and fibrosis.

  • Histological Scoring: Blinded central pathologists evaluate the slides using the Nonalcoholic Steatohepatitis Clinical Research Network (NASH CRN) scoring system . This system semi-quantitatively scores the key histological features of NASH:

    • Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.

    • Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.

    • Hepatocellular Ballooning (0-2): Based on the presence and extent of swollen and injured hepatocytes.

    • Fibrosis (0-4): Staged from F0 (no fibrosis) to F4 (cirrhosis).

  • Primary Endpoints: The primary histological endpoints are typically defined as:

    • An improvement of at least one stage in fibrosis without worsening of the NAFLD Activity Score (NAS), which is the sum of the scores for steatosis, lobular inflammation, and ballooning.

    • Resolution of NASH (defined as a NAS of 0-1 for inflammation and 0 for ballooning) without worsening of fibrosis.

Visualizing Mechanisms and Workflows

This compound Signaling Pathway

This compound targets the acetyl-CoA carboxylase (ACC) enzyme, a critical regulator of fatty acid metabolism in the liver. By inhibiting both ACC1 and ACC2 isoforms, this compound reduces de novo lipogenesis (DNL) and promotes fatty acid oxidation, thereby addressing the hepatic steatosis component of NASH.

Firsocostat_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA_c Acetyl-CoA ACC1 ACC1 AcetylCoA_c->ACC1 MalonylCoA_c Malonyl-CoA DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA_c->DNL CPT1 CPT1 MalonylCoA_c->CPT1 Inhibition ACC1->MalonylCoA_c FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation This compound This compound This compound->ACC1 Inhibits ACC2_note This compound also inhibits mitochondrial ACC2, further reducing malonyl-CoA that inhibits CPT1.

Caption: this compound inhibits ACC1 and ACC2, reducing de novo lipogenesis and increasing fatty acid oxidation.

Experimental Workflow for Histological Cross-Validation

The process of cross-validating drug efficacy with histological analysis in a clinical trial setting follows a structured workflow, from patient recruitment to data analysis.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment PatientRecruitment Patient Recruitment (NASH with F2-F3 Fibrosis) BaselineBiopsy Baseline Liver Biopsy PatientRecruitment->BaselineBiopsy Randomization Randomization BaselineBiopsy->Randomization FirsocostatArm This compound Treatment Randomization->FirsocostatArm ComparatorArm Comparator Drug(s) Randomization->ComparatorArm PlaceboArm Placebo Randomization->PlaceboArm EndBiopsy End-of-Treatment Liver Biopsy FirsocostatArm->EndBiopsy ComparatorArm->EndBiopsy PlaceboArm->EndBiopsy HistologicalAnalysis Blinded Histological Analysis (NASH CRN Scoring) EndBiopsy->HistologicalAnalysis DataAnalysis Statistical Analysis of Histological Endpoints HistologicalAnalysis->DataAnalysis

Caption: Workflow for a NASH clinical trial with histological endpoints.

Conclusion

This compound, through its mechanism of ACC inhibition, has demonstrated effects on hepatic steatosis. However, in terms of histological improvement in fibrosis, particularly as a monotherapy, the currently available data from the ATLAS trial did not show a statistically significant benefit over placebo[4]. In contrast, other agents with different mechanisms of action, such as the GLP-1 receptor agonist Semaglutide, the thyroid hormone receptor-β agonist Resmetirom, and the pan-PPAR agonist Lanifibranor, have shown more promising results in larger phase 2b and phase 3 trials in achieving the primary histological endpoints of fibrosis improvement and NASH resolution. The combination of this compound with the FXR agonist Cilofexor showed a greater numerical improvement in fibrosis than this compound alone, suggesting that a multi-targeted approach may be more effective for treating fibrotic NASH[1]. Further research and larger clinical trials are necessary to fully elucidate the potential of this compound, both as a monotherapy and in combination, for the treatment of NASH.

References

A Comparative Analysis of Firsocostat and Other Leading Drug Candidates for Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) represents a significant and growing public health challenge as a progressive form of nonalcoholic fatty liver disease (NAFLD). Characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, NASH can advance to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH, involving intertwined metabolic, inflammatory, and fibrotic pathways, has made drug development particularly challenging. To date, only one therapy, Resmetirom, has received accelerated approval from the U.S. Food and Drug Administration (FDA), highlighting the urgent need for effective treatments.

This guide provides a comparative analysis of Firsocostat, an Acetyl-CoA Carboxylase (ACC) inhibitor, and other prominent NASH drug candidates that have advanced to late-stage clinical trials. We will examine their distinct mechanisms of action, compare their efficacy and safety from key clinical trials, and detail the experimental methodologies employed.

This compound (GS-0976): An Acetyl-CoA Carboxylase (ACC) Inhibitor

This compound (GS-0976) is an investigational, liver-directed, oral small molecule that inhibits both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2).[1][2] ACC is a critical enzyme in the de novo lipogenesis (DNL) pathway, responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a building block for fatty acid synthesis and also regulates fatty acid oxidation. By inhibiting ACC, this compound aims to decrease the production of new fatty acids in the liver and increase their breakdown, thereby reducing the hepatic fat accumulation (steatosis) that is a hallmark of NASH.[1][3]

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound. It targets ACC1 in the cytosol to block the first step of DNL and ACC2 in the mitochondria to inhibit the formation of malonyl-CoA, which in turn disinhibits Carnitine Palmitoyl-Transferase 1 (CPT1), leading to increased fatty acid oxidation.

Firsocostat_MOA cluster_cytosol Cytosol cluster_mito Mitochondria AcetylCoA_c Acetyl-CoA ACC1 ACC1 AcetylCoA_c->ACC1 MalonylCoA_c Malonyl-CoA DNL De Novo Lipogenesis (DNL) MalonylCoA_c->DNL FattyAcids Fatty Acid Synthesis DNL->FattyAcids Steatosis Hepatic Steatosis (Fat Accumulation) FattyAcids->Steatosis ACC1->MalonylCoA_c AcetylCoA_m Acetyl-CoA ACC2 ACC2 AcetylCoA_m->ACC2 MalonylCoA_m Malonyl-CoA CPT1 CPT1 MalonylCoA_m->CPT1 Inhibits FA_uptake Fatty Acid Uptake CPT1->FA_uptake FAO Fatty Acid Oxidation FAO->Steatosis Reduces ACC2->MalonylCoA_m FA_uptake->FAO This compound This compound This compound->ACC1 Inhibits This compound->ACC2 Inhibits

Caption: Mechanism of Action of this compound.
Clinical Trial Data

In a Phase 2 trial involving 126 patients with NASH, this compound (20 mg daily for 12 weeks) demonstrated a significant relative reduction in liver fat of 29% as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[1][3] However, the treatment was associated with an increase in plasma triglycerides.[1][3] this compound has also been evaluated in combination with other agents. The Phase 2 ATLAS trial assessed this compound in combination with the FXR agonist Cilofexor and the ASK1 inhibitor Selonsertib. While the trial did not meet its primary endpoint of ≥1-stage fibrosis improvement without worsening of NASH, the combination of this compound and Cilofexor did show statistically significant improvements in some measures of fibrosis and liver function compared to placebo.[4]

Comparative NASH Drug Candidates

Several other drug candidates with diverse mechanisms of action are in late-stage development for NASH.

  • Resmetirom (Rezdiffra™): Developed by Madrigal Pharmaceuticals, Resmetirom is a liver-directed, oral, selective thyroid hormone receptor-β (THR-β) agonist.[5][6] Activation of THR-β in the liver increases hepatic fat metabolism and reduces lipotoxicity, which are key drivers of NASH.[1][3][5] It is the first and only medicine approved by the FDA for the treatment of NASH with moderate to advanced liver fibrosis.[7]

  • Lanifibranor: Developed by Inventiva Pharma, Lanifibranor is an oral, pan-PPAR (peroxisome proliferator-activated receptor) agonist that activates all three PPAR isoforms (α, δ, and γ).[2][8] This broad activation addresses multiple facets of NASH pathophysiology, including metabolism, inflammation, and fibrosis.[8][9]

  • Pegozafermin: Developed by 89bio, Pegozafermin is an injectable, long-acting glycoPEGylated analog of fibroblast growth factor 21 (FGF21).[10] FGF21 is a key metabolic regulator with broad effects on glucose and lipid metabolism, energy expenditure, and inflammation.[11]

  • Semaglutide: Developed by Novo Nordisk, Semaglutide is an injectable glucagon-like peptide-1 (GLP-1) receptor agonist, widely used for type 2 diabetes and obesity.[12] Its mechanism in NASH is thought to be driven by improvements in metabolic dysfunction, including enhanced insulin sensitivity and significant weight loss, which reduce lipotoxicity and inflammation.[4][13]

  • Obeticholic Acid (OCA): Developed by Intercept Pharmaceuticals, OCA is an oral farnesoid X receptor (FXR) agonist.[14] FXR is a nuclear receptor that regulates bile acid, lipid, and glucose metabolism and has anti-inflammatory and anti-fibrotic effects.[14][15][16] Despite showing an anti-fibrotic effect, its development for NASH has been halted due to an unfavorable benefit-risk profile identified by the FDA.[17]

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the primary efficacy and key safety findings from pivotal clinical trials of this compound and its competitors.

Table 1: Comparative Efficacy on Histological Endpoints
Drug Candidate (Trial)Mechanism of ActionDose(s)Trial DurationEndpoint: NASH Resolution without Worsening of FibrosisEndpoint: ≥1-Stage Fibrosis Improvement without Worsening of NASH
This compound (Phase 2)ACC Inhibitor20 mg/day12 weeksData not a primary endpointData not a primary endpoint
Resmetirom (MAESTRO-NASH)THR-β Agonist80 mg/day52 weeks25.9% (vs. 9.7% placebo)24.2% (vs. 14.2% placebo)
100 mg/day52 weeks30.1% (vs. 9.7% placebo)25.9% (vs. 14.2% placebo)
Lanifibranor (NATIVE)Pan-PPAR Agonist800 mg/day24 weeks35% (vs. 13% placebo)34% (vs. 20% placebo)
1200 mg/day24 weeks49% (vs. 13% placebo)48% (vs. 20% placebo)
Pegozafermin (ENLIVEN)FGF21 Analog30 mg QW24 weeks23% (vs. 2% placebo)26% (vs. 7% placebo)
44 mg Q2W24 weeks26% (vs. 2% placebo)27% (vs. 7% placebo)
Semaglutide (Phase 2)GLP-1 Agonist0.4 mg/day72 weeks59% (vs. 17% placebo)[12][18]Not statistically significant[13]
Semaglutide (ESSENCE)GLP-1 Agonist2.4 mg QW72 weeks62.9% (vs. 34.3% placebo)[19]36.8% (vs. 22.4% placebo)[19]
Obeticholic Acid (REGENERATE)FXR Agonist10 mg/day18 monthsNot statistically significantNot statistically significant
25 mg/day18 monthsNot statistically significant[17]22.4% (vs. 9.6% placebo)[20][21]

QW = Once Weekly; Q2W = Once Every Two Weeks. Data represents the highest reported efficacy from the respective trials.

Table 2: Comparative Safety and Tolerability Profile
Drug CandidateMost Common Adverse EventsKey Safety Concerns / Remarks
This compound Pruritus, headache, diarrhea, nausea[4]Dose-dependent increase in plasma triglycerides.[1]
Resmetirom Diarrhea, nausea (transient, mild-to-moderate)[22]Generally well-tolerated; similar rate of serious adverse events as placebo.[22][23]
Lanifibranor Diarrhea, nausea, fatigue, peripheral edema, weight gain[24]Weight gain and edema are known effects of PPARγ activation.[24] AEs were mostly mild-to-moderate.[24]
Pegozafermin Nausea, diarrhea (Grade 1 or 2 gastrointestinal events)[25]Favorable safety and tolerability profile.
Semaglutide Nausea, diarrhea, vomiting, constipation (gastrointestinal-related)[19][26]Well-established safety profile from use in diabetes and obesity.[12]
Obeticholic Acid Pruritus (itching), increase in LDL cholesterol[27]Risk of drug-induced liver injury.[17] FDA advisory committee voted against approval due to unfavorable benefit-risk profile.[17]

Experimental Protocols and Methodologies

Key Clinical Trial Endpoints

The development of drugs for NASH relies on liver biopsy for definitive diagnosis and assessment of therapeutic efficacy. Regulatory agencies like the FDA have established surrogate endpoints for accelerated approval based on histological improvement.[28]

  • Resolution of NASH without worsening of fibrosis: This is defined as a NAFLD Activity Score (NAS) of 0-1 for inflammation, 0 for hepatocyte ballooning, and any score for steatosis.[28][29][30][31]

  • Improvement in liver fibrosis by ≥1 stage without worsening of NASH: Fibrosis is staged using the NASH Clinical Research Network (CRN) scoring system (F0-F4). Improvement means a reduction of at least one stage (e.g., from F3 to F2). "No worsening of NASH" means no increase in the scores for ballooning or inflammation.[29][30]

Typical Experimental Workflow for a NASH Phase 3 Trial

The workflow for a pivotal NASH clinical trial is a multi-step process designed to rigorously assess the safety and efficacy of an investigational drug. It begins with extensive screening to identify the correct patient population, followed by a lengthy treatment period and evaluation against placebo using liver histology as the primary measure of efficacy.

NASH_Trial_Workflow cluster_arms Screening Patient Screening (Inclusion/Exclusion Criteria, Non-Invasive Tests) Biopsy1 Baseline Liver Biopsy (Confirms NASH & Fibrosis Stage F2-F3) Screening->Biopsy1 Randomization Randomization Biopsy1->Randomization Treatment Treatment Arm (Investigational Drug) Randomization->Treatment Placebo Placebo Arm (Control) Randomization->Placebo TreatmentPeriod Treatment Period (e.g., 52-72 weeks) - Safety Monitoring - Biomarker Analysis Biopsy2 End-of-Treatment Liver Biopsy TreatmentPeriod->Biopsy2 Analysis Primary Endpoint Analysis (Histological Improvement) Biopsy2->Analysis Outcomes Long-Term Follow-up (Clinical Outcomes, e.g., 54 months) Analysis->Outcomes

Caption: A typical workflow for a pivotal NASH clinical trial.
Pivotal Trial Methodologies

  • MAESTRO-NASH (Resmetirom): A Phase 3, multicenter, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed NASH with fibrosis stage F2 or F3.[7][32] Patients were randomized 1:1:1 to receive placebo, Resmetirom 80 mg, or Resmetirom 100 mg once daily. The primary endpoints were evaluated at 52 weeks via a second liver biopsy.[7] The study includes a long-term follow-up of up to 54 months to assess clinical outcomes.[7]

  • NATIVE (Lanifibranor): A Phase 2b, randomized, double-blind, placebo-controlled trial involving 247 patients with active NASH (NAS ≥4, with F2 or F3 fibrosis).[33] Participants were randomized to receive Lanifibranor 800 mg, 1200 mg, or placebo daily for 24 weeks, with liver biopsies at baseline and end of treatment.[33]

  • ENLIVEN (Pegozafermin): A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial in 192 patients with biopsy-confirmed F2-F3 NASH.[34][35] Patients received subcutaneous Pegozafermin (15mg QW, 30mg QW, or 44mg Q2W) or placebo for 24 weeks, with primary histology endpoints assessed at the end of the treatment period.[34]

  • REGENERATE (Obeticholic Acid): A Phase 3, randomized, double-blind, placebo-controlled study in patients with F2-F3 NASH fibrosis.[14] The trial randomized nearly 2,500 patients to receive placebo, OCA 10 mg, or OCA 25 mg daily.[14] The primary endpoints were assessed at an 18-month interim analysis.[20]

Conclusion and Future Outlook

The landscape of NASH therapeutics is rapidly evolving, with multiple candidates showing promise across a variety of mechanisms. This compound, by targeting the fundamental process of de novo lipogenesis, has demonstrated a clear effect on reducing hepatic steatosis. However, its development has been challenged by off-target effects like hypertriglyceridemia and a failure to meet primary fibrosis endpoints in combination trials thus far.

In contrast, other candidates have progressed further, with Resmetirom (THR-β agonist) achieving FDA approval based on robust Phase 3 data showing efficacy on both NASH resolution and fibrosis improvement. Lanifibranor (pan-PPAR agonist) and Pegozafermin (FGF21 analog) have also shown strong positive results in Phase 2b trials across both key histological endpoints, positioning them as promising future therapies. Semaglutide (GLP-1 agonist) leverages its profound metabolic and weight-loss benefits to achieve high rates of NASH resolution.

The comparative data underscores that a successful NASH therapy likely needs to impact multiple facets of the disease: metabolism, inflammation, and fibrosis. While direct-acting anti-fibrotic effects are crucial, improving the underlying metabolic dysfunction appears to be a key driver of histological improvement. The future of NASH treatment may lie in combination therapies that target complementary pathways, a strategy that could offer greater efficacy and potentially mitigate the side effects of individual agents. For researchers and developers, the focus remains on identifying the patient populations most likely to respond to specific mechanisms and refining therapies to maximize the benefit-risk profile for individuals suffering from this complex disease.

References

A Comparative Analysis of Firsocostat's Long-Term Efficacy in Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed assessment of Firsocostat (GS-0976), an investigational Acetyl-CoA Carboxylase (ACC) inhibitor, for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-alcoholic Steatohepatitis (NASH). We compare its efficacy and safety profile with other therapeutic alternatives, supported by data from clinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound: Mechanism of Action

This compound is a liver-directed, reversible inhibitor of both ACC1 and ACC2 isoforms.[1][2] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of converting acetyl-CoA to malonyl-CoA.[3] By inhibiting ACC, this compound aims to reduce the production of new fatty acids in the liver. Furthermore, the resulting decrease in malonyl-CoA levels is intended to relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting mitochondrial fatty acid oxidation.[1][4]

Firsocostat_MoA cluster_pathway Hepatic De Novo Lipogenesis & Fatty Acid Oxidation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Hepatic Fatty Acids (Steatosis) MalonylCoA->FattyAcids FASN CPT1 CPT1 MalonylCoA->CPT1 Inhibits DecSteatosis Decreased Steatosis FAO Mitochondrial Fatty Acid Oxidation IncFAO Increased β-Oxidation CPT1->FAO This compound This compound This compound->MalonylCoA Inhibits ACC

Caption: this compound inhibits ACC, reducing malonyl-CoA, which decreases lipogenesis and increases fatty acid oxidation.

Clinical Efficacy of this compound

Clinical data for this compound is primarily derived from Phase 2 trials, both as a monotherapy and in combination. While it has shown a significant impact on reducing liver fat, its effect on fibrosis has been less pronounced, leading to a strategic shift towards combination therapies.

Monotherapy Data

A key Phase 2 study evaluated this compound as a monotherapy in patients with MASH and fibrosis (F1-F3).[1]

EndpointPlacebo (n=26)This compound 5 mg (n=51)This compound 20 mg (n=49)
Duration 12 Weeks12 Weeks12 Weeks
Relative Liver Fat Reduction (MRI-PDFF) --29% (p=0.002 vs Placebo)[1]
≥30% Relative Decrease in Liver Fat 15%-48%[1]
Common Adverse Events --Nausea, abdominal pain, diarrhea, headache[1]
Key Safety Finding --Increased plasma triglycerides (>500 mg/dL in 16 patients)[1][3]

Data sourced from a Phase 2, randomized, placebo-controlled trial by Loomba et al. as cited in multiple reviews.[1]

Combination Therapy: The ATLAS Trial

The Phase 2b ATLAS trial assessed this compound in combination with the FXR agonist Cilofexor and/or the ASK1 inhibitor Selonsertib in patients with advanced fibrosis (F3-F4) over 48 weeks.[5][6]

Treatment ArmPrimary Endpoint Met? (≥1-stage fibrosis improvement w/o worsening of MASH)Key Secondary Endpoint Findings
This compound Monotherapy No-
Cilofexor Monotherapy No-
This compound + Cilofexor No[5][7]Statistically significant improvements in multiple measures including NAFLD Activity Score (NAS), steatosis, ballooning, inflammation, and noninvasive tests of fibrosis (ELF score) compared to placebo.[5][8]
This compound + Selonsertib No-
Cilofexor + Selonsertib No-

While the primary endpoint was not met, the data suggested that a combination approach targeting different pathogenic pathways—lipogenesis (this compound) and bile acid signaling (Cilofexor)—could yield meaningful improvements in liver health.[5][9]

Comparison with Alternative Therapies

The MASH therapeutic landscape is rapidly evolving, with several agents targeting different mechanisms showing promise in clinical trials.

Drug ClassExample(s)Mechanism of ActionKey Efficacy ResultsCommon Adverse Events
ACC Inhibitor This compound Inhibits de novo lipogenesis, promotes fatty acid oxidation.[1]Reduces hepatic fat; limited monotherapy effect on fibrosis.[1][5]Hypertriglyceridemia, GI issues.[1][5]
THR-β Agonist Resmetirom Increases hepatic fat metabolism, reduces lipotoxicity.[10][11]Significant MASH resolution and ≥1-stage fibrosis improvement.[12]Diarrhea, nausea.[12]
GLP-1 Agonist Semaglutide Improves insulin sensitivity, promotes weight loss, reduces inflammation.[12][13]Significant MASH resolution; fibrosis improvement not met as a secondary endpoint in one trial.[12]GI issues (nausea, vomiting, diarrhea).[12]
Dual GIP/GLP-1 Agonist Tirzepatide Acts on two incretin hormones to improve metabolic control and promote weight loss.[14]Showed MASH resolution in nearly 62% of participants in a clinical trial.[15]GI issues.[14]
FXR Agonist Obeticholic Acid, Cilofexor Modulates bile acid, inflammatory, and fibrotic pathways.[1][8]Improves liver fibrosis.[1][8]Pruritus, increased LDL cholesterol.[1]
PPAR Agonist Lanifibranor Pan-PPAR agonist that modulates glucose metabolism, lipid metabolism, and inflammation.[12]Met primary (S-A-F score improvement) and secondary (MASH resolution, fibrosis improvement) endpoints in a Phase 2b study.[12]Diarrhea, nausea, peripheral edema.[12]
FGF21 Analog Efruxifermin, Pegozafermin Mimics FGF21 hormone to regulate metabolism, reduce liver fat, and protect liver cells.[10][15]Demonstrated ≥1-stage improvement in fibrosis without worsening of MASH in Phase 2b trials.[12]GI issues.[12]

Experimental Protocol: Phase 2b ATLAS Study

This section details the methodology for the ATLAS trial, a key study evaluating this compound in a combination regimen.

Official Title: Study to Evaluate the Safety and Efficacy of Selonsertib, this compound, Cilofexor, and Combinations in Participants With Bridging Fibrosis or Compensated Cirrhosis Due to Nonalcoholic Steatohepatitis (NASH).[6]

  • Study Design: A 48-week, randomized, double-blind, placebo-controlled, Phase 2b study.[5]

  • Participant Population: 392 patients with biopsy-confirmed MASH and advanced fibrosis (bridging fibrosis, F3) or compensated cirrhosis (F4).[5]

  • Key Inclusion Criteria: Diagnosis of MASH with F3 or F4 fibrosis.[6]

  • Key Exclusion Criteria: History of decompensated liver disease (e.g., ascites, hepatic encephalopathy), Child-Pugh score > 6, HbA1c > 9.5%.[6]

  • Interventions: Patients were randomized to receive once-daily oral tablets of:

    • This compound (20 mg)

    • Cilofexor (30 mg)

    • This compound (20 mg) + Cilofexor (30 mg)

    • Other arms including Selonsertib (later discontinued) and placebo.[5][6]

  • Primary Endpoint: The proportion of patients achieving a ≥1-stage improvement in fibrosis without worsening of MASH at 48 weeks.[5]

  • Secondary Endpoints: Included changes in NAS, noninvasive markers of fibrosis (e.g., ELF score, FibroScan), liver biochemistry, and safety/tolerability.[5]

ATLAS_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (48 Weeks) cluster_followup Follow-Up & Analysis Screen Screening (N=392 MASH Patients, F3-F4 Fibrosis) Biopsy Baseline Liver Biopsy, Noninvasive Tests Screen->Biopsy Random Randomization Biopsy->Random ArmA Placebo Random->ArmA 1 ArmB This compound (20 mg) Random->ArmB 2 ArmC Cilofexor (30 mg) Random->ArmC 3 ArmD This compound + Cilofexor Random->ArmD 4 FollowUp Assessments: Safety, Liver Biochemistry, Noninvasive Tests ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp ArmD->FollowUp EndBiopsy Week 48 End-of-Treatment Liver Biopsy FollowUp->EndBiopsy Analysis Primary & Secondary Endpoint Analysis EndBiopsy->Analysis

Caption: Workflow of the ATLAS Phase 2b clinical trial, from screening to endpoint analysis.

Conclusion

This compound effectively reduces hepatic steatosis by targeting the core metabolic pathway of de novo lipogenesis. However, clinical trial data on its long-term efficacy suggests that as a monotherapy, its impact on reversing liver fibrosis is limited. The most promising path for this compound appears to be in combination with other agents, such as the FXR agonist Cilofexor, where it can contribute to improving overall liver health by reducing the metabolic burden on the liver.[5][9]

The development of multiple MASH therapies with diverse mechanisms of action, including the recently approved Resmetirom, underscores the complex pathophysiology of the disease.[16] Future strategies will likely involve personalized or combination therapies that target the specific drivers of disease progression—steatosis, inflammation, and fibrosis—in individual patients. While this compound may not be a standalone solution for advanced fibrosis, its potent effect on hepatic fat makes it a valuable component for consideration in future multi-target MASH treatment regimens.

References

Safety Operating Guide

Navigating the Disposal of Firsocostat: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for the Safe and Compliant Disposal of an Investigational Acetyl-CoA Carboxylase Inhibitor

Firsocostat (also known as GS-0976) is a liver-directed, small-molecule inhibitor of acetyl-CoA carboxylase (ACC) under investigation for the treatment of non-alcoholic steatohepatitis (NASH). As with any investigational compound, its handling and disposal require stringent adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. Since this compound is not a commercial product, a specific Safety Data Sheet (SDS) with disposal instructions is not publicly available. Therefore, researchers, scientists, and drug development professionals must rely on established best practices for the disposal of investigational drugs and laboratory chemicals.

Core Principles for this compound Disposal

The disposal of this compound, like other investigational new drugs, should always be approached with caution, treating the compound as potentially hazardous in the absence of definitive data to the contrary. The fundamental principles guiding its disposal are:

  • Regulatory Compliance: All disposal procedures must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, as well as state and local laws.[1][2]

  • Consultation with Environmental Health and Safety (EHS): Before initiating any disposal protocol, it is imperative to consult with your institution's EHS department. They can provide guidance on specific institutional policies and local regulations.[1]

  • Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[3] The U.S. Environmental Protection Agency (EPA) strongly advises against the sewering of any pharmaceutical waste to prevent environmental contamination.[3][4]

  • Proper Segregation and Labeling: this compound waste must be segregated from other waste streams and clearly labeled to ensure it is handled correctly.[5][6]

Quantitative Data and Chemical Properties

While specific environmental fate and ecotoxicity data for this compound are not publicly available, the following table summarizes its known chemical properties. This information is crucial for EHS professionals to assess potential hazards.

PropertyData
Chemical Formula C₂₈H₃₁N₃O₈S
Molecular Weight 569.63 g/mol
Synonyms GS-0976, ND-630, NDI-010976
Form Solid
Aqueous Solubility Reported as 594 μM
Known Hazards As an investigational drug, full toxicological properties are unknown. Treat as a potentially hazardous chemical.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the proper disposal of this compound in a research laboratory setting.

Protocol 1: Disposal of Unused or Expired this compound (Solid)
  • Consult the Sponsor: For clinical trials, the primary procedure is to return all unused and expired investigational products to the study sponsor. The sponsor is responsible for the ultimate disposition of the drug.[7][8]

  • EHS Assessment: If returning to the sponsor is not possible, contact your institution's EHS department. They will determine if this compound is considered a hazardous waste according to RCRA guidelines.[1]

  • Segregation and Labeling:

    • Keep the solid this compound in its original, clearly labeled container.

    • If repackaging is necessary, use a container compatible with the chemical.

    • Affix a "Hazardous Waste" label to the container.[6] The label should include the chemical name ("this compound"), quantity, and the date.

  • Storage: Store the container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.[5][6]

  • Professional Disposal: Arrange for a licensed hazardous waste contractor to collect and dispose of the material, typically through incineration.[1][9]

Protocol 2: Disposal of this compound Solutions and Contaminated Labware
  • Waste Collection:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, sealed, and chemically compatible waste container. Do not mix with other chemical waste unless approved by EHS.

    • Label the container clearly as "Hazardous Waste: this compound in [Solvent Name]".

  • Decontamination of Labware:

    • Glassware and Equipment: Triple-rinse all contaminated glassware and equipment. The first rinse should be with a solvent capable of dissolving this compound, followed by two rinses with water.[6]

    • Collect Rinsate: The initial solvent rinse and subsequent rinses must be collected and disposed of as hazardous waste in your this compound waste container.[6][10]

    • After triple-rinsing, the labware can typically be washed through standard laboratory procedures.

  • Disposal of Contaminated Consumables:

    • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed immediately into a designated sharps container for hazardous chemical waste.[5]

    • Personal Protective Equipment (PPE): Gloves, bench paper, and other contaminated PPE should be collected in a sealed bag or container labeled as hazardous waste for incineration.

  • Storage and Pickup: Store the hazardous waste containers in a designated accumulation area and arrange for pickup by a licensed waste disposal service.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

Firsocostat_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated (Solid, Solution, or Contaminated Material) is_clinical_trial Is this from a clinical trial? start->is_clinical_trial collect_rinsate Triple-rinse contaminated labware. Collect all rinsate as hazardous waste. start->collect_rinsate For Contaminated Labware return_to_sponsor Return unused/expired drug to the study sponsor. is_clinical_trial->return_to_sponsor Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) is_clinical_trial->consult_ehs No / Not Possible end Disposal Complete (Documentation Retained) return_to_sponsor->end is_hazardous EHS Determination: Is it RCRA Hazardous Waste? consult_ehs->is_hazardous treat_as_hazardous Precautionary Principle: Treat as Hazardous Waste is_hazardous->treat_as_hazardous No / Unsure segregate_label Segregate and Label as 'Hazardous Waste: this compound' is_hazardous->segregate_label Yes treat_as_hazardous->segregate_label store_safely Store in designated, secure accumulation area. segregate_label->store_safely licensed_disposal Arrange pickup by licensed hazardous waste contractor for incineration. store_safely->licensed_disposal licensed_disposal->end collect_rinsate->segregate_label

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Firsocostat

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical information for handling Firsocostat in a laboratory setting. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound. As an investigational compound, a comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, this guidance is based on best practices for handling potent pharmaceutical compounds.

Compound Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molar Mass 569.63 g/mol [1]
Aqueous Solubility 594 µM[2]
IC50 (hACC1) 2.1 nM[3]
IC50 (hACC2) 6.1 nM[3]
EC50 (Fatty Acid Synthesis Inhibition in HepG2 cells) 66 nM[2]

Personal Protective Equipment (PPE)

Due to its potent biological activity, appropriate PPE is mandatory when handling this compound to prevent exposure. The following PPE is recommended and should be used in accordance with your institution's safety protocols.

  • Eye Protection: Chemical safety goggles are required at all times to protect against splashes.

  • Gloves: Nitrile gloves should be worn to prevent skin contact. Double gloving is recommended when handling the solid compound or concentrated solutions.

  • Lab Coat: A fully buttoned lab coat must be worn to protect street clothes and skin.

  • Respiratory Protection: When handling the solid powder or when there is a risk of generating aerosols, a NIOSH-certified N95 or higher respirator is strongly recommended.[4] All work with the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

PPE_Selection_Workflow start Handling this compound? solid_or_liquid Is it a solid or liquid? start->solid_or_liquid handling_solid Handling Solid Compound solid_or_liquid->handling_solid Solid handling_liquid Handling Liquid/Solution solid_or_liquid->handling_liquid Liquid ppe_solid Required PPE: - Chemical Safety Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator (in fume hood) handling_solid->ppe_solid ppe_liquid Required PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat handling_liquid->ppe_liquid end Proceed with Caution ppe_solid->end ppe_liquid->end

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure risk. The following step-by-step guidance should be followed.

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure all necessary equipment (spatulas, weigh paper, vials, etc.) is clean and readily available.

    • Prepare a waste container for contaminated materials within the fume hood.

  • Weighing the Compound:

    • Perform all weighing of solid this compound within a ventilated balance enclosure or a chemical fume hood.

    • Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.

    • Handle the compound gently to avoid creating airborne dust.

  • Preparing Solutions:

    • Add solvent to the solid compound slowly to avoid splashing.

    • Cap the vial or flask securely before mixing or vortexing.

    • If sonication is required, ensure the container is properly sealed.

  • Post-Handling:

    • Clean all surfaces in the designated handling area with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Handling_Workflow start Start Handling prep 1. Prepare Designated Area (in fume hood) start->prep weigh 2. Weigh Compound (in ventilated enclosure) prep->weigh dissolve 3. Prepare Solution (add solvent slowly, cap securely) weigh->dissolve post_handle 4. Post-Handling Cleanup (decontaminate surfaces, dispose of waste) dissolve->post_handle remove_ppe 5. Remove PPE Correctly post_handle->remove_ppe wash 6. Wash Hands Thoroughly remove_ppe->wash end End of Procedure wash->end

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect all unused solid this compound and any materials used for its handling (e.g., weigh paper, contaminated gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.

    • Do not dispose of this compound solutions down the drain.[5][6]

    • The first rinse of any glassware that contained this compound should also be collected as hazardous waste.[7]

  • Container Disposal:

    • Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[7]

    • After rinsing, the label should be defaced, and the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[5]

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.

Disposal_Decision_Tree start Waste Generated waste_type What is the waste type? start->waste_type solid Solid Waste (unused compound, contaminated disposables) waste_type->solid Solid liquid Liquid Waste (solutions, rinsate) waste_type->liquid Liquid container Empty Container waste_type->container Container collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid rinse Triple-Rinse Container container->rinse contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per institutional policy) collect_rinsate->dispose_container dispose_container->contact_ehs

Caption: Decision tree for the proper disposal of this compound waste.

Emergency Procedures

In the event of an accidental exposure, take the following immediate actions and seek medical attention.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Report all exposures to your supervisor and your institution's EHS office.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general methodology for preparing a stock solution of this compound. All handling procedures and PPE recommendations described above must be followed.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molar Mass = 569.63 g/mol ).

      • Example for 1 mL: 0.01 mol/L * 0.001 L * 569.63 g/mol = 0.0056963 g = 5.70 mg

    • In a chemical fume hood, carefully weigh the calculated amount of this compound into a tared vial.

    • Add the calculated volume of DMSO to the vial containing the this compound.

    • Securely cap the vial and vortex or sonicate until the solid is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C for long-term stability.[2]

References

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